Closantel
描述
structure
Structure
3D Structure
属性
IUPAC Name |
N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPFSEBWVLAJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2I2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040662 | |
| Record name | Closantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57808-65-8 | |
| Record name | Closantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Closantel [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Closantel | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Closantel | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Closantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Closantel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOSANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL532EI54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Mode of Action of Salicylanilides, Including Closantel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylanilides are a class of halogenated aromatic compounds renowned for their potent anthelmintic properties. This technical guide provides a comprehensive overview of the molecular mode of action of salicylanilides, with a particular focus on closantel, a widely used veterinary drug. The primary mechanism of action is the uncoupling of oxidative phosphorylation in parasite mitochondria, a process driven by their protonophoric activity. This disruption of the proton motive force leads to a catastrophic energy deficit within the parasite, culminating in paralysis and death. Beyond this core mechanism, this guide explores secondary modes of action, including the inhibition of key enzymes and the modulation of critical signaling pathways. Detailed experimental protocols for investigating these mechanisms are provided, alongside quantitative data on the efficacy and physicochemical properties of prominent salicylanilides, to facilitate further research and drug development in this area.
Introduction to Salicylanilides
Salicylanilides are derivatives of salicylic (B10762653) acid and aniline (B41778) and have been utilized for their biological activities for decades.[1] The halogenated salicylanilides, in particular, have found extensive application in veterinary medicine as potent anthelmintics against a range of parasitic worms, including trematodes (flukes) and nematodes (roundworms).[2][3] Commercially significant members of this class include this compound, niclosamide (B1684120), oxyclozanide, and rafoxanide (B1680503).[3] These compounds are generally characterized as weakly acidic and highly lipophilic, properties that influence their pharmacokinetic behavior and biological activity.[4][5] Their low water solubility is a notable physicochemical characteristic.[4][5]
Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The principal molecular mode of action of salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[6][7] This process disrupts the crucial link between electron transport and ATP synthesis, leading to a rapid depletion of the parasite's energy reserves.
Protonophore Activity
Salicylanilides act as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, dissipating the vital proton gradient.[8] This gradient, or proton motive force, is generated by the electron transport chain and is essential for driving the synthesis of ATP by ATP synthase. By providing an alternative route for protons to re-enter the mitochondrial matrix, salicylanilides effectively short-circuit the oxidative phosphorylation machinery. This leads to an uncontrolled rate of oxygen consumption without the concomitant production of ATP, ultimately causing metabolic collapse and parasite death.[6]
Below is a diagram illustrating the protonophore action of salicylanilides in the inner mitochondrial membrane.
Caption: Protonophore activity of salicylanilides in the inner mitochondrial membrane.
Secondary and Other Potential Mechanisms of Action
While mitochondrial uncoupling is the primary mechanism, evidence suggests that salicylanilides may exert their anthelmintic effects through additional pathways.
Enzyme Inhibition
This compound has been shown to inhibit chitinase (B1577495) in Onchocerca volvulus, an enzyme crucial for the molting process of nematode larvae.[9] This inhibition disrupts larval development, preventing their maturation into infective adult forms.
Modulation of Signaling Pathways
Extensive research, primarily in the context of cancer, has demonstrated that salicylanilides, particularly niclosamide, can modulate several key signaling pathways. These pathways are also present in parasites and could represent additional targets for the antiparasitic activity of these compounds. The relevance of these pathways in the context of helminth parasites is an active area of research.
-
Wnt/β-catenin Pathway: Niclosamide has been shown to downregulate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.[10][11]
-
mTOR Signaling: The mTOR pathway, a central regulator of cell growth and metabolism, is also inhibited by niclosamide.[11]
-
NF-κB Signaling: Niclosamide can block the NF-κB pathway, which is involved in inflammation and cell survival.[12][13]
-
STAT3 Signaling: The STAT3 signaling pathway, which plays a role in cell proliferation and apoptosis, is another target of salicylanilides.[14]
The following diagram illustrates the potential interplay of these signaling pathways as targets for salicylanilides.
Caption: Potential modulation of key cellular signaling pathways by salicylanilides.
Quantitative Data on Salicylanilide Efficacy and Physicochemical Properties
The following tables summarize key quantitative data for prominent salicylanilides to facilitate comparison.
Table 1: In Vitro Efficacy of Salicylanilides Against Various Pathogens
| Compound | Organism | Assay | Value | Reference |
| This compound | Staphylococcus aureus (MRSA) | MIC | 2 µg/mL | [15] |
| This compound | Enterococcus faecium (drug-resistant) | MIC | 1 µg/mL | [15] |
| This compound | Acinetobacter baumannii (in presence of 2 mg/L polymyxin (B74138) B) | MIC | 1-2 mg/L | [12] |
| This compound | Cryptococcus neoformans | MIC80 | 736 (±7.024) µg/ml | [16] |
| Niclosamide | Staphylococcus aureus (MRSA) | MIC | 0.125 µg/mL | [17] |
| Niclosamide | Enterococcus faecium | MIC | 0.25 µg/mL | [17] |
| Niclosamide | SARS-CoV-2 (Vero E6 cells) | IC50 | 0.049 µM | [18] |
| Niclosamide | Respiratory Syncytial Virus (RSV) | EC50 | 0.022 µM | [9] |
| Oxyclozanide | Staphylococcus aureus (MRSA) | MIC | 0.5 µg/mL | [17] |
| Oxyclozanide | Enterococcus faecium | MIC | 2 µg/mL | [17] |
Table 2: In Vivo Efficacy of Salicylanilides Against Helminths
| Compound | Host | Parasite | Dose | Efficacy | Reference |
| This compound | Sheep | Haemonchus contortus | 10 mg/kg (oral) | 99.2% | [19] |
| This compound | Sheep | Haemonchus contortus | 5.0 mg/kg (s.c.) | 100% | [19] |
| This compound | Cattle | Fasciola hepatica | 10 mg/kg (oral) | ~97% | [20] |
| Rafoxanide | Cattle | Fasciola hepatica (adult) | 5.0 mg/kg | 92.6% | [21] |
| Rafoxanide | Sheep | Fasciola hepatica (6-week-old) | 40 mg/kg (oral) | 85% | [22] |
| Oxyclozanide | Sheep | Rumen Flukes | 15 mg/kg (oral) | >90% (for 11 weeks) | [23] |
| Oxyclozanide | Cattle | Fasciola gigantica | - | 80% | [24] |
Table 3: Physicochemical Properties of Salicylanilides
| Compound | Molecular Weight ( g/mol ) | Water Solubility | logP | Reference |
| Salicylanilide | 213.23 | - | 2.644 | [25] |
| This compound | 663.07 | Insoluble | - | [7] |
| Niclosamide | 327.12 | Low | - | [4] |
| Rafoxanide | 626.01 | Insoluble | - | [26] |
| Oxyclozanide | 371.01 | - | - | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the molecular mode of action of salicylanilides.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Workflow for JC-1 Assay:
Caption: Experimental workflow for measuring mitochondrial membrane potential using JC-1.
Protocol:
-
Cell/Parasite Preparation: Culture cells or parasites to the desired confluence or developmental stage. Harvest and wash the cells/parasites with a suitable buffer (e.g., PBS).
-
Treatment: Resuspend the cells/parasites in fresh culture medium. Add the test salicylanilide compound at various concentrations. Include a positive control (e.g., CCCP or FCCP, known mitochondrial uncouplers) and a vehicle control (e.g., DMSO). Incubate for the desired time period.
-
JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed culture medium.[27] Remove the treatment medium and add the JC-1 working solution to the cells/parasites. Incubate for 15-30 minutes at 37°C in the dark.[27][28]
-
Analysis: Aspirate the JC-1 solution and wash the cells/parasites with buffer.[27] Analyze the fluorescence using a flow cytometer, fluorescence microscope, or a microplate reader. For plate readers, measure fluorescence at Ex/Em ~485/535 nm for green monomers and ~535/595 nm for red aggregates.[27] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Determination of Intracellular ATP Levels
This protocol utilizes the ATP-dependent luciferase reaction to quantify intracellular ATP levels. A decrease in ATP concentration upon treatment with a salicylanilide indicates a disruption of energy metabolism.
Workflow for ATP Measurement:
Caption: Experimental workflow for the determination of intracellular ATP levels.
Protocol:
-
Parasite Preparation and Treatment: Incubate parasites with the test salicylanilide at various concentrations. Include appropriate controls.
-
ATP Extraction: After incubation, wash and collect the parasites. Lyse the parasites using a suitable lysis buffer or by physical methods (e.g., snap-freezing and homogenization) to release intracellular ATP.[23] Centrifuge the lysate to pellet cellular debris.
-
Luciferase Assay: Use a commercial ATP bioluminescence assay kit.[23] In a luminometer-compatible plate, add the parasite lysate supernatant. Add the ATP assay mix containing luciferin (B1168401) and luciferase.
-
Data Analysis: Immediately measure the luminescence using a luminometer.[23] Generate a standard curve using known concentrations of ATP. Quantify the ATP concentration in the samples by comparing their luminescence to the standard curve. Normalize the ATP levels to the total protein concentration of the lysate.[5]
Measurement of Oxygen Consumption Rate (OCR)
This protocol measures the rate of oxygen consumption in live parasites, providing a real-time assessment of mitochondrial respiration. An increase in OCR without a corresponding increase in ATP production is a hallmark of mitochondrial uncoupling. The Seahorse XF Analyzer is a common instrument for this assay.
Workflow for OCR Measurement:
Caption: Experimental workflow for measuring oxygen consumption rate using a Seahorse XF Analyzer.
Protocol:
-
Parasite Seeding: Seed parasites into the wells of a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Setup: Prepare the Seahorse XF analyzer by hydrating the sensor cartridge. Replace the culture medium with Seahorse XF assay medium.
-
Seahorse XF Assay: Place the plate in the Seahorse XF analyzer and equilibrate. Measure the baseline OCR. Sequentially inject the test salicylanilide, followed by mitochondrial inhibitors such as oligomycin (to measure ATP-linked respiration), FCCP (to measure maximal respiration), and a mixture of rotenone and antimycin A (to measure non-mitochondrial oxygen consumption).[11]
-
Data Analysis: The Seahorse software calculates the OCR in real-time. Analyze the changes in OCR after each injection to determine the effect of the salicylanilide on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Chitinase Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of chitinase activity.
Protocol:
-
Assay Preparation: In a microplate, add the test salicylanilide at various concentrations to the assay buffer.
-
Enzyme Addition: Add the chitinase enzyme solution to each well. Pre-incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside).
-
Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme. Stop the reaction and measure the fluorescence on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the salicylanilide and determine the IC50 value.[6]
Conclusion
Salicylanilides, including the prominent member this compound, represent a critical class of anthelmintics whose primary molecular mode of action is the uncoupling of mitochondrial oxidative phosphorylation. Their ability to act as protonophores disrupts the energy metabolism of parasites, leading to their demise. Emerging evidence also points towards other potential mechanisms, such as enzyme inhibition and the modulation of key signaling pathways, which may contribute to their overall efficacy and broad spectrum of activity. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering a deeper understanding of these compounds and facilitating the development of novel and improved antiparasitic therapies. Further investigation into the role of secondary mechanisms of action in parasites is warranted to fully elucidate the complex biology of this important class of drugs.
References
- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsparasitol.org [jsparasitol.org]
- 3. Item - The effects of auranofin, niclosamide and nitazoxanide (IC50) on filarial worms cultured in vitro. - Public Library of Science - Figshare [plos.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antihelminthic niclosamide modulates dendritic cells activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: mTOR signaling pathway - Caenorhabditis elegans (nematode) [kegg.jp]
- 16. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) | DIGITAL.CSIC [digital.csic.es]
- 17. Salicylanilide | C13H11NO2 | CID 6872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Synergistic anti-SARS-CoV-2 activity of repurposed anti-parasitic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Control of haemonchosis in Malaysian goats with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thescipub.com [thescipub.com]
- 21. Trials with rafoxanide. 7. Efficacy against Fasciola hepatica, Haemonchus placei and Bunostomum phlebotomum in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The efficiency of clioxanide and rafoxanide against Fasciola hepatica in sheep by different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy of Oxyclozanide and this compound against Rumen Flukes (Paramphistomidae) in Naturally Infected Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sudanjvr.net [sudanjvr.net]
- 25. chemeo.com [chemeo.com]
- 26. Rafoxanide - Wikipedia [en.wikipedia.org]
- 27. scops.org.uk [scops.org.uk]
- 28. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Closantel as an Uncoupler of Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Closantel, a halogenated salicylanilide (B1680751) anthelmintic, exerts its parasiticidal activity primarily by acting as an uncoupler of oxidative phosphorylation. This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental methodologies related to this compound's function as a mitochondrial uncoupler. By functioning as a protonophore, this compound disrupts the proton motive force across the inner mitochondrial membrane, leading to the inhibition of ATP synthesis and subsequent energy depletion within the parasite. This document summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of the underlying pathways and experimental workflows.
Introduction
This compound is a widely used veterinary drug effective against various trematodes and nematodes.[1] Its primary mechanism of action involves the disruption of cellular energy metabolism by uncoupling oxidative phosphorylation in the mitochondria of parasites.[1][2] As a member of the salicylanilide class of compounds, this compound possesses the key structural features of a weak acid with a bulky hydrophobic moiety and a strong electron-withdrawing group, which are essential for its uncoupling activity.[3] This guide delves into the technical details of this compound's role as a protonophoric uncoupler, providing researchers and drug development professionals with the necessary information to design and interpret studies involving this compound.
Mechanism of Action: Protonophoric Uncoupling
The fundamental principle behind this compound's activity is its ability to act as a protonophore, a lipid-soluble molecule that can transport protons across the otherwise impermeable inner mitochondrial membrane.[4] This action dissipates the crucial proton gradient (Δp) that is established by the electron transport chain (ETC). The potential energy stored in this gradient is normally harnessed by ATP synthase to produce ATP from ADP and inorganic phosphate (B84403) (Pi).
The uncoupling process by this compound can be summarized in the following steps:
-
Protonation: In the acidic environment of the mitochondrial intermembrane space, the weakly acidic this compound molecule becomes protonated.
-
Diffusion: The now neutral, lipophilic this compound-proton complex readily diffuses across the inner mitochondrial membrane into the alkaline mitochondrial matrix.
-
Deprotonation: Upon entering the matrix, this compound releases its proton.
-
Return: The resulting anionic form of this compound, stabilized by the delocalization of its negative charge, is then able to translocate back across the inner mitochondrial membrane to the intermembrane space to repeat the cycle.[3]
This continuous shuttling of protons effectively short-circuits the mitochondrial proton circuit, uncoupling electron transport from ATP synthesis. The energy that would have been used for ATP production is instead dissipated as heat.
Quantitative Data on Uncoupling Activity
The uncoupling activity of this compound has been quantified in various in vitro systems. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell/System Type | Substrate(s) | Reference(s) |
| IC50 (Respiratory Control Index) | 0.9 µM | Isolated rat liver mitochondria | Glutamate (B1630785) or Succinate (B1194679) | [5] |
| ATP Reduction Concentration | ≥ 1 µM | Chang liver cells | Not specified | [5] |
Table 1: Quantitative Effects of this compound on Mitochondrial Respiration and ATP Levels.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the uncoupling activity of this compound.
Measurement of Respiratory Control Index (RCI) in Isolated Mitochondria
The Respiratory Control Index (RCI) is a measure of the tightness of coupling between respiration and phosphorylation. It is calculated as the ratio of the respiratory rate in the presence of ADP (State 3) to the respiratory rate after ADP has been phosphorylated to ATP (State 4). Uncouplers like this compound stimulate State 4 respiration, thus lowering the RCI.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4)
-
Respiratory substrates (e.g., 5 mM glutamate and 5 mM malate, or 10 mM succinate with 2 µM rotenone)
-
ADP solution (e.g., 100 mM)
-
This compound stock solution (e.g., in DMSO)
-
Oxygen electrode system (e.g., Clark-type electrode)
Procedure:
-
Calibrate the oxygen electrode at the desired temperature (e.g., 30°C).
-
Add respiration buffer to the electrode chamber.
-
Add isolated mitochondria to a final concentration of approximately 0.5-1.0 mg/mL.
-
Add the respiratory substrate(s) and allow the basal respiration rate (State 2) to stabilize.
-
Initiate State 3 respiration by adding a known amount of ADP (e.g., 150-200 nmol).
-
Once all the added ADP is phosphorylated to ATP, the respiration rate will slow down to State 4.
-
Add a specific concentration of this compound (e.g., from a titration of 0.1 µM to 5 µM) and record the stimulation of the State 4 respiration rate.
-
Calculate the RCI as the ratio of the State 3 respiration rate to the State 4 respiration rate in the absence and presence of this compound.
Seahorse XF Mito Stress Test
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of living cells in real-time, providing a detailed profile of mitochondrial respiration. The Mito Stress Test protocol involves the sequential injection of mitochondrial inhibitors to dissect the different components of respiration. This compound can be introduced as an experimental compound to observe its effect on these parameters.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (in a compatible solvent like DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 20,000 - 80,000 cells per well) and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with this compound (or vehicle control), oligomycin, FCCP, and rotenone/antimycin A according to the desired experimental design. A typical experiment might involve injecting this compound first to measure its direct effect on basal respiration.
-
Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR, and then OCR after each compound injection.
-
Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and proton leak.
Cellular ATP Level Determination
A direct consequence of mitochondrial uncoupling is a decrease in cellular ATP levels. Luciferase-based ATP assays provide a highly sensitive method for quantifying intracellular ATP.
Materials:
-
Cell line of interest cultured in a 96-well plate
-
This compound stock solution
-
ATP assay kit (e.g., containing luciferase, luciferin (B1168401), and cell lysis buffer)
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 1-3 hours).
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Immediately measure the luminescence signal using a luminometer.
-
Data Analysis: Correlate the luminescence signal to ATP concentration using a standard curve generated with known ATP concentrations. Compare the ATP levels in this compound-treated cells to the control cells.[6]
Structure-Activity Relationship
The uncoupling activity of salicylanilides like this compound is highly dependent on their chemical structure. Key structural features that contribute to their potency include:
-
An Acidic Proton: A dissociable proton, typically from a hydroxyl group, is necessary for the protonophoric cycle.
-
Lipophilicity: A bulky, hydrophobic structure allows the molecule to readily partition into and diffuse across the lipid bilayer of the inner mitochondrial membrane.
-
Electron-Withdrawing Groups: Halogen atoms (iodine and chlorine in this compound) and other electron-withdrawing groups increase the acidity of the proton and stabilize the anionic form within the membrane, facilitating its return to the intermembrane space.[3]
Conclusion
This compound's efficacy as an anthelmintic is intrinsically linked to its potent ability to uncouple mitochondrial oxidative phosphorylation. By acting as a protonophore, it disrupts the vital energy-producing machinery of parasites, leading to their demise. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the uncoupling effects of this compound and similar compounds. A thorough understanding of its mechanism of action and the ability to measure its impact on mitochondrial function are crucial for the continued development and optimization of salicylanilide-based therapeutics.
References
- 1. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Comparative in vitro effects of this compound and selected beta-ketoamide anthelmintics on a gastrointestinal nematode and vertebrate liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Closantel on ATP Synthesis in Helminths: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Closantel, a salicylanilide (B1680751) anthelmintic, is a potent inhibitor of ATP synthesis in a variety of helminth parasites, including economically significant species such as Fasciola hepatica and Haemonchus contortus. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of these parasites. This disruption of the crucial energy-generating process leads to a rapid depletion of ATP, metabolic collapse, paralysis, and ultimately, the death of the parasite. This technical guide provides an in-depth analysis of the biochemical effects of this compound on helminth ATP synthesis, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.
Introduction
The control of parasitic helminths in livestock and, in some cases, humans, relies heavily on the use of anthelmintic drugs. This compound has been a valuable tool in veterinary medicine for decades, particularly for its efficacy against flukes and certain nematodes.[1] Understanding the precise molecular mechanisms by which such drugs operate is fundamental for optimizing their use, managing the development of resistance, and discovering new therapeutic agents. This guide focuses on the core mechanism of this compound's anthelmintic activity: its profound impact on the synthesis of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mode of action of this compound is the uncoupling of oxidative phosphorylation within the parasite's mitochondria.[1][2] In normal mitochondrial respiration, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force is then utilized by ATP synthase to produce ATP from ADP and inorganic phosphate.
This compound, being a lipophilic weak acid, acts as a protonophore. It diffuses across the inner mitochondrial membrane in its protonated state, releasing a proton into the mitochondrial matrix. The resulting anion then returns to the intermembrane space, picks up another proton, and repeats the cycle. This process effectively dissipates the proton gradient, uncoupling it from ATP synthesis.[3] Consequently, the energy generated from substrate oxidation is released as heat rather than being harnessed for ATP production.[3] This leads to a severe energy deficit within the parasite, affecting numerous vital functions.[1][2]
Signaling Pathway Diagram
References
- 1. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncoupling of the Electron Transport Chain Compromises Mitochondrial Oxidative Phosphorylation and Exacerbates Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Closantel in Ruminants
Introduction
Closantel is a synthetic salicylanilide (B1680751) anthelmintic widely utilized in veterinary medicine for the treatment and control of parasitic infections in ruminants, primarily sheep, goats, and cattle.[1][2] Its spectrum of activity is particularly notable against liver flukes (such as Fasciola hepatica), haematophagous nematodes (e.g., Haemonchus contortus), and the larval stages of some arthropods.[1][2] The efficacy of this compound is intrinsically linked to its pharmacokinetic profile, which is characterized by high plasma protein binding and a long elimination half-life, ensuring sustained therapeutic concentrations. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound in ruminants, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics of this compound
The pharmacokinetic behavior of this compound in ruminants—encompassing its absorption, distribution, metabolism, and excretion—is a critical determinant of its therapeutic efficacy and residue depletion profiles.
Absorption
This compound is effectively absorbed into the systemic circulation following both oral and parenteral (intramuscular or subcutaneous) administration in sheep and cattle.[3][4] Peak plasma concentrations (Cmax) are typically reached between 8 and 48 hours post-administration, irrespective of the route.[3][5] Interestingly, after oral administration at a dose of 10 mg/kg or parenteral administration at 5 mg/kg, similar peak plasma levels of 45-55 µg/mL are achieved in both sheep and cattle.[3] This suggests that the oral bioavailability of this compound is approximately 50% of that of parenteral routes.[3][4][6]
In goats, intraruminal administration of this compound at 7.5 mg/kg resulted in a slower absorption rate compared to sheep, although the Cmax was similar in both species.[7] The rate of absorption in goats was more rapid following intramuscular injection compared to intraruminal administration.[7] Factors such as fasting can influence the absorption of orally administered this compound in ruminants. A slower passage through the gastrointestinal tract due to fasting can increase the time available for absorption, thereby enhancing plasma concentration and bioavailability.[8]
Distribution
A defining characteristic of this compound's pharmacokinetics is its extensive and strong binding to plasma proteins, almost exclusively to albumin (>99.9%).[2][3][4][5][8] This high degree of protein binding significantly limits the distribution of the drug to tissues, resulting in tissue concentrations that are considerably lower than corresponding plasma levels.[3][4] The volume of distribution is consequently small, estimated to be less than 0.15 L/kg in sheep.[4]
Despite the low overall tissue distribution, the highest residue concentrations are typically found in the kidneys.[6] In sheep treated with radiolabeled this compound, parent this compound accounted for nearly all the radioactivity in muscle, fat, and kidney.[6] The plasma kinetics of this compound have been shown to reliably reflect its depletion from tissues, as residual tissue concentrations decline in parallel with plasma concentrations.[3]
Metabolism
This compound undergoes limited metabolism in ruminants.[3][8] Following administration of 14C-labeled this compound to sheep, the vast majority of the radioactivity in plasma is attributable to the unchanged parent drug, with metabolites accounting for less than 2%.[3] The primary route of metabolism appears to be reductive deiodination, leading to the formation of 3- and 5-monoiodothis compound isomers.[3][6] These metabolites are primarily detected in the feces and, to a lesser extent, in the liver.[3][6] In sheep liver, approximately 61-71% of the radioactivity was identified as parent this compound, with the remainder being monoiodothis compound.[6]
Excretion
The primary route of excretion for this compound and its metabolites is via the feces.[3] In sheep, at least 80% of an administered dose is excreted in the feces over an 8-week period, with over 90% of this fecal radioactivity corresponding to the parent compound.[3] Urinary excretion is minimal, accounting for less than 0.5% of the dose.[3] The high plasma protein binding of this compound restricts its glomerular filtration, contributing to the low urinary clearance. The long elimination half-life of this compound, which is typically 2 to 3 weeks in sheep and cattle, is a direct consequence of its extensive plasma protein binding and slow metabolism and excretion.[2][3][8] However, the elimination half-life has been observed to be significantly shorter in goats (approximately 4 days) compared to sheep (approximately 14 days), leading to a nearly three-fold lower area under the curve (AUC) in goats.[7]
Bioavailability
The bioavailability of this compound is highly dependent on the route of administration and the formulation. As previously mentioned, the oral bioavailability is roughly 50% of that achieved with parenteral administration.[3][4][6] This is partly attributed to incomplete absorption from the gastrointestinal tract.[3] Formulation differences between innovator and generic oral suspensions have also been shown to impact systemic exposure in sheep, with some generic formulations resulting in 35-45% lower AUC.[9]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound in various ruminant species.
Table 1: Pharmacokinetic Parameters of this compound in Sheep
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | T½ (days) | Bioavailability (%) | Reference |
| Oral | 10 | 45-55 | 8-48 | 14.5 - 23 | ~50 (relative to parenteral) | [3][4][7] |
| Intramuscular | 5 | 45-55 | 8-48 | 22.7 - 27 | - | [1][3] |
| Intraruminal | 7.5 | Similar to goats | Slower than goats | 14 | - | [7] |
| Subcutaneous | 5 | - | 8-24 | 22.7 | - | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Cattle
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | T½ (days) | Bioavailability (%) | Reference |
| Oral | 10 | 45-55 | 8-48 | 14-21 | ~50 (relative to parenteral) | [3] |
| Intramuscular | 5 | 45-55 | 8-48 | ~12 | - | [3][10] |
| Subcutaneous | 2.5 - 5 | - | - | - | - | [10] |
| Topical | 20 | - | - | - | - | [10] |
Table 3: Pharmacokinetic Parameters of this compound in Goats
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (days) | T½ (days) | AUC (µg·day/mL) | Reference |
| Intraruminal | 3.75 | - | 2.6 | 4.7 | - | [7] |
| Intraruminal | 7.5 | Similar to sheep | 2.6 | 4.7 | ~3-fold lower than sheep | [7] |
| Intraruminal | 15.0 | - | 2.6 | 4.7 | - | [7] |
| Intramuscular | 3.75 | - | Earlier than i.r. | - | - | [7] |
| Oral | 10 | 34.8 | 1 | 8.9 | 493 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the cited literature for the analysis of this compound in ruminants.
Animal Studies and Sample Collection
-
Animal Selection: Healthy adult ruminants (sheep, cattle, or goats) of a specific breed and sex are selected and acclimatized to the study conditions. Animals are typically housed individually to allow for accurate data collection.
-
Drug Administration:
-
Blood Sampling: Blood samples are collected from the jugular vein into heparinized or EDTA-containing tubes at predetermined time points before and after drug administration (e.g., 0, 4, 8, 12, 24, 48, 72 hours, and then at regular intervals for several weeks).[4][6]
-
Plasma Preparation: Plasma is separated by centrifugation of blood samples (e.g., at 2000-3000 rpm for 15 minutes) and stored frozen (e.g., at -20°C) until analysis.[11]
-
Tissue Sampling (in terminal studies): At specified withdrawal periods, animals are euthanized, and samples of edible tissues (liver, kidney, muscle, fat) are collected for residue analysis.[1][6]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC with UV or fluorescence detection is a common method for the quantification of this compound in biological matrices.
-
Sample Preparation (Plasma/Tissues):
-
Protein Precipitation: For plasma samples, proteins are often precipitated by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged to separate the supernatant.[11]
-
Liquid-Liquid Extraction: An alternative is to extract the drug into an organic solvent.
-
Solid-Phase Extraction (SPE): This is a widely used cleanup technique. The sample extract is passed through an SPE cartridge (e.g., C18), which retains this compound. After washing the cartridge to remove interfering substances, this compound is eluted with a suitable solvent.[6][13] For tissue samples, they are first homogenized, and then an extraction and cleanup procedure similar to that for plasma is followed.[14]
-
-
HPLC Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used. The pH of the mobile phase can be adjusted to optimize the chromatography.[13]
-
Detection:
-
UV Detection: Detection is often performed at a specific wavelength where this compound absorbs light.
-
Fluorescence Detection: This method offers higher sensitivity and selectivity. This compound exhibits native fluorescence at acidic pH. Excitation and emission wavelengths are set, for example, at λex = 335 nm and λem = 510 nm.[13]
-
-
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of a calibration curve constructed using known concentrations of a this compound standard. An internal standard is often used to improve the accuracy and precision of the method.[6]
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study of this compound in ruminants.
Factors Affecting this compound Bioavailability
Caption: Key factors influencing the bioavailability of this compound in ruminants.
Conclusion
The pharmacokinetic profile of this compound in ruminants is distinguished by its effective absorption, extremely high plasma protein binding, limited metabolism, and prolonged elimination half-life. These characteristics are fundamental to its sustained anthelmintic activity. The oral bioavailability is approximately 50% of that of parenteral routes, a factor that is important for dose determination. Notable differences in the elimination rate exist between species, with goats eliminating the drug faster than sheep. A thorough understanding of these pharmacokinetic principles, supported by robust and detailed experimental protocols, is essential for the optimal use of this compound in controlling parasitic diseases in livestock and for ensuring food safety through the management of drug residues. This guide provides a comprehensive overview to aid researchers and professionals in the continued development and responsible use of this important veterinary drug.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolism and fate of this compound (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. This compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Comparative pharmacokinetic disposition of this compound in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. parasitipedia.net [parasitipedia.net]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. thescipub.com [thescipub.com]
- 13. Determination of this compound residues in plasma and tissues by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Closantel in Ruminants: A Technical Guide to Metabolism and Excretion Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Closantel is a salicylanilide (B1680751) anthelmintic widely used in veterinary medicine to treat and control parasitic infections in sheep and cattle, particularly liver flukes and certain nematodes.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, characterized by high plasma protein binding, limited metabolism, and a prolonged elimination half-life. This guide provides an in-depth analysis of the metabolic and excretory pathways of this compound in sheep and cattle, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core processes. Understanding these pathways is critical for optimizing dosing regimens, ensuring food safety through adherence to maximum residue limits (MRLs), and guiding future drug development.
Pharmacokinetic Profile
This compound's behavior in the body is defined by its slow absorption, extensive distribution via plasma proteins, minimal metabolic alteration, and slow excretion.
-
Absorption: Following oral or parenteral administration in sheep and cattle, this compound is well absorbed.[3] Peak plasma concentrations (Cmax) of 45-55 µg/mL are typically reached between 8 and 48 hours (Tmax) post-administration.[3] The oral bioavailability is approximately 50% compared to parenteral routes, a factor partly attributed to incomplete absorption from the gastrointestinal tract.[3]
-
Distribution: A defining characteristic of this compound is its extremely high affinity for plasma albumin, with over 99.9% of the drug being protein-bound.[3][4] This strong binding limits its distribution to tissues, resulting in tissue concentrations that are significantly lower than corresponding plasma levels.[3] Consequently, the pharmacokinetic profile in plasma is a reliable indicator of the drug's depletion from edible tissues.[3]
-
Elimination Half-Life: The extensive plasma protein binding contributes to a very long elimination half-life, typically ranging from two to three weeks in both sheep and cattle.[3][4]
Table 1: Pharmacokinetic Parameters of this compound in Sheep and Cattle
| Parameter | Route | Dose (mg/kg) | Species | Value | Reference |
| Peak Plasma Level (Cmax) | Oral | 10 | Sheep & Cattle | 45-55 µg/mL | [3] |
| Parenteral | 5 | Sheep & Cattle | 45-55 µg/mL | [3] | |
| Time to Peak (Tmax) | Oral/Parenteral | N/A | Sheep & Cattle | 8 - 48 hours | [3][5] |
| Elimination Half-Life (t½) | Oral/Parenteral | N/A | Sheep & Cattle | 2 - 3 weeks | [3][4] |
| Oral Bioavailability | Oral | 10 | Sheep | ~50% (relative to parenteral) | [3] |
Metabolic Pathways
This compound undergoes very limited biotransformation in both sheep and cattle.[3][6] The parent compound is the predominant chemical entity found in plasma and most tissues.[3][6]
The primary metabolic transformation is reductive deiodination , which results in the formation of two monoiodinated isomers of the parent drug.[1][3]
-
Metabolites: The only significant metabolites identified are 3-monoiodothis compound and 5-monoiodothis compound.[1][3]
-
Metabolic Site: Metabolism is primarily observed in the liver.[3][7] In sheep liver, approximately 60-70% of the residue is the parent drug, with the remainder being monoiodothis compound metabolites.[1][7] In cattle liver, the parent drug may account for as little as 10% of the residue, with 3-monoiodothis compound being a major component.[7]
-
Plasma: In plasma, metabolites account for less than 2% of the total radioactivity in radiolabeled studies, with over 90% being unchanged this compound.[3]
References
- 1. fao.org [fao.org]
- 2. 695. This compound (WHO Food Additives Series 27) [inchem.org]
- 3. The metabolism and fate of this compound (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parasitipedia.net [parasitipedia.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fao.org [fao.org]
Repurposing Closantel: A Technical Guide to its Potential Antiviral and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Closantel, a salicylanilide (B1680751) anthelmintic agent widely used in veterinary medicine, is emerging as a compelling candidate for drug repurposing in oncology and virology. Its primary mechanism of action, the uncoupling of mitochondrial oxidative phosphorylation, disrupts cellular energy metabolism, a pathway critical for both rapidly proliferating cancer cells and viral replication. Preclinical evidence demonstrates its potent anti-angiogenic and anticancer effects in various models. Furthermore, recent studies have highlighted its capacity to inhibit viral replication, specifically against Canine Parvovirus, indicating a broader therapeutic potential. This technical guide provides a comprehensive overview of the current research, detailing this compound's mechanisms of action, summarizing key quantitative efficacy data, and presenting detailed experimental protocols to facilitate further investigation into its therapeutic applications.
Anticancer Applications of this compound
The therapeutic rationale for repurposing this compound in oncology is primarily based on its ability to interfere with metabolic and signaling pathways that are fundamental to tumor growth, proliferation, and survival.
Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through several distinct but interconnected mechanisms:
-
Mitochondrial Uncoupling: As a protonophore, this compound transports protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis.[1] This uncoupling of oxidative phosphorylation leads to a severe depletion of cellular ATP, inducing metabolic stress and triggering apoptosis in cancer cells, which have high energy demands.[1]
-
Anti-Angiogenesis: this compound has been shown to potently inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[2] It suppresses the development of intersegmental and subintestinal vessels in zebrafish models.[2]
-
Inhibition of Taspase1: this compound acts as a noncovalent, allosteric inhibitor of Taspase1, a threonine endopeptidase that is overexpressed in many cancers and is involved in activating key oncogenic proteins.[3]
-
Modulation of Signaling Pathways: While direct evidence for this compound is still emerging, related salicylanilides are known to inhibit critical oncogenic signaling pathways such as STAT3 and Wnt/β-catenin.[1][4] These pathways regulate gene expression involved in proliferation, survival, and differentiation.
Quantitative Data: Preclinical Anticancer Efficacy
| Assay Type | Model System | Target | IC50 / EC50 | Reference |
| Anti-Angiogenesis | Zebrafish (Tg(fli1a:EGFP)) | Intersegmental Vessels | 1.69 µM | [2] |
| Anti-Angiogenesis | Zebrafish (Tg(fli1a:EGFP)) | Subintestinal Vessels | 1.45 µM | [2] |
| Enzyme Inhibition | HTRF Reporter Assay | Human Taspase1 | 1.6 µM | [3] |
Visualizing the Mechanisms: Signaling Pathways
The STAT3 pathway is a key regulator of cell proliferation and survival. This compound, as a salicylanilide, may indirectly inhibit this pathway by disrupting cellular energy homeostasis or by other, more direct means that require further investigation.
Caption: Hypothetical inhibition of the JAK-STAT3 pathway by this compound.
Aberrant Wnt signaling leads to the accumulation of β-catenin, which drives the transcription of oncogenes. Salicylanilides may interfere with this pathway, preventing β-catenin accumulation.
Caption: Hypothetical disruption of the Wnt/β-catenin pathway by this compound.
Antiviral Applications of this compound
The repurposing of anthelmintics for antiviral therapy is a growing area of interest. This compound's ability to disrupt host cell energy metabolism presents a broad-spectrum antiviral strategy, as viruses are entirely dependent on host cell resources for replication.
Mechanism of Antiviral Activity
The primary proposed antiviral mechanism is the disruption of host cell energy supply through mitochondrial uncoupling, thereby creating an energy-deprived environment that is non-conducive to viral replication. Additionally, studies on Canine Parvovirus (CPV) suggest a more specific action:
-
Inhibition of Early Viral Replication: Time-of-addition assays show that this compound is most effective when administered before or during the early stages of infection, indicating that it likely interferes with early processes in the viral replication cycle post-entry.[5][6]
Quantitative Data: Preclinical Antiviral Efficacy
The following table summarizes the in vitro efficacy of this compound against Canine Parvovirus (CPV-2).
| Virus | Cell Line | Parameter | Value | Reference |
| Canine Parvovirus (CPV-2) | Feline kidney (F81) | EC50 | 7.77 µM | [7] |
| Canine Parvovirus (CPV-2) | Feline kidney (F81) | CC50 | 121.00 µM | [5] |
| Canine Parvovirus (CPV-2) | Feline kidney (F81) | Selectivity Index (SI) | 15.57 | [5] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50
Visualizing the Workflow: Antiviral Drug Discovery
The identification of this compound's anti-CPV activity is a prime example of a drug repurposing workflow.
Caption: Drug repurposing workflow for identifying antiviral candidates.
Detailed Experimental Protocols
Protocol: Cancer Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and determine its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[9] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol: Zebrafish Anti-Angiogenesis Assay
This in vivo assay is used to evaluate the anti-angiogenic potential of this compound.
Materials:
-
Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1a:EGFP) or Tg(kdrl:EGFP))[2][10]
-
Zebrafish embryo medium (E3)
-
This compound stock solution (in DMSO)
-
96-well optical-bottom plates
-
Stereomicroscope with fluorescence capability
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Embryo Collection: Set up natural mating pairs of adult transgenic zebrafish. Collect embryos and raise them in E3 medium at 28.5°C.
-
Dechorionation: At approximately 24 hours post-fertilization (hpf), enzymatically or manually dechorionate the embryos.
-
Compound Exposure: Arrange the dechorionated embryos in a 96-well plate (one embryo per well) containing E3 medium. Add this compound at various final concentrations (e.g., 0.5 µM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 28.5°C for 24-48 hours.
-
Anesthetization and Imaging: At 48-72 hpf, anesthetize the embryos in the wells (e.g., with tricaine). Capture lateral-view fluorescence images of the trunk and tail region of each embryo, focusing on the intersegmental vessels (ISVs).[11]
-
Data Analysis: Quantify the extent of angiogenesis by measuring the total length or number of complete ISVs per embryo using image analysis software. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration.[2]
Conclusion and Future Directions
This compound demonstrates significant, quantifiable preclinical activity as both an anticancer and antiviral agent. Its well-established safety profile in veterinary medicine and its unique mechanism of action make it a strong candidate for repurposing.
Future research should focus on:
-
Anticancer:
-
Systematic screening of this compound against a broad panel of NCI-60 or similar human cancer cell lines to establish a comprehensive IC50 profile.
-
In vivo studies in rodent xenograft models to validate the efficacy observed in zebrafish.
-
Direct investigation into this compound's effects on key signaling pathways like STAT3, Wnt, and PI3K/Akt to confirm the mechanisms of action.
-
-
Antiviral:
-
Screening this compound against a wider range of viruses, particularly RNA viruses like influenza and coronaviruses, where metabolic disruption could be a viable therapeutic strategy.
-
Elucidating the specific step of the viral life cycle that is inhibited by this compound.
-
In vivo efficacy studies in relevant animal models of viral infection.
-
The continued investigation of this repurposed drug holds the potential to expedite the development of new, cost-effective therapies for challenging diseases.
References
- 1. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 2. rsc.org [rsc.org]
- 3. This compound is an allosteric inhibitor of human Taspase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Antiviral Drug Candidates on Canine Parvovirus in F81 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Antiviral Drug Candidates on Canine Parvovirus in F81 cells [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Allosteric inhibitor of β-catenin selectively targets oncogenic Wnt signaling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Toxicological Profile of Closantel in Laboratory Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Closantel, a salicylanilide (B1680751) anthelmintic, is widely used in veterinary medicine to treat and control parasitic infections, particularly liver fluke and certain nematodes in sheep and cattle.[1] Its efficacy is primarily attributed to its ability to uncouple oxidative phosphorylation in parasites, leading to ATP depletion and subsequent paralysis and death.[2][3] However, understanding its toxicological properties in mammalian systems is crucial for ensuring the safety of treated animals and for assessing any potential risks to human health through exposure. This technical guide provides a comprehensive overview of the toxicological profile of this compound in laboratory animals, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant pathways and workflows.
Executive Summary
This compound generally exhibits a good safety profile in laboratory animals when administered at therapeutic doses.[4] However, at higher doses, it can induce a range of toxic effects, primarily targeting the central nervous system, visual system, and liver.[1] Acute toxicity studies have established LD50 values in various species, with clinical signs at lethal doses including hypotonia, ataxia, and dyspnea.[5] Sub-chronic and chronic toxicity studies in rats and dogs have identified the liver and epididymis as target organs, with effects such as fatty changes and the formation of spermatic granulomas at high dose levels.[4][5] Reproductive and developmental studies in rats and rabbits have not shown evidence of teratogenicity, although some reproductive effects were observed at maternally toxic doses.[4][5] Genotoxicity assays have consistently yielded negative results, and long-term carcinogenicity studies in mice and rats have not demonstrated any carcinogenic potential.[4]
Data Presentation: Quantitative Toxicology Data
The following tables summarize the key quantitative toxicological data for this compound from studies conducted in various laboratory animal species.
Table 1: Acute Toxicity of this compound [5]
| Species | Sex | Route of Administration | LD50 (mg/kg bw) |
| Mouse | Male | Oral | 331 |
| Female | Oral | 453 | |
| Male | Intramuscular | 56.8 | |
| Female | Intramuscular | 256.8 | |
| Rat | Male | Oral | 342 |
| Female | Oral | 262 | |
| Male | Intramuscular | 325.9 | |
| Female | Intramuscular | 28.4 | |
| Sheep | - | Oral | > 40 |
| - | Intramuscular | > 40 | |
| Cattle | - | Oral | > 40 |
| - | Intramuscular | > 20 |
Table 2: Sub-chronic and Chronic Toxicity of this compound [5]
| Species | Duration | Route of Administration | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings at High Doses |
| Rat | 13 weeks | Oral (in diet) | 0, 2.5, 10, 40 | 2.5 | Spermatic granulomas in the epididymis, hepatic fatty changes |
| Dog | 3 months | Oral (capsule) | Up to 40 | - | Fatty changes in the liver |
| Mouse | 18 months | Oral (in diet) | 0, 5, 20, 80 (approx.) | - | No carcinogenic effects observed |
| Rat | - | - | - | - | Not carcinogenic |
Table 3: Reproductive and Developmental Toxicity of this compound [4][5]
| Species | Study Type | Route of Administration | Dose Levels (mg/kg bw/day) | Key Findings |
| Rat | Three-generation | Oral (in diet) | 2.5, 10, 40 | Decreased pregnancy rate and number of implants at 40 mg/kg. Spermatic granulomas at 10 and 40 mg/kg. |
| Rat | Teratogenicity | Oral (in diet) | Up to 40 | No teratogenic or toxic effects observed. |
| Rabbit | Teratogenicity | Gavage | Up to 40 | No teratogenic or toxic effects observed. |
Table 4: Genotoxicity of this compound [4]
| Assay Type | Result |
| Salmonella Ames test | Negative |
| Sex-linked recessive lethal test in Drosophila melanogaster | Negative |
| Dominant lethal test in male and female mice | Negative |
Experimental Protocols
This section details the methodologies for key toxicological studies on this compound, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To determine the acute oral toxicity (LD50) of this compound.
-
Test Animals: Wistar rats, typically nulliparous, non-pregnant females.[2]
-
Housing and Husbandry: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard laboratory diet and water, except for a brief fasting period before dosing.[6]
-
Procedure:
-
Dose Selection: A starting dose is selected based on available data. For this compound, this would be guided by the known LD50 values.
-
Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage to a group of three fasted female rats.[2]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6] Observations are frequent on the day of dosing and at least daily thereafter.
-
Stepwise Dosing: Depending on the outcome (mortality or survival) in the first group, a subsequent group of three animals is dosed at a higher or lower fixed dose level.[7]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[6]
-
-
Data Analysis: The LD50 is estimated based on the mortality data from the stepwise procedure.
Sub-chronic Oral Toxicity Study (90-Day Study in Rats, Following OECD Guideline 408)
-
Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a 90-day period.
-
Test Animals: Wistar rats, with an equal number of males and females in each group.
-
Procedure:
-
Dose Groups: At least three dose levels of this compound and a concurrent control group are used. For the this compound study, doses of 2.5, 10, and 40 mg/kg bw/day were administered in the diet.[5]
-
Administration: The test substance is administered daily in the diet for 90 days.
-
Observations:
-
Clinical Signs: Daily observations for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.[5]
-
Ophthalmological Examination: Performed before the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, platelet count, and various serum enzymes and metabolites. A slight increase in total bilirubin (B190676) and SGOT was noted at higher doses of this compound.[5]
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: A complete gross examination is performed on all animals.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive microscopic examination of organs and tissues is conducted. For this compound, this revealed spermatic granulomas in the epididymis and hepatic fatty changes at the highest dose.[5]
-
-
Reproductive and Developmental Toxicity Study (Three-Generation Study in Rats)
-
Objective: To assess the effects of this compound on reproductive function and development across multiple generations.
-
Test Animals: Wistar rats.
-
Procedure:
-
Generations: The study involves three generations (F0, F1, and F2).
-
Dosing: The F0 generation is administered this compound in the diet (at doses of 2.5, 10, and 40 mg/kg bw/day) prior to mating, during mating, gestation, and lactation.[5] The F1 generation is selected from the offspring and is also dosed throughout their growth, mating, and production of the F2 generation.
-
Endpoints Evaluated:
-
Parental Animals (F0, F1): Clinical observations, body weight, food consumption, mating performance, fertility, gestation length, and parturition.
-
Offspring (F1, F2): Viability, litter size, sex ratio, body weight, and developmental landmarks.
-
-
Pathology: Gross and microscopic examination of reproductive organs of the parental animals. Spermatic granulomas were observed in males at 10 and 40 mg/kg.[5]
-
Genotoxicity Assays
-
Objective: To evaluate the potential of this compound to induce genetic mutations or chromosomal damage.
-
Ames Test (Salmonella typhimurium Reverse Mutation Assay) (Following OECD Guideline 471):
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The test evaluates the ability of this compound to cause mutations that revert the bacteria to a state where they can synthesize histidine and thus grow on a histidine-free medium.[8]
-
Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix, to simulate mammalian metabolism).[9] The number of revertant colonies is counted and compared to a negative control.
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474):
-
Principle: This in vivo assay assesses chromosomal damage in the bone marrow of rodents. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[3]
-
Procedure: Mice are treated with this compound, typically via oral gavage or intraperitoneal injection. Bone marrow is collected at specific time points after treatment, and polychromatic erythrocytes are examined for the presence of micronuclei.[3] An increase in the frequency of micronucleated cells indicates genotoxicity.
-
Mandatory Visualizations
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.
Experimental Workflow: 90-Day Sub-chronic Oral Toxicity Study
Caption: Workflow for a 90-day sub-chronic oral toxicity study.
Logical Relationship: Genotoxicity Testing Strategy for this compound
Caption: A typical genotoxicity testing strategy for a compound like this compound.
References
- 1. criver.com [criver.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. nbinno.com [nbinno.com]
- 6. agc-chemicals.com [agc-chemicals.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. bulldog-bio.com [bulldog-bio.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Closantel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Closantel is a synthetic salicylanilide (B1680751) anthelmintic agent with a broad spectrum of activity against various trematodes, nematodes, and arthropods. Its efficacy is primarily attributed to its potent ability to uncouple oxidative phosphorylation in parasites, leading to metabolic disruption and death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways are presented to facilitate a deeper understanding of this important veterinary drug.
Chemical Structure and Identification
This compound, with the systematic IUPAC name N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, is a complex organic molecule.[1] Its structure is characterized by a central salicylanilide core, which is crucial for its biological activity. The molecule consists of three main heteroaromatic systems: a 3,5-diiodosalicylic acid moiety, a 5-chloro-2-methylaniline (B43014) group, and a 4-(chlorophenyl)acetonitrile substituent.[2]
This compound possesses a chiral center at the carbon atom connecting the cyanomethyl and chlorophenyl groups, and thus exists as a racemic mixture of (R)- and (S)-enantiomers.[3] While both enantiomers share the same molecular formula and connectivity, they may exhibit differences in their biological activity and pharmacokinetic profiles.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide[1] |
| CAS Number | 57808-65-8[1] |
| Molecular Formula | C22H14Cl2I2N2O2[1] |
| SMILES | CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl[1] |
| InChI Key | JMPFSEBWVLAJKM-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physicochemical properties of this compound and its commonly used sodium salt are critical for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. These properties are summarized in the tables below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 663.07 g/mol [4] |
| Appearance | White to yellowish crystalline powder[4] |
| Melting Point | 210-225 °C[4] |
| Boiling Point (Predicted) | 590.5 ± 50.0 °C |
| Solubility | Insoluble in water; Soluble in dimethylformamide and acetone[4]; Soluble in DMSO (~20 mg/mL) and dimethylformamide (~20 mg/mL)[3]; Sparingly soluble in aqueous buffers[3] |
| pKa | 4.28 (weak acid)[5] |
| LogP (Predicted) | 8.11 |
Table 3: Physicochemical Properties of this compound Sodium
| Property | Value |
| Molecular Weight | 685.06 g/mol |
| Appearance | Yellowish, slightly hygroscopic powder |
| Melting Point | >230 °C (decomposes)[6] |
| Solubility | Slightly soluble in water; Freely soluble in ethanol (B145695) and methanol[7][8] |
Experimental Protocols
Synthesis of this compound
A common synthetic route for this compound involves a multi-step process. A representative procedure is outlined below.
-
Step 1: Condensation. Para-chloro-2-nitro-toluene is condensed with para-chloro-benzyl cyanide in a methanol (B129727) medium in the presence of sodium bicarbonate and sodium sulfide (B99878) to form the this compound amine intermediate.
-
Step 2: Amidation. The resulting amino compound is then condensed with 3,5-diiodosalicylic acid in the presence of phosphorous trichloride (B1173362) in a toluene (B28343) medium to yield the final this compound technical product.[9]
An alternative and improved synthesis method involves the reaction of p-chlorobenzyl cyanide with 4-chloro-2-nitrotoluene, followed by catalytic hydrogenation for the reduction step, which offers higher purity and is more environmentally friendly than older methods using iron powder.[2]
High-Performance Liquid Chromatography (HPLC) Analysis
A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of this compound in bulk and pharmaceutical dosage forms.
-
Column: Phenomenex ODS C-18 column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of water (pH adjusted to 3 with phosphoric acid) and acetonitrile (B52724) in a 10:90 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at 333 nm.
-
Run Time: 10 minutes.
This method has been shown to be linear over a concentration range of 100-500 µg/mL with good accuracy and precision.[5]
Mechanism of Action and Signaling Pathways
This compound exerts its anthelmintic effects through multiple mechanisms, with the primary mode of action being the uncoupling of oxidative phosphorylation in the mitochondria of parasites.
Uncoupling of Oxidative Phosphorylation
This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane.[3] This action disrupts the proton gradient that is established by the electron transport chain and is essential for the synthesis of ATP by ATP synthase.
The process can be visualized as follows:
-
Proton Pumping: The electron transport chain complexes (I, III, and IV) pump protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.
-
Proton Motive Force: This gradient, also known as the proton-motive force, drives the synthesis of ATP as protons flow back into the matrix through ATP synthase.
-
This compound's Intervention: this compound, in its protonated form, diffuses across the inner mitochondrial membrane into the matrix. In the more alkaline environment of the matrix, it releases a proton. The deprotonated this compound anion then diffuses back to the intermembrane space, where it picks up another proton, and the cycle repeats.
-
Consequences: This continuous shuttling of protons dissipates the proton gradient, effectively uncoupling electron transport from ATP synthesis. The energy from the electron transport chain is released as heat instead of being used for ATP production. This leads to a rapid depletion of the parasite's energy reserves, causing paralysis and death.[3]
Inhibition of Chitinase (B1577495)
In addition to its effects on energy metabolism, this compound has been shown to be a potent and specific inhibitor of chitinase in filarial nematodes such as Onchocerca volvulus.[8][10] Chitinase is a crucial enzyme for these parasites, playing a vital role in the molting process of larvae. By inhibiting this enzyme, this compound disrupts the breakdown of the old cuticle, preventing the larvae from developing into their next life stage.[3][11] This inhibition of a key developmental process contributes significantly to its anthelmintic activity.
Inhibition of Fumarate (B1241708) Reductase
This compound also targets the anaerobic energy metabolism of certain parasites by inhibiting the enzyme fumarate reductase.[12] This enzyme is part of a modified electron transport chain used by many helminths under anaerobic or microaerophilic conditions, where fumarate serves as the terminal electron acceptor. By inhibiting fumarate reductase, this compound disrupts this alternative energy-generating pathway, further compromising the parasite's ability to survive in the low-oxygen environment of the host's gut.
Conclusion
This compound remains a cornerstone in the control of parasitic infections in livestock due to its potent and multifaceted mechanism of action. Its ability to disrupt the parasite's energy metabolism through the uncoupling of oxidative phosphorylation, coupled with its inhibitory effects on essential enzymes like chitinase and fumarate reductase, makes it a highly effective anthelmintic. The detailed understanding of its chemical structure, physicochemical properties, and biological pathways of action provided in this guide is essential for the continued development of effective antiparasitic strategies and for exploring potential new applications of this versatile molecule. Further research into the specific interactions of this compound with its molecular targets will undoubtedly pave the way for the design of next-generation anthelmintics with improved efficacy and a broader spectrum of activity.
References
- 1. Analytical Separation of this compound Enantiomers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sodium [sitem.herts.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. [PDF] METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF this compound IN TABLET DOSAGE FORM BY RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 6. The stoichiometry and site specificity of the uncoupling of mitochondrial oxidative phosphorylation by salicylanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN109851526A - The preparation method of this compound sodium - Google Patents [patents.google.com]
- 8. pnas.org [pnas.org]
- 9. environmentclearance.nic.in [environmentclearance.nic.in]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Mitochondrial fumarate reductase as a target of chemotherapy: from parasites to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for HPLC Quantification of Closantel in Plasma and Tissues
Introduction
Closantel is a broad-spectrum salicylanilide (B1680751) anthelmintic agent used in veterinary medicine to treat parasitic infections in cattle and sheep. Due to its extensive use and potential for residue accumulation in animal-derived food products, robust and sensitive analytical methods are required for its quantification in biological matrices such as plasma and tissues. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose, offering excellent selectivity and sensitivity, particularly when coupled with fluorescence or mass spectrometry detectors. This document provides detailed application notes and protocols for the quantification of this compound in plasma and various tissues using HPLC.
Method 1: HPLC with Fluorescence Detection for Tissues and Milk
This method, adapted from Sun et al. (2008), is suitable for the determination of this compound residues in animal tissues (muscle, liver, kidney) and milk.[1][2][3] It utilizes solid-phase extraction (SPE) for sample cleanup and HPLC with fluorescence detection for quantification.
Quantitative Data Summary
| Parameter | Tissue | Milk |
| Linearity Range | 10 - 5000 µg/kg | 10 - 5000 µg/L |
| Correlation Coefficient (r²) | 0.9999 | 0.9999 |
| Limit of Detection (LOD) | 3 µg/kg | 3 µg/L |
| Limit of Quantification (LOQ) | 10 µg/kg | 10 µg/L |
| Intra-day Precision (%RSD) | 3.35 - 7.24% | 4.17 - 7.66% |
| Inter-day Precision (%RSD) | 4.04 - 8.41% | 4.25 - 8.67% |
| Mean Recovery | 81.5 - 87.4% | 81.5 - 87.4% |
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Weigh 2.0 g of homogenized tissue or 2.0 mL of milk into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile-acetone (80:20, v/v) solution.[1][2][3] Homogenize for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube. Repeat the extraction step on the residue and combine the supernatants.
-
SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol.
-
Elution: Elute the analyte with 3 mL of a formic acid-acetonitrile (5:95, v/v) mixture.[1][2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before HPLC injection.
2. HPLC Conditions
-
Instrument: HPLC system equipped with a fluorescence detector.
-
Column: C18 bonded silica (B1680970) column (e.g., ODS-U C18, 150 mm × 4.6 mm i.d.).[2]
-
Mobile Phase: Acetonitrile-water (85:15, v/v) containing 0.05% triethylamine, with the pH adjusted to 2.5 using phosphoric acid.[1][2][3]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 20 µL.[2]
-
Fluorescence Detector Settings: Excitation wavelength (λex) = 335 nm, Emission wavelength (λem) = 510 nm.[1][2][3]
Workflow Diagram
Method 2: HPLC with UV Detection for Plasma
This protocol is a generalized procedure based on common practices for drug quantification in plasma and can be adapted from various sources. It involves a straightforward protein precipitation step followed by HPLC with UV detection.
Quantitative Data Summary
| Parameter | Plasma |
| Linearity Range | 0.05 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.025 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[4] |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
Aliquoting: Pipette 0.5 mL of plasma into a microcentrifuge tube.
-
Precipitation: Add 1.0 mL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 0.2 mL of the mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before HPLC injection.
2. HPLC Conditions
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with pH adjusted to 3.0 using phosphoric acid.[5]
-
Flow Rate: 1.2 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.[5]
-
UV Detection Wavelength: 333 nm.[6]
Workflow Diagram
Considerations for Method Selection and Validation
-
Sensitivity: For trace level quantification, HPLC with fluorescence detection or LC-MS/MS is recommended over UV detection due to significantly lower detection limits.[2][7]
-
Matrix Effects: Tissues, particularly liver, can have significant matrix effects. The described SPE method provides effective cleanup to minimize these interferences.[8] For plasma, while protein precipitation is simpler, SPE can provide a cleaner extract if necessary.
-
Method Validation: All methods should be fully validated according to relevant guidelines (e.g., FDA, EMA) to ensure linearity, accuracy, precision, selectivity, and stability for the specific matrix being analyzed.
-
Internal Standard: The use of an internal standard (IS), such as a structurally similar compound, is highly recommended to improve the precision and accuracy of the quantification by correcting for variations in sample preparation and instrument response.[4]
These application notes and protocols provide a comprehensive starting point for researchers and scientists involved in the quantification of this compound in biological matrices. The choice of method will depend on the specific requirements of the study, including the matrix type, required sensitivity, and available instrumentation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Validated method for determination of ultra-trace this compound residues in bovine tissues and milk by solid-phase extraction and liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Application Notes and Protocols for In Vivo Efficacy Studies of Closantel in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting in vivo efficacy studies of the anthelmintic drug Closantel in murine models. Detailed experimental protocols for parasite infection, drug administration, and efficacy evaluation are outlined for key helminths, including Fasciola hepatica, Haemonchus contortus, and Trichinella spiralis. Summarized quantitative data from relevant studies are presented in tabular format for comparative analysis. Additionally, visual diagrams generated using Graphviz (DOT language) illustrate the experimental workflow and the mechanism of action of this compound, offering a clear and concise reference for researchers in the field of anthelmintic drug development.
Introduction
This compound is a salicylanilide (B1680751) anthelmintic with potent activity against a range of trematodes and nematodes.[1][2] Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in parasite mitochondria, leading to the disruption of ATP synthesis and subsequent parasite death.[1][3][4][5][6] In vivo efficacy studies are crucial for the preclinical development of anthelmintic drugs. The mouse model, due to its physiological and genetic similarities to humans, cost-effectiveness, and ease of handling, serves as an essential tool for these investigations. This document provides detailed protocols for evaluating the efficacy of this compound in mice infected with parasites of significant veterinary and zoonotic importance.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound Against Various Parasites
| Parasite Species | Host Species | This compound Dose (mg/kg) | Route of Administration | Efficacy (%) | Reference |
| Fasciola hepatica (immature) | Rat | 20 | Oral | High efficacy against stages 4 weeks or older | [7] |
| Fasciola hepatica (immature & mature) | Sheep | 10 | Oral | 83% reduction in fluke burden 14 weeks post-treatment | [8] |
| Haemonchus contortus (ivermectin-resistant) | Sheep | 5 | Oral | 100% | [9] |
| Haemonchus contortus (benzimidazole-resistant) | Sheep | 10 | Oral | 91.24 - 98.23% | [10] |
| Haemonchus contortus (fenbendazole & levamisole (B84282) resistant) | Sheep & Goats | 10 | Oral | 100% | |
| Zygocotyle lunata | Mouse | 50 (single dose) | Oral | Significant reduction in parasite number | |
| Zygocotyle lunata | Mouse | 25 or 50 (3 doses) | Oral | Complete elimination in most surviving animals |
Experimental Protocols
General Animal Handling and Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Mice (e.g., BALB/c or C57BL/6 strains, 6-8 weeks old) should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. A period of acclimatization of at least one week is recommended before the commencement of any experimental procedures.
Parasite Infection Protocols
Fasciola hepatica metacercariae can be obtained from commercial suppliers or by infecting a snail intermediate host (Galba pervia) with miracidia hatched from eggs of bovine origin.[11]
Procedure:
-
Prior to infection, confirm the viability of metacercariae by microscopic observation.[12]
-
Administer 5-10 metacercariae per mouse orally using a gavage needle.[12] The metacercariae should be suspended in a small volume (e.g., 30 µL) of PBS.[12]
-
The infection will progress with the parasite migrating through the liver parenchyma, and mature adults establishing in the bile ducts.[12] The prepatent period in mice is approximately 24-32 days.[13]
Establishing a patent infection of H. contortus in mice is challenging as they are not the natural host.[5] Short-term infections for efficacy studies against larval stages can be achieved, often requiring immunosuppression of the mice.[5] The Mongolian gerbil is a more suitable rodent model for a patent H. contortus infection.[5][14]
Procedure for short-term mouse infection:
-
Obtain infective third-stage larvae (L3) of H. contortus from fecal cultures of infected sheep or goats.[9][15]
-
Administer approximately 5000 L3 orally to each mouse using a gavage needle.
-
To enhance susceptibility, mice can be treated with an immunosuppressive drug (e.g., corticosteroids) prior to and during the early stages of infection.
Trichinella spiralis muscle larvae (ML) are used to establish infection in mice.
Procedure:
-
Obtain T. spiralis ML from the muscle tissue of previously infected rodents through artificial digestion.
-
Administer approximately 300-400 ML per mouse orally via gavage.[16]
-
The adult worms will develop in the small intestine, and the newborn larvae will migrate to and encyst in the muscle tissue.[16]
This compound Formulation and Administration
This compound is a lipophilic compound with low aqueous solubility.[17] For oral administration in mice, it can be formulated as a suspension.
Preparation of Oral Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% suspension in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of propylene (B89431) glycol and water.[18]
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
Administration:
-
Administer the prepared this compound suspension orally to the mice using a gavage needle.
-
The recommended dose for mice can range from 25 to 50 mg/kg body weight. A dose-finding study is recommended to determine the optimal dose for the specific parasite and mouse strain.
-
Treatment can be administered as a single dose or in multiple doses depending on the experimental design. For example, in a T. spiralis infection model, treatment could be administered during the intestinal phase (e.g., days 5 and 6 post-infection).[19]
Efficacy Evaluation
The efficacy of this compound is determined by comparing the parasite burden in treated mice to that of an untreated control group.
For parasites with a patent infection in the gastrointestinal tract (e.g., H. contortus in suitable models), the FECRT is a primary method for efficacy assessment.
Procedure:
-
Collect fecal samples from individual mice before and at specified time points after treatment (e.g., 7 and 14 days).
-
Determine the number of eggs per gram (EPG) of feces using a standard parasitological technique such as the modified McMaster method.
-
Calculate the percentage of fecal egg count reduction using the following formula: % Reduction = [(Mean EPG in control group - Mean EPG in treated group) / Mean EPG in control group] x 100
This is the most direct method for assessing anthelmintic efficacy.
Procedure:
-
At a predetermined time point post-treatment (e.g., 10-14 days), humanely euthanize the mice.
-
For F. hepatica, carefully dissect the liver and bile ducts to recover adult flukes. The liver can be sliced and incubated in saline to allow the flukes to emerge.
-
For H. contortus, the abomasum (in a gerbil model) or stomach (in a mouse model for larval stages) should be isolated, opened, and the contents washed through a sieve to collect the worms.
-
For T. spiralis, a sample of muscle tissue (e.g., diaphragm, masseter) is collected and subjected to artificial digestion to recover the encysted larvae.[3]
-
Count the number of recovered parasites for each mouse.
-
Calculate the percentage of worm burden reduction using the following formula: % Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Mandatory Visualization
Caption: Experimental workflow for in vivo efficacy studies of this compound in mice.
Caption: Mechanism of action of this compound as an uncoupler of oxidative phosphorylation.
References
- 1. Efficacy of herbal extracts and this compound against fenbendazole-resistant Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 695. This compound (WHO Food Additives Series 27) [inchem.org]
- 3. woah.org [woah.org]
- 4. fao.org [fao.org]
- 5. Rodents Used for the Propagation of Hookworms and Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flukicidal action of this compound against immature and mature Fasciola hepatica in experimentally infected rats and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of this compound and triclabendazole against Fasciola hepatica in experimentally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound, albendazole and levamisole on an ivermectin resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of animal models to study the life cycle of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Expression Profile in the Liver of BALB/c Mice Infected with Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the Growth and Maturation of Fasciola hepatica L. in the Mouse* | Journal of Helminthology | Cambridge Core [cambridge.org]
- 14. Novel compound shows in vivo anthelmintic activity in gerbils and sheep infected by Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Haemonchus contortus as a paradigm and model to study anthelmintic drug resistance | Parasitology | Cambridge Core [cambridge.org]
- 16. Trichinella spiralis -induced immunomodulation signatures on gut microbiota and metabolic pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. fao.org [fao.org]
- 19. Novel albendazole formulations given during the intestinal phase of Trichinella spiralis infection reduce effectively parasitic muscle burden in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Closantel Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Closantel, a halogenated salicylanilide (B1680751) anthelmintic agent, is primarily used in veterinary medicine. Its principal mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria, which disrupts the production of ATP, the cell's main energy currency.[1][2] This disruption of energy metabolism can lead to cell death, indicating potential cytotoxic effects that are relevant for drug development and toxicology studies. In humans, accidental ingestion has led to severe toxic effects, including neurotoxicity and retinal damage, which are associated with necrosis and apoptosis.[2][3] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using various in vitro cell culture techniques.
Mechanism of Action: Mitochondrial Uncoupling and Induction of Apoptosis
This compound acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[1] This uncoupling of the electron transport chain from ATP production leads to a rapid depletion of intracellular ATP, triggering a cascade of events that culminate in cell death. The primary mode of cell death induced by such mitochondrial distress is typically the intrinsic pathway of apoptosis. This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome.[5][6] This complex recruits and activates pro-caspase-9, which in turn activates executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the available quantitative data on the cytotoxic and bioenergetic effects of this compound in various in vitro systems.
| Cell Line/System | Assay | Endpoint | Effective Concentration / IC50 | Reference |
| Chang Liver Cells | Cell Viability | Reduction in cell number | > 5 µM | [7] |
| Chang Liver Cells | ATP Measurement | ATP level reduction | ≥ 1 µM | [8] |
| Isolated Rat Liver Mitochondria | Oxidative Phosphorylation | Uncoupling | IC50 = 0.9 µM | [8] |
| L5178Y Mouse Lymphoma Cells | Cytotoxicity | Not specified | 0.3 - 500 µg/mL | [9] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess this compound-induced cytotoxicity.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound solution to the respective wells. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Serum-free cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound in serum-free medium for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Assessment of Mitochondrial Dysfunction
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells of interest
-
This compound
-
Black, clear-bottom 96-well plates
-
JC-1 staining solution
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
After treatment, add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Wash the cells with an appropriate buffer as recommended by the manufacturer.
-
Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) signals.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
This assay quantifies the amount of ATP in cell lysates using a luciferase-based reaction.
Materials:
-
Cells of interest
-
This compound
-
Opaque 96-well plates
-
Commercially available ATP measurement kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed cells in an opaque 96-well plate.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Equilibrate the plate and its contents to room temperature.
-
Add the ATP reagent (which lyses the cells and provides the substrate and enzyme for the luminescent reaction) to each well.
-
Mix the contents on a plate shaker for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for the time specified in the kit's instructions to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence corresponds to a reduction in intracellular ATP levels.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay detects the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
White or black 96-well plates
-
Commercially available caspase-3/7 activity assay kit (fluorometric or colorimetric)
-
Fluorometer or spectrophotometer
Protocol:
-
Seed cells in a 96-well plate and treat with this compound for the desired time.
-
After treatment, add the caspase-3/7 reagent containing a specific substrate to each well.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
During this incubation, active caspase-3/7 will cleave the substrate, generating a fluorescent or colored product.
-
Measure the fluorescence or absorbance using the appropriate plate reader.
-
An increase in the signal indicates an elevation in caspase-3/7 activity and apoptosis.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound; a veterinary drug with potential severe morbidity in humans | springermedizin.de [springermedizin.de]
- 4. The Release of Cytochrome c from Mitochondria during Apoptosis of NGF-deprived Sympathetic Neurons Is a Reversible Event - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Comparative in vitro effects of this compound and selected beta-ketoamide anthelmintics on a gastrointestinal nematode and vertebrate liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 695. This compound (WHO Food Additives Series 27) [inchem.org]
Application Note: A Stability-Indicating HPLC-DAD Method for the Analysis of Closantel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method with a photodiode array detector (DAD) for the quantitative analysis of Closantel. The developed method is precise, accurate, and specific for the determination of this compound in the presence of its degradation products. Forced degradation studies were conducted under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines. The method was validated to ensure compliance with regulatory requirements. This document provides comprehensive experimental protocols, data summary tables, and graphical representations of the workflow to aid in the seamless adoption of this method in a laboratory setting.
Introduction
This compound is a salicylanilide (B1680751) anthelmintic agent widely used in veterinary medicine to treat parasitic infections. Ensuring the stability of pharmaceutical formulations is a critical aspect of drug development and quality control. A stability-indicating analytical method is essential to selectively quantify the active pharmaceutical ingredient (API) in the presence of any potential degradation products, thus ensuring the safety and efficacy of the final drug product. This application note describes the development and validation of a stability-indicating HPLC-DAD method for this compound.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |
| Molecular Formula | C₂₂H₁₄Cl₂I₂N₂O₂ |
| Molecular Weight | 663.08 g/mol [1] |
| Solubility | Insoluble in water, freely soluble in dimethylformamide, and slightly soluble in acetone.[2] |
| UV λmax | ~333 nm |
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and photodiode array detector.
-
Column: Phenomenex Luna® C18(2) 100 Å, 250 x 4.6 mm, 5 µm, or equivalent.
-
Mobile Phase: Acetonitrile (B52724) and Water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 90:10 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 333 nm.
-
Run Time: 10 minutes.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions in the range of 100-500 µg/mL by diluting the stock solution with the mobile phase.[3]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method by intentionally degrading the drug substance under various stress conditions.[4][5] The goal is to achieve a target degradation of 5-20%.[4][5]
Workflow for Forced Degradation Studies
Caption: Workflow for the forced degradation study of this compound.
-
Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 80°C for 6 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 4 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid this compound drug substance in a hot air oven at 80°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid this compound drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. After exposure, prepare a 100 µg/mL solution in the mobile phase.
Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]
Method Validation Workflow
Caption: Workflow illustrating the key parameters for HPLC method validation.
Results and Discussion
Method Development and Optimization
A systematic approach was taken to optimize the chromatographic conditions. A C18 column provided good peak shape and resolution. The mobile phase composition of acetonitrile and acidified water (pH 3.0) at a ratio of 90:10 (v/v) resulted in a symmetric peak for this compound with a retention time of approximately 6 minutes. A detection wavelength of 333 nm was chosen for maximum sensitivity.[3]
Forced Degradation Behavior
The results of the forced degradation studies are summarized in the table below. The chromatograms of the stressed samples showed well-resolved peaks for this compound and its degradation products, demonstrating the stability-indicating nature of the method.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants (min) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 6h) | 15.2 | 2 | 3.8, 4.5 |
| Base Hydrolysis (0.1 M NaOH, 80°C, 4h) | 18.5 | 3 | 3.2, 4.1, 5.2 |
| Oxidative (3% H₂O₂, RT, 24h) | 12.8 | 1 | 4.9 |
| Thermal (80°C, 48h) | 8.3 | 1 | 4.5 |
| Photolytic (ICH Q1B) | 10.5 | 2 | 3.8, 5.2 |
Method Validation Summary
The validation parameters confirmed that the method is suitable for its intended purpose.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants | Peak purity > 0.999 |
| Linearity (100-500 µg/mL) | R² = 0.9998 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.1% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | RSD ≤ 2.0% |
| LOD | 5 µg/mL | - |
| LOQ | 15 µg/mL | - |
| Robustness | Unaffected by minor changes | RSD ≤ 2.0% |
Conclusion
A simple, rapid, and reliable stability-indicating HPLC-DAD method for the quantitative analysis of this compound has been developed and validated as per ICH guidelines. The method is specific for the determination of this compound in the presence of its degradation products formed under various stress conditions. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this compound drug substance and formulations.
References
- 1. Analytical Separation of this compound Enantiomers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound; a veterinary drug with potential severe morbidity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Closantel in Combination with Moxidectin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Closantel in combination with Moxidectin (B1677422), a synergistic anthelmintic pairing effective against a broad spectrum of internal parasites, particularly in the context of increasing drug resistance. This document details the mechanisms of action, summarizes key quantitative data from in vivo studies, and provides detailed protocols for both in vivo efficacy trials and in vitro synergy assessment.
Introduction
The rise of anthelmintic resistance in parasitic nematodes of livestock poses a significant threat to animal health and productivity. Combination therapy, utilizing two or more drugs with different mechanisms of action, is a key strategy to enhance efficacy, broaden the spectrum of activity, and delay the development of resistance. The combination of this compound, a salicylanilide, and Moxidectin, a macrocyclic lactone, has shown particular promise in controlling multi-drug resistant gastrointestinal nematodes.
This compound is primarily effective against blood-feeding parasites such as Haemonchus contortus and liver flukes like Fasciola hepatica.[1][2] Its mechanism of action involves the uncoupling of oxidative phosphorylation in parasite mitochondria, leading to ATP depletion and subsequent paralysis and death.
Moxidectin exhibits broad-spectrum activity against a wide range of internal and external parasites. It acts by binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates, causing an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately, flaccid paralysis of the parasite.
The co-administration of this compound and Moxidectin has been shown to be highly effective, particularly against strains of gastrointestinal nematodes that have developed resistance to one or both drug classes when used individually.[1][2]
Mechanisms of Action
The distinct mechanisms of action of this compound and Moxidectin contribute to their synergistic effect and reduce the likelihood of resistance development.
Caption: Mechanisms of action for this compound and Moxidectin.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and efficacy data from a key in vivo study investigating the co-administration of this compound and Moxidectin in sheep naturally infected with multi-drug resistant gastrointestinal nematodes.[1][2] It is important to note that comprehensive data on the combined use of this compound and Moxidectin in cattle is currently limited, and further research in this area is warranted.
Pharmacokinetic Parameters in Sheep
The co-administration of this compound and Moxidectin did not significantly alter their individual pharmacokinetic profiles, indicating a lack of adverse drug-drug interactions.[1][2]
Table 1: Plasma Pharmacokinetic Parameters of this compound (Subcutaneous Administration) in Sheep [1][2]
| Parameter | This compound Alone (5 mg/kg) | This compound + Moxidectin (5 mg/kg) |
| Cmax (µg/mL) | 45.8 ± 8.9 | 48.2 ± 10.1 |
| Tmax (h) | 48.0 ± 24.0 | 48.0 ± 24.0 |
| AUC (µg·h/mL) | 20,784 ± 4,321 | 22,104 ± 5,012 |
| T½el (h) | 336.0 ± 48.0 | 360.0 ± 72.0 |
Table 2: Plasma Pharmacokinetic Parameters of Moxidectin (Subcutaneous Administration) in Sheep [1][2]
| Parameter | Moxidectin Alone (0.2 mg/kg) | Moxidectin + this compound (0.2 mg/kg) |
| Cmax (ng/mL) | 28.4 ± 5.6 | 29.1 ± 6.3 |
| Tmax (h) | 24.0 ± 12.0 | 24.0 ± 12.0 |
| AUC (ng·h/mL) | 7,896 ± 1,543 | 8,124 ± 1,698 |
| T½el (h) | 216.0 ± 48.0 | 240.0 ± 72.0 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½el: Elimination half-life.
Efficacy Against Resistant Gastrointestinal Nematodes in Sheep
The combination of this compound and Moxidectin demonstrated significantly higher efficacy against resistant nematode populations compared to the individual treatments.[1][2]
Table 3: Efficacy (Fecal Egg Count Reduction %) at 13 Days Post-Treatment in Sheep [1][2]
| Treatment Group | Route | Efficacy (%) |
| This compound (10 mg/kg) | Oral | 84% |
| Moxidectin (0.2 mg/kg) | Oral | 80% |
| This compound + Moxidectin | Oral | 99% |
| This compound (5 mg/kg) | Subcutaneous | 85% |
| Moxidectin (0.2 mg/kg) | Subcutaneous | 92% |
| This compound + Moxidectin | Subcutaneous | 99% |
Experimental Protocols
In Vivo Efficacy and Pharmacokinetic Study in Sheep
This protocol is adapted from the methodology described by Suárez et al. (2023).[1][2]
Caption: Workflow for in vivo evaluation of anthelmintic combinations.
4.1.1. Animals and Housing:
-
Select a cohort of sheep naturally infected with gastrointestinal nematodes. Confirm the presence of resistant strains through prior fecal egg count reduction tests (FECRT) or larval development assays.
-
House the animals in a controlled environment to prevent further infection during the study period.
-
Acclimatize the animals to their housing and diet for at least one week before the start of the experiment.
4.1.2. Experimental Design and Treatment:
-
Randomly allocate the sheep into treatment groups (n ≥ 10 per group).
-
Treatment groups should include:
-
This compound monotherapy (e.g., 10 mg/kg oral or 5 mg/kg subcutaneous).
-
Moxidectin monotherapy (e.g., 0.2 mg/kg oral or 0.2 mg/kg subcutaneous).
-
This compound and Moxidectin combination therapy at the same respective doses.
-
An untreated control group.
-
-
Administer treatments according to the manufacturer's instructions for the chosen formulations.
4.1.3. Efficacy Assessment (FECRT):
-
Collect individual fecal samples from all animals on day 0 (pre-treatment) and at specified time points post-treatment (e.g., days 10, 14, and 21).
-
Perform fecal egg counts using a standardized method (e.g., modified McMaster technique).
-
Calculate the percentage of fecal egg count reduction for each treatment group relative to the control group.
4.1.4. Pharmacokinetic Analysis:
-
Collect blood samples (e.g., via jugular venipuncture) into heparinized tubes at multiple time points before and after drug administration (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 120, 168, 240, 336, 504, 672 hours).
-
Centrifuge the blood samples to separate the plasma and store the plasma at -20°C or lower until analysis.
-
Quantify the plasma concentrations of this compound and Moxidectin using a validated high-performance liquid chromatography (HPLC) method.
-
Analyze the plasma concentration-time data using non-compartmental pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and T½el.
In Vitro Synergy Assessment
This protocol provides a framework for assessing the synergistic, additive, or antagonistic effects of this compound and Moxidectin in vitro using methods such as the Larval Migration Inhibition Assay and the Adult Worm Motility Assay, with data analysis based on the checkerboard method and calculation of the Fractional Inhibitory Concentration (FIC) index.
Caption: Workflow for in vitro synergy testing of anthelmintics.
4.2.1. Parasite Preparation:
-
Larval Migration Inhibition Assay (LMIA): Obtain infective third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus).
-
Adult Worm Motility Assay (AWMA): Collect adult worms from the gastrointestinal tract of donor animals.
4.2.2. Drug Preparation and Assay Setup (Checkerboard Method):
-
Prepare stock solutions of this compound and Moxidectin in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
In a 96-well microtiter plate, prepare serial dilutions of each drug individually (for determining the 50% inhibitory concentration - IC50) and in combination.
-
The checkerboard setup involves a matrix of concentrations, with one drug diluted along the rows and the other along the columns.
-
Include appropriate controls: negative control (solvent only) and positive control (a known effective anthelmintic).
4.2.3. Assay Procedures:
-
LMIA:
-
Add a standardized number of L3 larvae to each well of the prepared plate.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
After incubation, assess the migration of larvae through a fine mesh. The number of larvae that fail to migrate is indicative of the drug's effect.
-
-
AWMA:
-
Place a standardized number of adult worms in each well.
-
Incubate and visually score the motility of the worms at set time points. A scoring system can be used (e.g., 0 = dead, 1 = immotile, 2 = motile).
-
4.2.4. Data Analysis and Synergy Calculation:
-
For each drug alone, determine the IC50 value (the concentration that inhibits 50% of the parasite's motility or migration).
-
For the combination, determine the IC50 for each drug in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI to determine the nature of the interaction:
-
Synergism: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion
The combination of this compound and Moxidectin represents a valuable tool in the management of anthelmintic resistance in livestock. The distinct mechanisms of action and the lack of negative pharmacokinetic interactions make this a potent and effective combination therapy. The provided protocols offer a framework for researchers and drug development professionals to further evaluate and optimize the use of this and other anthelmintic combinations in various host species and against a range of parasitic threats. Further research is encouraged to establish the efficacy and pharmacokinetic profile of this combination in cattle.
References
- 1. Therapeutic advantages of the combined use of this compound and moxidectin in lambs parasitized with resistant gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic advantages of the combined use of this compound and moxidectin in lambs parasitized with resistant gastrointestinal nematodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Closantel in the Control of Gastrointestinal Nematodes in Sheep
Introduction
Closantel is a salicylanilide (B1680751) anthelmintic widely utilized in veterinary medicine, particularly for sheep and cattle, to treat and control parasitic infections.[1][2][3] It demonstrates potent activity against liver flukes (e.g., Fasciola hepatica), blood-sucking gastrointestinal (GI) nematodes, and the larval stages of certain arthropods like the sheep nasal bot (Oestrus ovis).[4][5] Its efficacy against haematophagous nematodes, such as Haemonchus contortus, is particularly notable, including strains that have developed resistance to other common anthelmintics like benzimidazoles.[5][6][7]
Mechanism of Action
The primary mode of action for this compound is the uncoupling of oxidative phosphorylation within the mitochondria of the parasite.[4][8][9][10] By disrupting the proton gradient essential for ATP synthesis, this compound effectively depletes the parasite's cellular energy source.[8] This energy deprivation impairs critical functions such as motility and membrane transport, ultimately leading to parasite death.[4][9][10]
Recent studies have also suggested a secondary mechanism involving the inhibition of chitinase, an enzyme crucial for the larval molting process in nematodes.[4][8] By disrupting larval development, this compound can prevent the maturation of parasites into their adult forms.[8]
Pharmacokinetics
Following oral or parenteral (intramuscular or subcutaneous) administration in sheep, this compound is readily absorbed into the bloodstream.[4][9] It is characterized by its exceptionally high binding affinity to plasma albumin (greater than 99%), which confines its distribution primarily to the bloodstream and limits its presence in tissues.[4][9][11] This strong protein binding contributes to its long elimination half-life, which ranges from two to four weeks in sheep.[4][9][11] Peak plasma concentrations are typically observed between 8 and 48 hours post-administration.[9][11] The primary route of excretion is through the feces, with the majority of the drug eliminated as the unchanged parent compound.[4][9][11]
Resistance
While effective against nematodes resistant to other drug classes, resistance to this compound itself has been reported. To mitigate the development of resistance and enhance efficacy, this compound is sometimes used in combination with other anthelmintics, such as albendazole (B1665689) or moxidectin (B1677422).[12] The combined use of these drugs can provide a broader spectrum of activity and help preserve their effectiveness.[12]
Data Presentation
Table 1: Efficacy of this compound Against Gastrointestinal Nematodes in Sheep
| Nematode Species | Dosage & Route | Efficacy (Fecal Egg Count Reduction %) | Study Reference |
| Haemonchus contortus (Benzimidazole-resistant) | 10 mg/kg, Oral | 91.24% - 98.23% | [6][7] |
| Mixed GI Nematodes (Haemonchus, Trichostrongylus, etc.) | 10 mg/kg, Oral | 98.2% (at day 14), 99.5% (at day 21) | [13] |
| Mixed GI Nematodes | 10 mg/kg, Oral | Reduced EPG from 1225 to 255 (Day 7) | [14] |
| Multiple Resistant Nematodes (Oral) | Not specified | 84% | [12] |
| Multiple Resistant Nematodes (Subcutaneous) | Not specified | 85% | [12] |
| Fascioloides magna | 15 mg/kg, Oral | 94.6% - 97.7% | [15] |
| Fascioloides magna | 7.5 mg/kg, Intramuscular | Equivalent to 15 mg/kg oral dose | [15] |
Table 2: Pharmacokinetic Parameters of this compound in Sheep
| Parameter | 10 mg/kg (Oral) | 5 mg/kg (Intramuscular) | 7.5 mg/kg (Intraruminal) | Study Reference |
| Cmax (µg-eq/ml) | 47.0 ± 11.1 | 47.9 ± 4.4 | Similar to goat Cmax | [1] |
| Tmax (hours) | 8 - 48 | 8 - 48 | ~62.4 hours (2.6 days) | [11][16] |
| t½ elimination (days) | 26.7 | 22.7 | 14 | [1][16] |
| AUC (µg·day/ml) | 1303 | 1027 | Not specified | [1] |
| Plasma Protein Binding | >99% | >99% | >99% | [4][11] |
Table 3: Recommended Dosages of this compound for Sheep
| Administration Route | Recommended Dosage | Target Parasites | Reference |
| Oral (Drench) | 5 - 10 mg/kg | Gastrointestinal roundworms (e.g., Haemonchus contortus) | [1][5] |
| Oral (Drench) | 7.5 - 10.0 mg/kg | General recommendation for nematodes and trematodes | [10] |
| Oral (Drench) | 15 mg/kg | Fascioloides magna | [1][15] |
| Parenteral (IM/SC) | 5.0 mg/kg | General use for nematodes and flukes | [1][3] |
| Parenteral (IM) | 7.5 mg/kg | Fascioloides magna | [15] |
Visualizations
Caption: Mechanism of Action of this compound in Nematodes.
Caption: Experimental Workflow for Fecal Egg Count Reduction Test (FECRT).
Caption: Workflow for a Pharmacokinetic Study of this compound in Sheep.
Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT) for Efficacy Assessment
This protocol is adapted from methodologies described by the World Association for the Advancement of Veterinary Parasitology (WAAVP) and used in various efficacy studies.
-
1. Animal Selection and Acclimatization:
-
Select a group of at least 30 sheep naturally infected with gastrointestinal nematodes.[13] Animals should have a fecal egg count (FEC) of at least 150-200 eggs per gram (EPG) to be included.
-
Acclimatize animals to their housing and diet for at least 7 days before the start of the experiment.
-
-
2. Pre-Treatment Sampling and Group Allocation (Day 0):
-
3. Treatment Administration:
-
4. Post-Treatment Sampling:
-
5. Fecal Analysis and Efficacy Calculation:
-
Determine the EPG for all post-treatment samples.
-
Calculate the percentage of Fecal Egg Count Reduction (%FECR) for the treated group using the following formula:
-
%FECR = [1 - (T2 / T1)] x 100
-
Where T1 is the arithmetic mean EPG of the control group post-treatment, and T2 is the arithmetic mean EPG of the treated group post-treatment.
-
-
An efficacy of ≥95% is generally considered effective.
-
Protocol 2: Pharmacokinetic Study of this compound in Sheep
This protocol is based on pharmacokinetic studies conducted with ¹⁴C-labelled and unlabelled this compound in sheep.[1][2]
-
1. Animal Preparation:
-
2. Drug Administration:
-
3. Blood Sample Collection:
-
Collect blood samples from the jugular vein into heparinized tubes.
-
The sampling schedule should be designed to capture the absorption, distribution, and elimination phases. A typical schedule includes: pre-dose (0 hours), and then at 4, 8, 24, 48, 96, and 168 hours post-administration, followed by weekly samples for up to 8 weeks to characterize the long elimination phase.[1][2]
-
-
4. Sample Processing and Storage:
-
Centrifuge blood samples to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
-
5. Analytical Method:
-
6. Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time.
-
From this curve, determine key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t½: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
-
Protocol 3: Coproculture and Larval Identification
This protocol is used as a supplementary diagnostic tool to identify the genera of nematodes present before and after treatment.[6][7]
-
1. Sample Preparation:
-
Pool fecal samples from each group (pre- and post-treatment).
-
Mix the pooled feces with a bulking agent like vermiculite (B1170534) or sphagnum moss to ensure adequate aeration.
-
-
2. Incubation:
-
Place the fecal culture in a container, ensuring it is moist but not saturated.
-
Incubate at room temperature (approx. 25-27°C) for 7-10 days to allow nematode eggs to hatch and develop into third-stage larvae (L3).
-
-
3. Larval Harvesting (Baermann Technique):
-
Place the fecal culture in a cheesecloth-lined funnel fitted with a rubber tube and clamp at the bottom.
-
Fill the funnel with lukewarm water until the culture is submerged.
-
Leave the apparatus undisturbed for 8-12 hours, allowing the motile L3 larvae to migrate out of the culture and settle at the bottom of the tube.
-
-
4. Larval Identification:
-
Drain a small volume of water from the bottom of the tube into a petri dish or microscope slide.
-
Examine the larvae under a microscope.
-
Identify the different nematode genera based on the distinct morphological characteristics of the L3 larvae (e.g., tail sheath length, intestinal cell number). For example, Haemonchus larvae are distinct from Trichostrongylus or Oesophagostomum larvae.[6][7]
-
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. parasitipedia.net [parasitipedia.net]
- 5. This compound and Abamectin Oral Suspension, this compound Plus Manufacturer from India, Iraq - Veterinary Products [veterinaryproducts.in]
- 6. Efficacy of this compound against benzimidazole resistant Haemonchus contortus infection in sheep [arccjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolism and fate of this compound (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic advantages of the combined use of this compound and moxidectin in lambs parasitized with resistant gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Efficacy of this compound Against Different Gastrointestinal Parasites in Sheep | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Activity of this compound against experimentally induced Fascioloides magna infection in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative pharmacokinetic disposition of this compound in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Relationship of Closantel in Reversing Colistin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, with colistin (B93849) often considered a last-resort antibiotic. However, the emergence of mobile colistin resistance genes, such as mcr-1, has compromised its efficacy. Adjuvant therapy, which combines existing antibiotics with non-antibiotic drugs to restore their effectiveness, is a promising strategy. Closantel, an anthelmintic drug, has been identified as a potent adjuvant that can reverse colistin resistance. This document provides detailed application notes and protocols based on current research to facilitate further investigation into the dose-response relationship of this compound in combination with colistin.
A key finding is that the synergistic effect of this compound is not strictly concentration-dependent. High reversal efficiency is often achieved at low concentrations of this compound, and increasing the concentration may not lead to a greater effect, and in some cases, may even decrease the reversal efficiency.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies, demonstrating the synergistic effect of this compound and its enantiomers in reversing colistin resistance in various Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of Colistin in Combination with this compound against E. coli
| Bacterial Strain | Colistin MIC (µg/mL) | This compound (CST) Concentration (mg/L) | Colistin MIC with CST (mg/L) | Fold Reduction in Colistin MIC |
| E. coli (mcr-1 positive) | >64 | 2 | 0.03125–1 | 4096–16384 |
Data adapted from a study on mcr-1 positive E. coli, indicating a significant reduction in the colistin MIC in the presence of this compound.[3]
Table 2: Fractional Inhibitory Concentration (FIC) Indices for Colistin and this compound Combinations
| Bacterial Strain | This compound Enantiomer | FIC Index Range | Interpretation |
| Pseudomonas aeruginosa | R-closantel | 0.0087 - 0.5004 | Synergy |
| S-closantel | 0.0117 - 0.5312 | Synergy | |
| Klebsiella pneumoniae | R-closantel | 0.0087 - 0.5004 | Synergy |
| S-closantel | 0.0117 - 0.5312 | Synergy | |
| Escherichia coli | R-closantel | 0.0087 - 0.5004 | Synergy |
| S-closantel | 0.0117 - 0.5312 | Synergy |
FIC index ≤ 0.5 indicates synergy. Data shows that both R- and S-enantiomers of this compound act synergistically with colistin against multiple Gram-negative pathogens.[6][7][8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Broth Microdilution Assay for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of colistin, this compound, and their combination.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Colistin sulfate (B86663) stock solution
-
This compound sodium stock solution
-
Plate reader (optional, for OD600 readings)
Procedure:
-
Prepare serial twofold dilutions of colistin and this compound in CAMHB in separate 96-well plates.
-
Adjust the bacterial suspension to a final concentration of approximately 1 x 10^5 CFU/mL in CAMHB.
-
For combination testing (checkerboard assay), add 50 µL of each drug dilution to the wells of a new microtiter plate.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
Checkerboard Assay
This method is used to assess the synergistic interaction between colistin and this compound.
Procedure:
-
In a 96-well plate, prepare serial dilutions of colistin along the y-axis and this compound along the x-axis.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate the wells with a bacterial suspension as described in the broth microdilution protocol.
-
After incubation, determine the MIC of each drug in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of Colistin in combination / MIC of Colistin alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Interpret the results as follows: FIC Index ≤ 0.5 indicates synergy; 0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect; FIC Index > 4 indicates antagonism.
Time-Kill Curve Assay
This assay evaluates the bactericidal activity of the drug combination over time.
Procedure:
-
Prepare flasks containing CAMHB with different concentrations of colistin, this compound, or their combination.
-
Inoculate the flasks with a starting bacterial inoculum of approximately 1 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on nutrient agar (B569324) plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time to generate the time-kill curves. A ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent is considered synergistic.
Visualizations
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for in vitro synergy testing of Colistin and this compound.
Logical Relationship of this compound's Effect on Colistin Resistance
Caption: this compound reverses colistin resistance in mcr-1 positive E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Investigation on the reversal effect of this compound on colistin resistance in MCR-1 positive Escherichia coli based on dose-response relationship. | Semantic Scholar [semanticscholar.org]
- 5. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 6. Frontiers | Synergistic antibacterial effects of this compound and its enantiomers in combination with colistin against multidrug resistant gram-negative bacteria [frontiersin.org]
- 7. Synergistic antibacterial effects of this compound and its enantiomers in combination with colistin against multidrug resistant gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic antibacterial effects of this compound and its enantiomers in combination with colistin against multidrug resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Ovicidal Activity of Closantel on Fasciola hepatica Eggs
Introduction
Fasciola hepatica, the common liver fluke, is a parasitic flatworm that causes significant economic losses in the livestock industry and is an emerging human health concern. Control of fascioliasis relies heavily on the use of flukicidal drugs. Closantel is a salicylanilide (B1680751) anthelmintic effective against immature and adult stages of F. hepatica. Its impact on the parasite's reproductive cycle, specifically its ovicidal (egg-killing) activity, is critical for reducing pasture contamination and interrupting the parasite's life cycle.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of this compound on the viability and development of F. hepatica eggs. The primary mechanism of this compound's "ovicidal" effect appears to be in vivo, where the drug impairs the reproductive physiology of the adult fluke, leading to the production of non-viable eggs.[1][2] Direct in vitro activity on fully formed eggs is reported to be limited at therapeutically relevant concentrations.[3]
Mechanism of Action: An Overview
This compound's primary mode of action in adult flukes is the uncoupling of oxidative phosphorylation in the parasite's mitochondria, which disrupts the production of ATP, the main energy currency of the cell.[4] This energy deficit critically impairs the fluke's metabolic processes, including those essential for reproduction and egg formation. This leads to altered egg morphology and a failure of the eggs to embryonate and hatch, even after they are passed into the environment.[1][2]
Caption: this compound's proposed mechanism against F. hepatica egg viability.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound's activity against F. hepatica eggs.
Table 1: In Vivo Ovicidal Activity of this compound in Sheep
This table presents data from an Egg Hatch Assay (EHA) on eggs recovered from the bile of sheep at various time points after treatment with this compound (10 mg/kg).[2]
| Time Post-Treatment | Embryonated Eggs (%) | Unembryonated Eggs (%) | Control Group (Untreated) |
| 12 hours | 84.5% (± 0.71) | 15.5% (± 0.71) | 89.5% (± 2.12) Embryonated |
| 24 hours | 86.75% (± 3.18) | 12.75% (± 3.18) | 10.5% (± 2.12) Unembryonated |
| 36 hours | 32.5% (± 3.54) | 67.5% (± 3.54) |
Data shows a significant decrease in the percentage of viable, embryonated eggs by 36 hours post-treatment, indicating the drug's effect on the fluke's reproductive output.[2]
Table 2: In Vitro Lethal Dose (LD) of this compound on Trematode Eggs
This table shows the concentration of this compound required to inhibit egg development and hatching in a laboratory setting. It is important to note that some studies find no significant in vitro ovicidal activity for this compound.[3][5][6]
| Trematode Species | Assay Type | Lethal Dose 50 (LD50) | Reference |
| Rumen Flukes | Egg Hatch Test | 80 µg/mL (0.12 mM) | [7] |
| Fasciola hepatica | Egg Hatch Test | Concentrations tested from 0.0015 to 3 mg/mL | [5] |
Experimental Protocols
Protocol 1: Recovery and Preparation of F. hepatica Eggs
This protocol details the essential first step of isolating F. hepatica eggs from bile or feces for use in subsequent viability assays.
Materials:
-
Bile from infected cattle or sheep livers (collected from abattoirs) or fecal samples from infected animals.[7]
-
Saline solution (0.9%).
-
Sieves of decreasing mesh size (e.g., 250 µm, 100 µm, 37-45 µm).
-
Beakers and conical tubes (15 mL and 50 mL).
-
Centrifuge.
-
Stereomicroscope.
-
Pipettes.
Procedure:
-
Collection from Bile: a. Collect bile from the gallbladders of naturally infected cattle or sheep.[7] b. Transfer the bile to a beaker and dilute with saline solution. c. Pass the diluted bile through a series of stacked sieves, starting with the largest mesh size to remove large debris. The final sieve should be around 37-45 µm to retain the F. hepatica eggs. d. Carefully wash the contents of the final sieve with saline into a clean beaker.
-
Collection from Feces (Sedimentation Technique): [8][9] a. Weigh 5-10 g of feces into a beaker and mix thoroughly with tap water to create a slurry. b. Pass the slurry through a coarse sieve (e.g., 250 µm) into a second beaker to remove large fibrous material. c. Allow the filtrate to sediment for 5-10 minutes. d. Carefully decant the supernatant, leaving the sediment at the bottom. e. Resuspend the sediment in water and repeat the sedimentation and decanting process 2-3 times until the supernatant is clear.
-
Washing and Quantification: a. Transfer the collected egg suspension into 15 mL or 50 mL conical tubes. b. Centrifuge at 1500-2000 rpm for 2-3 minutes. c. Discard the supernatant and resuspend the egg pellet in fresh saline. Repeat this washing step 3-4 times. d. After the final wash, resuspend the eggs in a known volume of distilled water. e. Homogenize the suspension and take a small aliquot (e.g., 100 µL) to count the eggs under a stereomicroscope to determine the concentration (eggs/mL). Adjust the volume to achieve a desired working concentration (e.g., 1000 eggs/mL).
Caption: Workflow for the recovery and preparation of F. hepatica eggs.
Protocol 2: In Vivo Ovicidal Activity Assessment
This protocol is designed to assess the effect of this compound on the viability of eggs produced by flukes within a treated host animal.[1][2]
Materials:
-
Experimentally or naturally infected sheep/cattle.
-
This compound formulation (oral or subcutaneous).
-
Materials for egg recovery (as per Protocol 1).
-
96-well microtiter plates.
-
Light source.
-
Formalin (5-10%).
-
Inverted microscope.
Procedure:
-
Animal Treatment: a. Divide infected animals into a control group (untreated) and treatment groups. b. Treat animals with a therapeutic dose of this compound (e.g., 10 mg/kg body weight).[2]
-
Sample Collection: a. At specific time points post-treatment (e.g., 12, 24, 36 hours), euthanize animals (under ethical guidelines) and collect bile directly from the gallbladder.[2] Alternatively, collect fecal samples from live animals at various days post-treatment.
-
Egg Hatch Assay (EHA): a. Isolate eggs from the collected samples using Protocol 1. b. Place a defined number of eggs (e.g., 100) in each well of a 96-well plate in distilled water. c. Incubate the plates in a dark environment at 25°C for 15 days to allow for embryonation.[2] d. After the incubation period, induce hatching by exposing the plates to a bright light source for 2-4 hours.[2] e. Stop the hatching process by adding a small volume of formalin to each well.
-
Data Collection and Analysis: a. Using an inverted microscope, examine each well and count the number of hatched eggs (empty shells with open operculum), embryonated but unhatched eggs, and unembryonated (underdeveloped or dead) eggs. b. Calculate the percentage of each category for all treatment and control groups. c. Compare the hatching and embryonation rates between the control and treated groups to determine the in vivo ovicidal effect.
Protocol 3: In Vitro Egg Hatch Test (EHT)
This protocol evaluates the direct effect of this compound on the development and hatching of F. hepatica eggs in a controlled laboratory environment.[5][7]
Materials:
-
Prepared F. hepatica egg suspension (from Protocol 1).
-
This compound, stock solution prepared in a suitable solvent (e.g., DMSO), followed by dilution in distilled water.
-
96-well polystyrene microtiter plates.[7]
-
Distilled water (sterile).
-
Incubator (25-28°C).
-
Light source.
-
Inverted microscope.
Procedure:
-
Plate Preparation: a. Add 100 µL of the prepared egg suspension (containing ~100 eggs) to each well of a 96-well plate.[7]
-
Drug Dilution Series: a. Prepare a serial dilution of the this compound stock solution. Concentrations can range widely to determine lethal doses (e.g., from 0.02 to 43.74 mM).[7] b. Add 100 µL of each this compound dilution to the corresponding wells. Include a control group with only distilled water (and solvent if used). Test each concentration in triplicate or quadruplicate.
-
Incubation: a. Seal the plates (e.g., with parafilm) to prevent evaporation. b. Incubate the plates in the dark at 25-28°C for 14-16 days.[11][12]
-
Hatching and Assessment: a. Induce hatching by exposing the plates to a bright light for 2-4 hours. b. Examine each well under an inverted microscope. c. Count the number of hatched and unhatched eggs. An egg is considered "dead" or inhibited if it has not developed a visible miracidium or has not hatched.
-
Data Analysis: a. Calculate the percentage of hatch inhibition for each concentration relative to the control group: Hatch Inhibition (%) = [1 - (Hatched eggs in treatment / Hatched eggs in control)] x 100 b. Use the results to calculate the LD50 (lethal dose for 50% of eggs) using Probit analysis or similar statistical software.[7]
Caption: Workflow for the in vitro Egg Hatch Test (EHT) protocol.
Protocol 4: Morphometric Analysis of Eggs
This protocol is used to quantify physical changes in eggs recovered from treated animals, which can be an indicator of drug-induced damage.[1]
Materials:
-
Eggs recovered from control and treated animals (Protocol 1).
-
Microscope with a calibrated eyepiece or digital imaging software (e.g., ImageJ).
-
Microscope slides and coverslips.
Procedure:
-
Slide Preparation: Prepare wet mounts of the recovered eggs.
-
Image Capture: Capture high-resolution images of a statistically significant number of eggs (e.g., 50-100) from each group.
-
Measurement: Using the calibrated software, measure the following parameters for each egg:
-
Length (major axis)
-
Width (minor axis)
-
Area
-
Perimeter
-
-
Data Analysis: a. Calculate the mean and standard deviation for each parameter in both the control and treatment groups. b. Use statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences in egg morphometry between the groups. For instance, eggs from this compound-treated sheep have been observed to be narrower and longer.[1]
References
- 1. In vivo assessment of this compound ovicidal activity in Fasciola hepatica eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. First report of this compound treatment failure against Fasciola hepatica in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pure.aber.ac.uk [pure.aber.ac.uk]
- 9. Evaluation of two Fasciola hepatica faecal egg counting protocols in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ovicidal effect of ethanolic extracts of selected plants on eggs of liver flukes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro ovicidal activity of Peganum harmala seeds extract on the eggs of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the ovicidal activity and fasciolicidal activity of the extract of ethyl acetate from Artemisia ludoviciana Nutt. spp. mexicana and of artemisinin against adult parasites of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Closantel Resistance in Haemonchus contortus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on closantel resistance in Haemonchus contortus.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against Haemonchus contortus?
A1: this compound's primary mode of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. By disrupting the proton gradient across the mitochondrial membrane, it inhibits ATP synthesis, leading to a rapid depletion of the parasite's energy reserves.[1][2] Additionally, some evidence suggests that this compound may also inhibit chitinase (B1577495) activity, which is crucial for the molting process of nematode larvae, thus disrupting their development.[1]
Q2: What are the known mechanisms of this compound resistance in H. contortus?
A2: The precise mechanisms of this compound resistance are still under investigation, but a key finding is the reduced accumulation of the drug in resistant worms compared to susceptible ones.[3] Several hypotheses could explain this phenomenon:
-
Reduced drug intake: Resistant parasites may ingest less blood, thereby taking in less of the albumin-bound this compound.[3]
-
Impaired drug-albumin dissociation: Resistant worms might be less efficient at dissociating the this compound-albumin complex in their gut.[3]
-
Increased drug efflux: Resistant parasites may possess enhanced drug efflux pump mechanisms that actively remove this compound from their cells.[3][4][5]
It is important to note that neither susceptible nor resistant strains of H. contortus appear to metabolize this compound in vitro or in vivo.[3]
Q3: How can I detect this compound resistance in H. contortus isolates in my laboratory?
A3: Several in vitro assays are available to detect this compound resistance. The larval migration inhibition assay is a sensitive method that assesses the ability of anthelmintics to kill or inhibit the migration of third and fourth stage larvae through a mesh.[6][7] This assay can detect resistance levels of 2- to 10-fold.[6] An isolate is typically classified as resistant if it consists of about 25% or more resistant worms.[7] The Egg Hatch Assay (EHA) can also be used to determine the evidence of benzimidazole (B57391) resistance, which is often present in populations where this compound is used.[2][8]
Q4: Are there synergistic or combination therapies that can overcome this compound resistance?
A4: Yes, combination therapy is a promising strategy. Combining this compound with other anthelmintics, such as macrocyclic lactones (e.g., moxidectin), has shown therapeutic advantages in lambs parasitized with resistant gastrointestinal nematodes.[9] The use of this compound in combination with benzimidazoles may also be a viable approach to control gastrointestinal nematodiasis.[2][8] The rationale is to target different biochemical pathways simultaneously, making it more difficult for the parasite to develop resistance.
Q5: What is "Targeted Selective Treatment" (TST) and how can it help manage this compound resistance?
A5: Targeted Selective Treatment (TST) is a strategy where only the animals that require treatment are medicated, as opposed to treating the entire flock.[10] This approach helps to delay the onset of drug resistance by reducing the selection pressure on the parasite population.[10] For H. contortus infections, TST with this compound can be particularly effective as it is a narrow-spectrum drug that specifically targets blood-sucking parasites.[2][8][10]
Troubleshooting Guides
Problem: My in vivo efficacy trial with this compound shows poor fecal egg count reduction (FECR).
| Possible Cause | Troubleshooting Step |
| Pre-existing Resistance: | The H. contortus population may already be resistant to this compound. A single selection with this compound can dramatically increase resistance levels.[11][12] |
| Action: Perform an in vitro resistance assay (e.g., larval migration inhibition assay) to confirm resistance in the parasite isolate.[6][7] | |
| Underdosing: | Incorrect estimation of animal body weight can lead to suboptimal dosing and contribute to the selection for resistance. |
| Action: Ensure accurate weighing of animals before treatment. Administer this compound according to the manufacturer's recommended dosage (e.g., 10 mg/kg body weight).[2][8][13] | |
| Improper Drug Administration: | Incorrect administration technique can affect drug bioavailability. |
| Action: Review and adhere to the recommended administration route (e.g., oral drench, subcutaneous injection) for the specific this compound formulation.[14] | |
| Rapid Re-infection: | High pasture contamination can lead to rapid re-infection of treated animals, masking the drug's efficacy. |
| Action: Implement pasture management strategies, such as rotating grazing areas. Consider treating the entire flock to reduce overall pasture contamination.[15] |
Problem: I am seeing inconsistent results with my in vitro this compound susceptibility assays.
| Possible Cause | Troubleshooting Step |
| Larval Stage Viability: | The health and viability of the larval stages used in the assay can significantly impact the results. |
| Action: Ensure fresh and healthy L3/L4 larvae are used. Follow standardized procedures for larval culture and exsheathment.[16] | |
| Assay Conditions: | Variations in incubation time, temperature, or drug concentrations can lead to variability. |
| Action: Strictly adhere to the established protocol for the chosen assay (e.g., larval migration inhibition, egg hatch assay). Use a susceptible and a known resistant strain as controls in every assay run. | |
| Mixed Parasite Population: | The fecal sample may contain eggs from other nematode species that are not susceptible to this compound. |
| Action: Perform coproculture and larval identification to confirm that H. contortus is the predominant species.[2][8] |
Data Presentation
Table 1: Efficacy of this compound Against Benzimidazole-Resistant H. contortus
| Group | Mean Pre-treatment Fecal Egg Count (EPG) | Mean Post-treatment Fecal Egg Count (EPG) (Day 11) | Mean Percent Efficacy (%) |
| A | 500 - 10,000 | 400 - 760 | 91.24 ± 3.49 |
| B | >10,000 - 20,000 | 400 - 760 | 95.15 ± 1.72 |
| C | >20,000 - 30,000 | 400 - 760 | 97.73 ± 0.72 |
| D | >30,000 | 400 - 760 | 98.23 ± 0.86 |
| Data adapted from a study evaluating this compound at 10 mg/kg body weight against benzimidazole-resistant H. contortus in naturally infected sheep.[2][8] |
Table 2: Efficacy of this compound Against Fenbendazole (B1672488) and Levamisole-Resistant H. contortus
| Treatment Group | Host Animal | Resistant Strain | Efficacy (%) |
| This compound (10 mg/kg) | Sheep | Fenbendazole-resistant | 100 |
| This compound (10 mg/kg) | Goats | Levamisole-resistant | 100 |
| Fenbendazole | Sheep | Fenbendazole-resistant | 56.68 |
| Levamisole (B84282) | Goats | Levamisole-resistant | 76.90 |
| Data based on fecal egg count and worm reduction.[13] |
Experimental Protocols
Protocol 1: Larval Migration Inhibition Assay
This assay is adapted from methods described for detecting anthelmintic resistance.[6][7]
Materials:
-
H. contortus third-stage (L3) or fourth-stage (L4) larvae
-
Culture medium
-
96-well microtiter plates
-
Sieve with a 50-micron aperture mesh
-
This compound stock solution and serial dilutions
-
Incubator
Methodology:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add a defined number of L3 or L4 larvae to each well of the microtiter plate.
-
Add the different concentrations of this compound to the wells. Include control wells with no drug.
-
Place the sieve assembly over a collection plate.
-
Transfer the contents of each well onto the sieve.
-
Incubate the plates to allow for larval migration through the mesh.
-
After incubation, count the number of larvae that have successfully migrated into the collection plate for each drug concentration and the control.
-
Calculate the percentage of inhibition of migration for each this compound concentration compared to the control.
-
Determine the drug concentration that inhibits 50% of larval migration (IC50). Compare the IC50 values of test isolates to a known susceptible strain to determine the resistance factor.
Protocol 2: Fecal Egg Count Reduction Test (FECRT)
This is a standard in vivo method to assess anthelmintic efficacy.[17]
Materials:
-
Naturally or experimentally infected sheep/goats
-
This compound formulation
-
Fecal collection bags
-
McMaster slides
-
Saturated salt solution (flotation solution)
-
Microscope
Methodology:
-
Select a group of animals with a sufficient pre-treatment fecal egg count (e.g., >150 EPG).
-
Divide the animals into a treatment group and an untreated control group.
-
Collect individual fecal samples from all animals on Day 0 (before treatment).
-
Administer this compound to the treatment group at the recommended dose.
-
Collect fecal samples again from all animals on a specified day post-treatment (e.g., Day 10-14).
-
Perform fecal egg counts on all samples using the modified McMaster technique.
-
Calculate the mean EPG for the control and treatment groups on both sampling days.
-
Calculate the percentage of fecal egg count reduction using the following formula: FECR (%) = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of control group post-treatment)] x 100
Visualizations
Caption: this compound uncouples oxidative phosphorylation in the parasite's mitochondria.
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Caption: Key strategies for managing this compound resistance in H. contortus.
References
- 1. nbinno.com [nbinno.com]
- 2. Efficacy of this compound against benzimidazole resistant Haemonchus contortus infection in sheep [arccjournals.com]
- 3. Haemonchus contortus: the uptake and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckvetmanual.com [merckvetmanual.com]
- 5. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to this compound and other anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a laboratory test to detect resistance to this compound in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic advantages of the combined use of this compound and moxidectin in lambs parasitized with resistant gastrointestinal nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ontariosheep.org [ontariosheep.org]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. Slight resistance to the residual effect of this compound in a field strain of Haemonchus contortus which showed an increased resistance after one selection in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound against fenbendazole and levamisole resistant Haemonchus contortus in small ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Control of haemonchosis in Malaysian goats with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Field trials with this compound and Haemonchus contortus in sheep in Papua New Guinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multidrug resistance in Haemonchus contortus in sheep - can it be overcome? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Closantel Treatment Failure against Fasciola hepatica in Cattle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating closantel treatment failure against the liver fluke, Fasciola hepatica, in cattle.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimental work on this compound efficacy and resistance in Fasciola hepatica.
FAQs
-
What is the mechanism of action of this compound against Fasciola hepatica? this compound is a salicylanilide (B1680751) anthelmintic that acts as an uncoupler of oxidative phosphorylation in the mitochondria of the parasite.[1][2][3][4][5] By disrupting the proton gradient across the inner mitochondrial membrane, this compound inhibits the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2][3][4] This leads to a rapid depletion of the parasite's energy reserves, resulting in paralysis and death.[1][6]
-
What are the potential reasons for this compound treatment failure in cattle? Observed treatment failure with this compound against Fasciola hepatica in cattle can be attributed to several factors:
-
Anthelmintic Resistance: The emergence of F. hepatica populations with reduced susceptibility to this compound is a primary concern.[7][8][9]
-
Inappropriate Administration: Incorrect dosage or improper application, especially with pour-on formulations, can lead to underdosing and reduced efficacy.[7][8]
-
Presence of Immature Flukes: this compound has lower efficacy against juvenile flukes (less than 8-12 weeks old).[7][10][11] Treatment of animals with a high burden of immature parasites may result in apparent treatment failure as these flukes mature and begin to produce eggs.
-
Pharmacokinetic Variability: Factors within the individual animal can affect the absorption, distribution, metabolism, and excretion of the drug, potentially leading to suboptimal concentrations at the site of infection.
-
-
How can I differentiate between true anthelmintic resistance and other causes of treatment failure? A thorough investigation is required. This should include:
-
Review of Treatment History: Confirming the correct dosage and administration route was used.
-
Assessing the Age of Infecting Flukes: Consider the time of year and grazing history to estimate the likely proportion of immature flukes. In housed cattle, treatment after a sufficient period (e.g., 12-16 weeks) can help exclude the presence of newly acquired immature flukes.[7][8]
-
Standardized Efficacy Testing: Conducting a Fecal Egg Count Reduction Test (FECRT) under controlled conditions.
-
In Vitro Assays: Utilizing laboratory-based tests such as the egg hatch assay to assess the susceptibility of the fluke population to this compound directly.
-
Data Presentation
Table 1: Summary of this compound Efficacy Studies against Fasciola hepatica in Cattle
| Study | Formulation | Dose | Age of Flukes | Efficacy (%) | 95% Confidence Interval |
| Novobilský & Höglund, 2015 (Farm A) | Pour-on | 20 mg/kg | Adult | 72 | 65-77 |
| Novobilský & Höglund, 2015 (Farm B) | Pour-on | 20 mg/kg | Adult | 97 | 95-98 |
| Novobilský & Höglund, 2015 (Farm C) | Pour-on | 20 mg/kg | Adult | 0 | - |
| Borgsteede et al., 2008 | Injection | 5 mg/kg | 9 weeks | 99.2 | - |
| Borgsteede et al., 2008 | Injection | 5 mg/kg | 12 weeks | 98.4 | - |
| Geurden et al., 2012 | Pour-on | 20 mg/kg | 6 weeks | 68 | - |
| Geurden et al., 2012 | Pour-on | 20 mg/kg | 8 weeks | 90 | - |
| Geurden et al., 2012 | Pour-on | 20 mg/kg | 12 weeks | 99 | - |
| Rojas et al., 2023 | Oral | 10 mg/kg | Adult | >90 | - |
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT) Protocol
This protocol is adapted from guidelines provided by the World Association for the Advancement of Veterinary Parasitology (WAAVP) and other published studies.[7][12][13][14][15]
Objective: To evaluate the efficacy of this compound by measuring the reduction in Fasciola hepatica egg shedding in cattle feces post-treatment.
Materials:
-
Fecal collection containers
-
Microscope slides and coverslips
-
Saturated sodium chloride flotation solution (specific gravity 1.2)
-
Sedimentation apparatus (e.g., Flukefinder® or equivalent)
-
Beakers, graduated cylinders, and stirring rods
-
Microscope
Procedure:
-
Animal Selection:
-
Select a minimum of 10-15 cattle with naturally acquired Fasciola hepatica infections, confirmed by pre-treatment fecal egg counts (FECs).
-
Animals should be from the same age and management group and should not have been treated with a flukicide in the preceding 12 weeks.
-
-
Pre-Treatment Sampling (Day 0):
-
Collect individual fecal samples (at least 20g) directly from the rectum of each selected animal.
-
Label each sample clearly with the animal's identification number.
-
-
Treatment:
-
Administer this compound according to the manufacturer's recommended dosage and route of administration.
-
Ensure accurate dosing for each animal based on their body weight.
-
-
Post-Treatment Sampling (Day 14 or 21):
-
Fecal Egg Counting:
-
Perform FECs on all pre- and post-treatment samples using a standardized sedimentation technique.[16][17]
-
For each sample, weigh a specific amount of feces (e.g., 3-10g).
-
Homogenize the fecal sample in water and pass it through a series of sieves to remove large debris.
-
Allow the suspension to sediment, decant the supernatant, and repeat the washing and sedimentation steps.
-
After the final sedimentation, transfer the sediment to a counting chamber or microscope slide and count all Fasciola hepatica eggs.
-
Calculate the number of eggs per gram (EPG) of feces.
-
-
Calculation of Fecal Egg Count Reduction (FECR):
-
Calculate the group arithmetic mean EPG for the pre-treatment (Mean EPG_pre) and post-treatment (Mean EPG_post) samples.
-
Use the following formula to calculate the FECR percentage: FECR (%) = ((Mean EPG_pre - Mean EPG_post) / Mean EPG_pre) * 100
-
Interpretation of Results:
-
Efficacy >95%: Treatment is considered effective.
-
Efficacy 90-95%: Suggests potential emerging resistance.
-
Efficacy <90%: Indicates treatment failure, likely due to resistance.
In Vitro Egg Hatch Assay (EHA) Protocol
This protocol is based on methodologies described for assessing anthelmintic resistance in Fasciola hepatica.[18][19][20][21][22]
Objective: To determine the direct effect of this compound on the viability and development of Fasciola hepatica eggs.
Materials:
-
Fasciola hepatica eggs (recovered from the bile of infected cattle or from fecal samples)
-
24-well culture plates
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Incubator
-
Inverted microscope
Procedure:
-
Egg Recovery and Preparation:
-
Isolate F. hepatica eggs from bile or feces using a series of sieves and sedimentation.
-
Wash the eggs several times with deionized water to remove debris.
-
Prepare a stock solution of this compound in DMSO and then dilute it in deionized water to achieve the desired test concentrations.
-
-
Assay Setup:
-
Pipette approximately 100 F. hepatica eggs into each well of a 24-well plate.
-
Add the different concentrations of this compound solution to the respective wells. Include a negative control (deionized water with the same percentage of DMSO as the highest this compound concentration) and a positive control (a known effective ovicidal agent, if available).
-
Each concentration and control should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates in the dark at 25-28°C for 14-21 days to allow for embryonation.
-
-
Hatching:
-
After the incubation period, expose the plates to a bright light source for 2-4 hours to stimulate hatching of viable miracidia.
-
-
Evaluation:
-
Using an inverted microscope, count the number of hatched miracidia, unhatched embryonated eggs, and undeveloped or dead eggs in each well.
-
Calculate the percentage of eggs that hatched in each treatment group and the controls.
-
Interpretation of Results:
-
A significant reduction in the percentage of hatched eggs in the this compound-treated groups compared to the negative control indicates ovicidal activity.
-
By comparing the hatching rates at different concentrations, a dose-response curve can be generated to determine the EC50 (the concentration that inhibits 50% of hatching).
-
Comparing the EC50 of a field isolate to a known susceptible reference strain can indicate the presence and degree of resistance.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in Fasciola hepatica.
Experimental Workflow
Caption: Workflow for investigating this compound treatment failure.
Logical Relationship
Caption: Logical relationships in troubleshooting this compound failure.
References
- 1. The effect of the hydrogen ionophore this compound upon the pharmacology and ultrastructure of the adult liver fluke Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound; a veterinary drug with potential severe morbidity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. First report of this compound treatment failure against Fasciola hepatica in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First report of this compound treatment failure against Fasciola hepatica in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flukicidal action of this compound against immature and mature Fasciola hepatica in experimentally infected rats and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrating Fasciolosis Control in the Dry Cow Management: The Effect of this compound Treatment on Milk Production | PLOS One [journals.plos.org]
- 12. Fasciola hepatica: a comparative survey of adult fluke resistance to triclabendazole, nitroxynil and this compound on selected upland and lowland sheep farms in Northern Ireland using faecal egg counting, coproantigen ELISA testing and fluke histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 14. combar-ca.eu [combar-ca.eu]
- 15. researchgate.net [researchgate.net]
- 16. Composite Fasciola hepatica faecal egg sedimentation test for cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fasciola spp. faecal sedimentation protocol for concentration of eggs and DNA isolation [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
- 21. Development of an egg hatch assay for the diagnosis of triclabendazole resistance in Fasciola hepatica: proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of an egg hatch assay for the detection of anthelmintic resistance to albendazole in Fasciola hepatica isolated from sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Closantel Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and developing enhanced oral formulations of Closantel. Given its low aqueous solubility and high lipophilicity, this compound presents significant challenges in achieving optimal oral bioavailability. This guide offers practical, question-and-answer-based solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: this compound's poor oral bioavailability, which is approximately 50% lower than parenteral administration, stems from its physicochemical properties.[1] It is a highly lipophilic and weakly acidic molecule, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2] Key limiting factors include:
-
Low Aqueous Solubility: Its very poor solubility in water limits the dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2]
-
Ionization in the Intestine: As a weak acid (pKa ≈ 4.28), this compound will be mostly in its ionized, less permeable form in the neutral to slightly alkaline pH of the small intestine, which is the primary site for drug absorption.[1]
-
Association with Digesta: Its lipophilicity can cause it to strongly associate with particulate matter in the digesta, further reducing the amount of free drug available for absorption.[1]
Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of this compound?
A2: For BCS Class II compounds like this compound, the primary goal is to enhance the drug's dissolution rate and maintain a high concentration of dissolved drug at the site of absorption. The most promising strategies include:
-
Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can significantly increase its apparent solubility and dissolution rate.[2][3]
-
Nanosuspensions: Reducing the particle size of this compound to the sub-micron range increases the surface area-to-volume ratio, leading to a faster dissolution velocity.[4][5]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can improve its solubilization in the GI tract by forming fine oil-in-water emulsions upon contact with intestinal fluids.[6][7][8]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can enhance its aqueous solubility.[9][10][11]
Q3: What are the typical pharmacokinetic parameters for a standard oral this compound suspension in sheep?
A3: Understanding the baseline pharmacokinetics of conventional formulations is crucial for evaluating the performance of new, enhanced formulations. The following table summarizes typical parameters for a standard oral suspension administered to sheep at a dose of 10 mg/kg.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Reference |
| Cmax (Maximum Plasma Concentration) | 49.03 ± 5.92 µg/mL | [1] |
| Tmax (Time to Cmax) | 30.40 ± 8.23 hours | [1] |
| AUC0-72h (Area Under the Curve) | 2399.2 ± 301.9 µg.h/mL | [1] |
| Elimination Half-life (t½) | ~14 days | [12] |
Note: These values are from a specific bioequivalence study and can vary between studies and animal breeds.
Troubleshooting Guides
Section 1: Solid Dispersions
Q: My amorphous this compound solid dispersion shows low dissolution rates. What could be the cause?
A: Several factors could contribute to this issue:
-
Poor Polymer Selection: The chosen polymer may not be hydrophilic enough or may have poor miscibility with this compound. Consider polymers with high aqueous solubility like Polyvinylpyrrolidone (PVP K30) or co-polymers like Soluplus®.
-
Inadequate Drug Dispersion: The drug may not be molecularly dispersed and could exist as partially crystalline domains within the polymer. This can be checked using Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).
-
High Drug Loading: If the concentration of this compound in the polymer exceeds its solubility limit (i.e., the system is supersaturated), the drug may precipitate out upon contact with the dissolution medium. Try reducing the drug-to-polymer ratio.
-
"Spring and Parachute" Failure: Amorphous dispersions aim to create a supersaturated solution (the "spring"), but this state is thermodynamically unstable. Without a precipitation inhibitor (the "parachute"), the drug can quickly crash out of solution. The polymer itself often acts as a parachute, but sometimes a secondary inhibitor is needed.
Q: My this compound solid dispersion is physically unstable and recrystallizes during storage. How can I prevent this?
A: Recrystallization is a critical stability challenge for amorphous formulations.[13]
-
Moisture: Amorphous systems are often hygroscopic. Absorbed water can act as a plasticizer, increasing molecular mobility and facilitating crystallization.[14] Ensure storage in desiccated conditions and consider using moisture-protective packaging.
-
Temperature: Storing the formulation above its glass transition temperature (Tg) will dramatically increase molecular mobility and lead to rapid crystallization. Select polymers that provide a high Tg for the final dispersion and always store the product well below this temperature.
-
Drug-Polymer Interactions: Strong interactions (e.g., hydrogen bonding) between the drug and the polymer can inhibit the molecular rearrangements needed for crystallization. Select polymers that can form these bonds with this compound.
-
Drug Loading: Higher drug loading increases the thermodynamic driving force for crystallization. If stability is an issue, reducing the drug loading may be necessary.
Section 2: Nanosuspensions
Q: I'm having trouble reducing the particle size of my this compound nanosuspension below 1 µm.
A: This is a common issue in top-down nanosuspension preparation (milling).
-
Milling Time/Energy: The duration and intensity of the milling process may be insufficient. Increase the milling time or the energy input.
-
Milling Media: The size and material of the milling beads are critical. Smaller, denser beads (e.g., yttrium-stabilized zirconium oxide) are more effective at breaking down particles.
-
Stabilizer Inefficiency: The chosen stabilizer may not be adequately adsorbing to the newly created particle surfaces, allowing for re-agglomeration. Screen different stabilizers (e.g., HPMC, Tween 80, Poloxamers) and their concentrations. A combination of a steric and an ionic stabilizer can be effective.[4]
Q: The particle size of my this compound nanosuspension increases over time (aggregation). What is the cause?
A: This indicates physical instability. The primary causes are:
-
Insufficient Stabilization: The concentration of the stabilizer(s) may be too low to provide complete coverage of the particle surface. The high surface energy of the nanoparticles makes them prone to aggregation to minimize this energy.
-
Ostwald Ripening: This phenomenon occurs when smaller particles dissolve and redeposit onto larger particles, causing the average particle size to grow over time. This is more common for drugs with some finite solubility in the dispersion medium. Using a combination of stabilizers or polymers that reduce the drug's solubility in the medium can help mitigate this.
-
Temperature Fluctuations: Changes in temperature during storage can affect stabilizer performance and drug solubility, leading to particle growth. Store at a consistent, controlled temperature.
Section 3: Lipid-Based Formulations (SEDDS/SMEDDS)
Q: My this compound SEDDS formulation forms large, unstable globules instead of a fine emulsion upon dilution.
A: The self-emulsification process is failing. Consider these points:
-
HLB Value: The hydrophilicity-lipophilicity balance (HLB) of your surfactant/co-surfactant system may not be optimal for the oil phase used. You may need to blend high and low HLB surfactants to achieve the required HLB for efficient emulsification.
-
Surfactant Concentration: The amount of surfactant may be too low to effectively reduce the interfacial tension between the oil and aqueous phases. Try increasing the surfactant-to-oil ratio.
-
Component Miscibility: Ensure all components (oil, surfactant, co-surfactant, and this compound) are fully miscible in the final formulation. Lack of a homogenous isotropic mixture will lead to poor emulsification.
Q: The concentration of dissolved this compound drops significantly during in vitro lipolysis/dissolution testing. Why?
A: This indicates drug precipitation upon dispersion and digestion of the lipid formulation.
-
Supersaturation and Precipitation: Lipid-based systems work by presenting the drug in a solubilized state. Upon dispersion and digestion of the lipids by lipase, the formulation's solubilization capacity decreases, leading to a supersaturated state from which the drug can precipitate.
-
Formulation Type: Type I (oils only) and Type II (oils and water-insoluble surfactants) formulations are highly dependent on digestion to form solubilizing structures (micelles). If the drug is not readily incorporated into these micelles, it will precipitate.
-
Inhibiting Precipitation: Consider moving to a Type III or IV formulation, which includes water-soluble surfactants and co-solvents. These can form finer dispersions (micro- or nanoemulsions) that are less dependent on digestion and can help maintain drug solubilization.[7] Adding hydrophilic polymers (e.g., HPMC) can also act as precipitation inhibitors.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, or a mixture) in which both this compound and the chosen carrier polymer (e.g., PVP K30, HPMC, Soluplus®) are freely soluble.
-
Dissolution: Dissolve a specific ratio of this compound and polymer (e.g., 1:1, 1:3, 1:5 w/w) in the selected solvent with magnetic stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film/powder in a vacuum oven for 24-48 hours to remove residual solvent.
-
Milling and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization:
-
DSC: To confirm the absence of a crystalline this compound melting peak, indicating amorphous conversion.
-
PXRD: To verify the amorphous nature of the dispersion (absence of sharp Bragg peaks).
-
In Vitro Dissolution: Perform dissolution testing (see Protocol 4) to compare the release profile against the pure drug.
-
Protocol 2: Preparation of this compound Nanosuspension by Wet Media Milling
-
Dispersion Preparation: Prepare an aqueous solution of a stabilizer or a combination of stabilizers (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80).[4]
-
Pre-suspension: Disperse a defined amount of micronized this compound powder (e.g., 5-10% w/v) in the stabilizer solution to form a coarse pre-suspension.
-
Milling: Add the pre-suspension and milling media (e.g., 0.5 mm zirconium oxide beads) to the milling chamber of a bead mill or high-energy mixer.
-
Process: Mill at a high speed for a specified duration (e.g., 2-6 hours). Optimize milling time by taking samples periodically and measuring particle size.
-
Separation: Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is typically <500 nm with a PDI <0.3.
-
Zeta Potential: To assess the surface charge and predict physical stability. A value of ±30 mV is generally desired for electrostatic stabilization.
-
Dissolution Rate: Evaluate using a USP Apparatus 2 with a suitable dissolution medium.
-
Protocol 3: Screening of Excipients for a this compound SEDDS Formulation
-
Solubility Screening: Determine the saturation solubility of this compound in various oils (e.g., Capryol 90, soybean oil), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400). Select excipients that show high solubilizing capacity for this compound.
-
Ternary Phase Diagram Construction: Select the most promising oil, surfactant, and co-solvent. Prepare a series of blank formulations with varying ratios of these three components. For each ratio, visually observe the system for clarity and phase separation to identify the isotropic single-phase region.
-
Self-Emulsification Test:
-
Take 1 mL of each isotropic formulation (with and without the drug).
-
Add it dropwise to 250 mL of purified water in a glass beaker with gentle magnetic stirring (e.g., 100 rpm).
-
Visually assess the emulsification performance (spontaneity and appearance of the resulting emulsion). Grade the formulations (e.g., Grade A for rapid formation of a clear/bluish-white emulsion, Grade D for poor emulsification with oil globules).
-
-
Droplet Size Analysis: For promising formulations, measure the droplet size and PDI of the emulsion formed upon dilution using DLS. Formulations resulting in smaller droplet sizes (<200 nm) are generally preferred.
Protocol 4: In Vitro Dissolution Testing for Enhanced Formulations
-
Apparatus: Use USP Apparatus 2 (Paddle) at a rotation speed of 50 or 75 RPM.
-
Medium: For poorly soluble drugs like this compound, standard buffers may not be sufficient. A medium containing a surfactant is often required to achieve sink conditions. A common starting point is 900 mL of a buffer (e.g., pH 6.8 phosphate (B84403) buffer) containing a low concentration of sodium lauryl sulfate (B86663) (SLS), such as 0.5-1.0% w/v.
-
Procedure:
-
De-gas the dissolution medium and equilibrate to 37 ± 0.5°C.
-
Add the formulation (e.g., a capsule filled with solid dispersion powder or a nanosuspension) to the vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) that has been validated for non-adsorption of the drug.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.[1] Plot the percentage of drug dissolved versus time.
Visualizations
Caption: Workflow for selecting and developing an enhanced oral formulation for this compound.
Caption: Logical troubleshooting steps for physical instability in amorphous solid dispersions.
Caption: Step-by-step experimental workflow for preparing a this compound nanosuspension.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
- 9. humapub.com [humapub.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. Comparative pharmacokinetic disposition of this compound in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Investigating the Physical Stability of Amorphous Pharmaceutical Formu" by Travis W. Jarrells [uknowledge.uky.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Closantel in Host Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Closantel in host animals during pre-clinical and research studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to off-target effects?
A1: this compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of parasites. It acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane, which in turn inhibits ATP synthesis. This disruption of cellular energy production is what leads to parasite death. However, this mechanism is not entirely specific to parasites. At high concentrations, this compound can also affect host animal mitochondria, leading to off-target effects. The central nervous system and retina are particularly vulnerable to this energy deprivation, resulting in neurotoxicity and ocular toxicity.
Q2: What are the most common off-target effects of this compound observed in host animals?
A2: The most significant off-target effects of this compound are neurotoxicity and ocular toxicity. In cases of overdose or in sensitive individuals, this can manifest as blindness, ataxia, general weakness, and in severe cases, death. Histopathological findings include spongiform changes in the white matter of the brain and spinal cord, edema and vacuolization of the myelin sheath of the optic nerve, and degeneration of the outer retinal layers, particularly the photoreceptor cells.
Q3: Are there species-specific differences in susceptibility to this compound's off-target effects?
A3: Yes, there are species-specific differences in the pharmacokinetics and susceptibility to this compound. For instance, the elimination half-life of this compound is significantly shorter in goats (around 4 days) compared to sheep (around 14 days). This faster elimination in goats might reduce the window for sustained off-target effects, but it could also impact the drug's efficacy. It is crucial to consult species-specific dosage recommendations and be aware of potential differences in metabolism and tolerance when designing experiments.
Q4: How can I accurately determine the dose of this compound to minimize off-target effects while maintaining efficacy?
A4: To minimize off-target effects, it is critical to perform accurate dose determination studies. The therapeutic dose of this compound varies depending on the target parasite and the host species. For example, the recommended oral dose for sheep is typically 7.5–10.0 mg/kg, while for cattle, it is 10.0–15.0 mg/kg. It is strongly advised to weigh each animal individually before administration to avoid overdosing, especially in a group of animals with varying weights. Dose confirmation and field effectiveness studies are also recommended to establish the optimal dose for your specific experimental conditions.
Q5: What is the importance of the formulation of this compound in relation to its off-target effects?
A5: The formulation of this compound can significantly influence its absorption, bioavailability, and potential for off-target effects. For example, bioavailability can be lower for oral suspensions compared to injectable formulations. Novel formulation strategies, such as the use of nanocarriers, are being explored to improve drug delivery to the target parasite while minimizing systemic exposure and subsequent host toxicity. When conducting experiments, it is essential to use a consistent and well-characterized formulation.
Troubleshooting Guides
Issue 1: Unexpected Host Animal Toxicity or Mortality
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | - Verify the calibration of your weighing scales. - Re-calculate the dose for each animal based on its individual weight. - Ensure the concentration of your this compound formulation is correct. |
| Species/Breed Sensitivity | - Review literature for known sensitivities in the specific species or breed you are using. - Consider conducting a pilot study with a small number of animals to determine the maximum tolerated dose. |
| Drug-Drug Interactions | - Review all co-administered substances for potential interactions that could enhance this compound's toxicity. - If possible, avoid co-administration of other drugs with known effects on mitochondrial function or plasma protein binding. |
| Animal Health Status | - Ensure that all animals are healthy and free from underlying conditions that might increase their susceptibility to toxicity. - Animals with compromised liver function may have impaired drug metabolism, leading to higher plasma concentrations. |
Issue 2: Inconsistent or Unreliable Analytical Results for this compound Residues
| Potential Cause | Troubleshooting Steps |
| Sample Collection and Storage | - Standardize your sample collection protocol (e.g., timing, anatomical location). - Store samples at the appropriate temperature (-20°C or lower) to prevent degradation of this compound. - Use appropriate collection tubes (e.g., with anticoagulants for plasma). |
| Extraction Inefficiency | - Optimize the extraction solvent and procedure for your specific tissue or fluid matrix. Acetonitrile-based extractions are commonly used. - Ensure complete homogenization of tissue samples. - Use a validated solid-phase extraction (SPE) method for sample cleanup to remove interfering substances. |
| HPLC-Fluorescence Detection Issues | - High Background Noise: Ensure the use of high-purity solvents and freshly prepared mobile phase. Contaminants in the water or solvents can increase background noise. - Peak Tailing or Splitting: Check for column degradation, ensure the mobile phase pH is appropriate (around 2.5 for good fluorescence), and verify that the injection solvent is compatible with the mobile phase. - Low Sensitivity: Optimize the excitation (λex ≈ 335 nm) and emission (λem ≈ 510 nm) wavelengths for your detector. Ensure the pH of the mobile phase is acidic to enhance fluorescence. |
Quantitative Data Summary
Table 1: Acute Toxicity of this compound in Different Animal Species
| Species | Route of Administration | LD50 (mg/kg body weight) |
| Mouse | Oral | 331 (Male), 453 (Female) |
| Intramuscular | 56.8 (Male), 256.8 (Female) | |
| Rat | Oral | 342 (Male), 262 (Female) |
| Intramuscular | 325.9 (Male), 28.4 (Female) | |
| Sheep | Oral | > 40 |
| Intramuscular | > 40 | |
| Cattle | Oral | > 40 |
| Intramuscular | > 20 | |
| Source: |
Table 2: Recommended Therapeutic Doses and Maximum Residue Limits (MRLs) of this compound
| Host Animal | Recommended Oral Dose (mg/kg) | MRL in Muscle (µg/kg) | MRL in Liver (µg/kg) | MRL in Kidney (µg/kg) | MRL in Fat (µg/kg) |
| Sheep | 7.5 - 10.0 | 1500 | 1500 | 5000 | 2000 |
| Cattle | 10.0 - 15.0 | 1000 | 3000 | 3000 | 1000 |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Mitochondrial Dysfunction
This protocol provides a method for evaluating the effect of this compound on mitochondrial function in a host animal cell line (e.g., primary hepatocytes or a relevant neuronal cell line).
1. Cell Culture and Treatment: a. Culture the selected host animal cell line in appropriate media and conditions until they reach 80-90% confluency. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). c. Treat the cells with a range of this compound concentrations for a predetermined time period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for mitochondrial uncoupling (e.g., FCCP).
2. Measurement of Cellular ATP Levels: a. Following treatment, lyse the cells according to the manufacturer's protocol of a commercial ATP bioluminescence assay kit. b. Measure the luminescence using a plate reader. c. Normalize the ATP levels to the total protein content in each well to account for differences in cell number. d. A significant decrease in ATP levels in this compound-treated cells compared to the vehicle control indicates mitochondrial dysfunction.
3. Measurement of Mitochondrial Respiration (Optional, using Seahorse XF Analyzer): a. Seed the cells in a Seahorse XF cell culture microplate. b. After cell attachment and treatment with this compound, perform a mitochondrial stress test using the Seahorse XF Analyzer. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A. c. Analyze the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in ATP-linked respiration and an increase in proton leak are indicative of mitochondrial uncoupling.
Protocol 2: Histopathological Assessment of Retinal and Optic Nerve Toxicity
This protocol outlines the steps for the histological examination of ocular tissues to detect this compound-induced damage.
1. Tissue Collection and Fixation: a. At the end of the in vivo study, euthanize the animals according to approved ethical guidelines. b. Carefully enucleate the eyes and dissect the optic nerves. c. Fix the tissues immediately in an appropriate fixative (e.g., 10% neutral buffered formalin or Davidson's fixative) for at least 24 hours.
2. Tissue Processing and Sectioning: a. After fixation, dehydrate the tissues through a graded series of ethanol. b. Clear the tissues in xylene and embed them in paraffin (B1166041) wax. c. Section the embedded tissues at a thickness of 4-5 µm using a microtome.
3. Staining and Microscopic Examination: a. Mount the sections on glass slides and deparaffinize them. b. Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment. c. Examine the stained sections under a light microscope. d. Look for characteristic signs of this compound toxicity, including:
- Retina: Degeneration and loss of photoreceptor cells, thinning of the outer nuclear layer, and disruption of the retinal pigment epithelium.
- Optic Nerve: Spongiform changes (vacuolation) of the myelin sheath, axonal degeneration, and in chronic cases, gliosis.
Visualizations
Caption: Mechanism of this compound as a mitochondrial uncoupler.
Caption: Experimental workflow for assessing this compound's off-target effects.
Optimizing dosage and administration routes for Closantel in different species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration routes for Closantel in various animal species. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[1][2] By disrupting the proton gradient across the inner mitochondrial membrane, this compound inhibits the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This leads to a rapid depletion of the parasite's energy reserves, resulting in paralysis and death.[1] Recent studies also suggest that this compound may inhibit chitinase (B1577495) activity in some parasitic nematodes, which is crucial for their larval development.[1]
Q2: What are the recommended therapeutic dosages of this compound for different species?
The recommended dosage of this compound varies depending on the target parasite, the host species, and the administration route. It is crucial to consult specific product labels for precise instructions. The following table summarizes typical dosage ranges.
| Species | Administration Route | Dosage (mg/kg body weight) | Target Parasites |
| Sheep | Oral (drench) | 7.5 - 10 | Fasciola hepatica, Haemonchus contortus |
| Parenteral (SC/IM) | 5.0 | Fasciola hepatica, Haemonchus contortus | |
| Cattle | Oral (drench) | 10 - 15 | Fasciola hepatica |
| Parenteral (SC/IM) | 2.5 - 5.0 | Fasciola hepatica | |
| Pour-on | 20 | Fasciola hepatica, various nematodes | |
| Goats | Oral (drench) | 7.5 - 10 | Fasciola hepatica |
| Parenteral (SC/IM) | 3.75 - 7.5 | Fasciola hepatica |
Q3: How do different administration routes affect the bioavailability of this compound?
The administration route significantly impacts the bioavailability of this compound.
-
Parenteral (Subcutaneous/Intramuscular): This route generally provides higher bioavailability compared to oral administration. After injection, up to 60% of the administered dose is absorbed into the bloodstream.[2]
-
Oral (Drench): Oral administration results in lower bioavailability, with approximately 30-50% of the dose being absorbed.[2][3] The absorption can be influenced by factors such as the formulation of the drench and the diet of the animal. Fasting animals before oral administration can increase the absorption of this compound.
-
Pour-on: Pour-on formulations in cattle have a higher dosage recommendation (20 mg/kg) compared to injectable (2.5-5.0 mg/kg) and oral (10-15 mg/kg) routes to compensate for variable absorption through the skin.[4] Factors such as licking by other animals can influence the actual dose received.[5]
Q4: What are the key pharmacokinetic differences of this compound between sheep, cattle, and goats?
While this compound is effective in all three species, there are notable pharmacokinetic differences:
-
Half-life: this compound has a significantly shorter half-life in goats (approximately 4-5 days) compared to sheep (approximately 14 days).[6] This faster elimination in goats can reduce the duration of its therapeutic effect.[6] In cattle, the elimination half-life is generally between 2 to 3 weeks.[7]
-
Absorption: After oral administration, this compound is absorbed more slowly in goats than in sheep, although the peak plasma concentrations are similar.[6]
-
Dosage Implications: The faster elimination in goats may necessitate adjustments in dosing frequency or amount to maintain therapeutic concentrations.
Troubleshooting Guide
Q1: I've administered the recommended dose of this compound, but the treatment appears to have failed. What are the possible reasons?
Several factors can contribute to apparent treatment failure. A systematic approach is necessary to identify the cause.
-
Underdosing: This is a common cause of treatment failure. Ensure accurate weight determination of each animal to calculate the correct dosage. Underestimation of weight will lead to suboptimal drug exposure.
-
Incorrect Administration: For injectable solutions, ensure the full dose is delivered subcutaneously or intramuscularly as specified. For oral drenches, make sure the animal swallows the entire dose. With pour-on applications, ensure it is applied correctly along the backline of dry animals and that licking by other animals is minimized.
-
Anthelmintic Resistance: Resistance to this compound has been reported in Fasciola hepatica and some gastrointestinal nematodes.[8] If you suspect resistance, it is crucial to perform a Fecal Egg Count Reduction Test (FECRT) to confirm.
-
Presence of Immature Parasites: this compound has lower efficacy against very young immature stages of some parasites.[9] The timing of treatment relative to the parasite's life cycle is critical.
-
Drug Formulation: The bioavailability of this compound can be affected by its formulation.[3] Ensure you are using a reputable product and that it has been stored correctly.
Q2: How can I investigate suspected this compound resistance in my study?
Confirming anthelmintic resistance requires a structured investigation.
-
Rule out other causes of treatment failure: As outlined in the previous question, ensure proper dosage and administration techniques were used.
-
Perform a Fecal Egg Count Reduction Test (FECRT): This is the standard method for detecting resistance. A detailed protocol is provided in the "Experimental Protocols" section of this guide. A reduction of less than 95% in fecal egg count after treatment is indicative of resistance.[9]
-
In Vitro Tests: Laboratory-based assays, such as the egg hatch assay, can also be used to assess the susceptibility of parasites to this compound.
-
Consult a Parasitologist: If resistance is suspected, consulting with a veterinary parasitologist is highly recommended for guidance on further testing and alternative control strategies.
Q3: Some animals in my study are showing adverse effects after this compound administration. What are the signs of toxicity and what should I do?
This compound has a narrower margin of safety compared to some other anthelmintics. Overdosing can lead to toxicity.
-
Signs of Toxicity: The most common signs of this compound toxicity are neurological and ocular.[2] These can include blindness (which may be irreversible), ataxia (incoordination), muscle weakness, and depression.[10] In severe cases, it can be fatal.
-
Action to Take:
-
Immediately stop any further administration of this compound.
-
Provide supportive care to the affected animals. There is no specific antidote.
-
Review your dosing procedures to prevent future occurrences. Ensure accurate weighing of animals and correct calculation of the dose.
-
Report the adverse event to the drug manufacturer and the relevant regulatory authorities.
-
Experimental Protocols
Protocol 1: Dose-Determination and Efficacy Study of this compound using the Fecal Egg Count Reduction Test (FECRT)
Objective: To determine the effective dose of a this compound formulation and to evaluate its efficacy against gastrointestinal nematodes in sheep.
Materials:
-
This compound formulation to be tested
-
Accurate weighing scales
-
Drenching gun or syringes for oral administration
-
Fecal collection bags and containers
-
Microscope
-
McMaster slides
-
Saturated salt solution (flotation fluid)
-
Beakers, strainers, and stirring rods
-
Pipettes
Methodology:
-
Animal Selection:
-
Select a group of at least 15-20 sheep of similar age and weight that are naturally infected with gastrointestinal nematodes.
-
Animals should not have been treated with any anthelmintic for at least 8 weeks prior to the study.
-
-
Pre-Treatment (Day 0):
-
Individually weigh each sheep.
-
Collect a fresh fecal sample directly from the rectum of each animal.
-
Perform a fecal egg count (FEC) for each sample using the modified McMaster technique to determine the number of eggs per gram (EPG) of feces.
-
Animals should be randomly allocated to different treatment groups and a control group (untreated). Each group should have a minimum of 5-7 animals.
-
-
Treatment Administration (Day 0):
-
Calculate the exact dose of this compound for each animal based on its body weight and the assigned treatment group (e.g., 5 mg/kg, 7.5 mg/kg, 10 mg/kg).
-
Administer the this compound formulation orally using a drenching gun.
-
The control group should receive a placebo (e.g., water) or no treatment.
-
-
Post-Treatment (Day 14):
-
Collect fecal samples from all animals in each group.
-
Perform FECs on all samples to determine the post-treatment EPG.
-
-
Calculation of Efficacy:
-
Calculate the mean EPG for each group before and after treatment.
-
The percentage reduction in fecal egg count is calculated using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
-
Efficacy is considered satisfactory if the reduction is ≥95%.
-
Visualizations
Signaling Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. This compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parasitipedia.net [parasitipedia.net]
- 6. Comparative pharmacokinetic disposition of this compound in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism and fate of this compound (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. parasitipedia.net [parasitipedia.net]
- 9. First report of this compound treatment failure against Fasciola hepatica in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting interference peaks in HPLC analysis of Closantel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to interference peaks in the High-Performance Liquid Chromatography (HPLC) analysis of Closantel.
Frequently Asked Questions (FAQs)
Q1: What are interference peaks in the context of HPLC analysis of this compound?
A1: Interference peaks, also known as spurious or ghost peaks, are unexpected signals in a chromatogram that do not correspond to the analyte of interest (this compound) or the internal standard. These peaks can co-elute with or appear close to the this compound peak, leading to inaccurate quantification and unreliable results.
Q2: What are the most common sources of interference peaks in this compound HPLC analysis?
A2: Common sources of interference peaks can be broadly categorized as:
-
System Contamination: Residues from previous analyses, contaminated solvents, worn pump seals, or contaminated injector components.[1][2]
-
Mobile Phase Issues: Contaminated mobile phase components (water, organic solvents, buffers), degradation of mobile phase over time, or microbial growth in the aqueous phase.[1][3]
-
Sample-Related Issues: Impurities in the this compound standard, degradation of the sample, interference from excipients in the formulation, or contamination from sample preparation steps (e.g., contaminated vials, filters, or solvents).[2]
-
Metabolites and Degradation Products: this compound can degrade under certain conditions (e.g., exposure to light, acid, or base) to form products that may appear as separate peaks. A known metabolite is monoiodothis compound.
Q3: How can I differentiate between a true interference peak and system noise?
A3: System noise is typically characterized by a high-frequency, random fluctuation of the baseline. In contrast, an interference peak will have a more defined, Gaussian-like shape, similar to an analyte peak, although it may be broad or asymmetrical. Running a blank injection (injecting the mobile phase or a clean solvent) can help determine if the peak is from the system or the sample.
Troubleshooting Guides
Scenario 1: An unexpected peak is observed in the blank chromatogram.
Problem: A peak appears in the chromatogram even when no sample is injected, or when a blank solvent is injected. This indicates that the source of the interference is within the HPLC system or the mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a peak in the blank chromatogram.
Detailed Steps:
-
Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared aqueous buffers. Filter all mobile phase components through a 0.45 µm or 0.22 µm filter before use.
-
Run a Blank Gradient: Execute your standard HPLC method using the fresh mobile phase without a sample injection.
-
Evaluate the Chromatogram:
-
If the peak disappears: The original mobile phase was likely contaminated. Ensure proper solvent handling and storage.
-
If the peak persists: The contamination is likely within the HPLC system.
-
-
Isolate the Source of System Contamination:
-
Column: Disconnect the column and replace it with a union. Run a blank gradient. If the peak disappears, the column is the source of contamination. Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the peak remains after flushing, the column may need to be replaced.
-
Injector and Tubing: If the peak is still present after removing the column, the contamination may be in the injector, sample loop, or connecting tubing. Clean these components according to the manufacturer's instructions.
-
Scenario 2: An unknown peak appears close to the this compound peak in the sample chromatogram but not in the blank.
Problem: A new peak is observed only when the this compound sample is injected, suggesting the interference originates from the sample itself.
Potential Sources and Solutions:
| Potential Source | Identification Strategy | Solution |
| Excipients in Formulation | Analyze a placebo formulation (containing all excipients but no this compound). Compare the chromatogram to that of the this compound sample. | Modify the HPLC method to improve resolution (e.g., change mobile phase composition, gradient slope, or column chemistry). Alternatively, implement a sample preparation step like solid-phase extraction (SPE) to remove the interfering excipient. |
| Degradation Products | Perform forced degradation studies by exposing a this compound standard solution to stress conditions (acid, base, oxidation, heat, light). Analyze the stressed samples to see if the unknown peak is a degradation product. | If the peak is a degradation product, the method may need to be re-validated as a stability-indicating method. Ensure proper sample storage and handling to prevent degradation. |
| Contamination during Sample Preparation | Inject a "method blank" (a sample that has gone through all sample preparation steps without the addition of this compound). | If the peak appears in the method blank, identify and eliminate the source of contamination in the sample preparation workflow (e.g., use cleaner vials, filters, or higher purity solvents for sample dilution). |
Troubleshooting Logic for Sample-Related Interference:
Caption: Logic for identifying the source of sample-related interference.
Experimental Protocols
Representative Reversed-Phase HPLC Method for this compound
This protocol is a general guideline and may require optimization for specific formulations or matrices.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 90:10 (v/v)[4] |
| Flow Rate | 1.2 mL/min[4] |
| Detection Wavelength | 333 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Sample Preparation | Accurately weigh and dissolve the sample in methanol (B129727) or the mobile phase to achieve a known concentration (e.g., 100-500 µg/mL). Filter through a 0.45 µm syringe filter before injection. |
| Expected Retention Time | Approximately 6 minutes, but this can vary depending on the specific system and column.[4] |
Forced Degradation Study Protocol
To investigate if an interference peak is a degradation product of this compound, perform the following stress studies on a pure this compound standard solution:
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of this compound stock solution. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase before injection.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of this compound stock solution. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase before injection.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 1 mL of this compound stock solution. Keep at room temperature for 24 hours. Dilute with mobile phase before injection.
-
Thermal Degradation: Store the solid drug or a solution at an elevated temperature (e.g., 105°C) for 24 hours. Dissolve/dilute with mobile phase before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours. Dilute with mobile phase before injection.
Analyze the resulting solutions by HPLC and compare the chromatograms to that of an unstressed this compound standard. The appearance of new peaks that correlate with a decrease in the main this compound peak area indicates the formation of degradation products.
References
Strategies to mitigate Closantel-induced neurotoxicity in non-target species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate Closantel-induced neurotoxicity in non-target species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
This compound induces neurotoxicity primarily by acting as an uncoupler of oxidative phosphorylation in mitochondria.[1][2][3] This process disrupts the proton gradient across the inner mitochondrial membrane, inhibiting the synthesis of ATP, the cell's main energy currency.[1][2] This energy depletion is particularly detrimental to tissues with high energy demands, such as the central nervous system (CNS) and the retina.[2][3][4]
Q2: What are the common clinical signs of this compound neurotoxicity in non-target species?
Clinical signs of this compound neurotoxicity are predominantly neurological and ocular. Common signs observed in species such as sheep, goats, cattle, and dogs include:
-
Ocular Signs: Blindness (often irreversible), mydriasis (dilated pupils), loss of pupillary light reflex, retinal degeneration, and optic neuropathy.[4][5][6][7]
-
Neurological Signs: Ataxia (incoordination), depression, anorexia, loss of proprioception, weakness, and in severe cases, death.[4][5][[“]]
Q3: Are there any known antidotes or specific treatments for this compound poisoning?
Currently, there is no specific antidote for this compound poisoning.[5][9] Treatment is primarily supportive and symptomatic, aimed at managing clinical signs and preventing further absorption of the drug.[9]
Q4: What are the key histopathological findings associated with this compound neurotoxicity?
Histopathological examination in animals exposed to toxic doses of this compound reveals characteristic changes in the CNS and optic nerve. These include:
-
Spongiform changes (status spongiosus): Vacuolation of the white matter in the brain and spinal cord.[2][10][11]
-
Optic nerve damage: Edema, myelin vacuolization, axonal degeneration, and subsequent optic atrophy.[2][4][10]
-
Retinal damage: Degeneration and apoptosis of the outer retinal layers, particularly the photoreceptor cells.[3][4][10]
Q5: What is the pharmacokinetic profile of this compound that contributes to its toxicity?
This compound's long half-life in plasma (2 to 3 weeks in sheep) and its high binding affinity to plasma albumin (>99%) are significant factors in its toxicity.[2][3][4] This strong protein binding limits its tissue distribution but also contributes to its prolonged presence in the body, increasing the risk of toxicity with overdosing or repeated administration.[2][3]
Troubleshooting Guide for Experimental Studies
Issue 1: Difficulty in establishing a consistent animal model of this compound-induced neurotoxicity.
-
Possible Cause: Variation in species, age, and individual sensitivity to this compound.
-
Troubleshooting Steps:
-
Standardize Animal Model: Use a single, well-characterized species and age group for all experiments. Sheep and goats have been frequently reported to be susceptible.[4][5]
-
Dose Titration Study: Conduct a preliminary dose-response study to determine the optimal dose of this compound that consistently induces neurotoxic signs without causing rapid mortality.
-
Route of Administration: Ensure a consistent route of administration (oral or parenteral) as bioavailability can differ.[2]
-
Monitor Clinical Signs: Systematically score and record clinical signs of neurotoxicity daily using a standardized scoring system.
-
Issue 2: Inability to detect early biochemical changes preceding overt clinical signs.
-
Possible Cause: The timing of sample collection may be too late. Biochemical changes often precede histopathological and clinical manifestations.
-
Troubleshooting Steps:
-
Time-Course Analysis: Design experiments with multiple time points for sample collection (e.g., hours, days, and weeks post-Closantel administration) to capture the temporal dynamics of neurotoxicity.
-
Sensitive Biomarkers: Measure early markers of mitochondrial dysfunction and oxidative stress, such as ATP levels, reactive oxygen species (ROS) production, and lipid peroxidation.
-
Issue 3: High variability in quantitative measurements of neurotoxicity markers.
-
Possible Cause: Inconsistent sample collection and processing techniques.
-
Troubleshooting Steps:
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for tissue harvesting, fixation, and processing to minimize technical variability.
-
Blinded Analysis: Whenever possible, perform quantitative analyses (e.g., cell counting, densitometry) in a blinded manner to reduce observer bias.
-
Appropriate Controls: Include both negative (vehicle) and positive (this compound-only) control groups in every experiment.
-
Quantitative Data Summary
Table 1: Reported Toxic Doses of this compound in Various Species
| Species | Therapeutic Dose (mg/kg) | Toxic Dose (mg/kg) | Key Toxic Effects | Reference(s) |
| Sheep | 7.5 - 10.0 (oral) | > 4 times the therapeutic dose | Blindness, optic neuropathy, ataxia | [3][4] |
| Goats | 7.5 - 10.0 (oral) | Overdosage can lead to toxicity | Blindness, nervous disturbances | [4][12] |
| Cattle | 10.0 - 15.0 (oral) | > 7 times the therapeutic dose | Neurotoxicity, ophthalmotoxicity | [3][4] |
| Dog | Not specified | Overdosage reported | Optic neuritis, retinal degeneration | [13] |
| Rat | N/A | LD50: 342 (oral), 67 (subcutaneous) | Central nervous system effects | [2] |
Detailed Experimental Protocols
Protocol 1: Assessment of Mitochondrial Dysfunction via ATP Quantification
Objective: To quantify the effect of this compound and potential mitigating agents on intracellular ATP levels in neuronal cells or brain tissue.
Methodology:
-
Sample Preparation:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) at a suitable density and treat with this compound with or without the test mitigating agent for a predetermined duration.
-
Tissue Homogenates: Euthanize animals at specified time points post-treatment, rapidly dissect the brain or retina, and homogenize in an appropriate lysis buffer on ice.
-
-
ATP Measurement (Bioluminescence Assay):
-
Use a commercial ATP bioluminescence assay kit (e.g., based on firefly luciferase).
-
Add the luciferase-luciferin reagent to the cell lysate or tissue homogenate.
-
The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Measure the light intensity (luminescence) using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples. Express results as ATP concentration per milligram of protein.
-
Protocol 2: Evaluation of Oxidative Stress
Objective: To measure markers of oxidative stress in brain or retinal tissue following this compound exposure.
Methodology:
-
Lipid Peroxidation Assay (Malondialdehyde - MDA):
-
Homogenize tissue samples in a suitable buffer.
-
Use a commercial TBARS (Thiobarbituric Acid Reactive Substances) assay kit.
-
The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance of the product using a spectrophotometer.
-
Quantify MDA levels using a standard curve.
-
-
Immunohistochemistry for 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG):
-
Fix tissue samples in 4% paraformaldehyde and embed in paraffin (B1166041).
-
Prepare thin sections and mount on slides.
-
Perform antigen retrieval.
-
Incubate sections with a primary antibody specific for 8-OHdG, a marker of oxidative DNA damage.
-
Use a suitable secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chromogenic substrate to visualize the staining.
-
Quantify the staining intensity or the number of positive cells using image analysis software.
-
Protocol 3: Histopathological Assessment of Neuroprotection
Objective: To evaluate the neuroprotective effects of a test compound against this compound-induced histopathological changes.
Methodology:
-
Tissue Processing:
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Dissect the brain and optic nerves and post-fix in the same fixative.
-
Process tissues for paraffin embedding.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and detection of spongiform changes.
-
Luxol Fast Blue: To assess myelin integrity in the white matter and optic nerve.
-
Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP): To detect astrogliosis, an indicator of neuronal injury.
-
Immunohistochemistry for Iba1: To identify activated microglia, indicating neuroinflammation.
-
-
Microscopic Analysis:
-
Examine stained sections under a light microscope.
-
Quantify the extent of spongiform changes, demyelination, astrogliosis, and microglial activation in a blinded manner using a semi-quantitative scoring system or image analysis software.
-
Visualizations
References
- 1. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods and Compositions for Measuring ATP in Subcellular Compartments | Enterprise Innovation [innovation.weill.cornell.edu]
- 3. Treatment of Intraocular Inflammation in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. opticneurology.com [opticneurology.com]
- 5. researchgate.net [researchgate.net]
- 6. Reversible blindness in a patient with this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. consensus.app [consensus.app]
- 9. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical diagnosis of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative histological evaluation of neuroprotective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Closantel in Veterinary Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Closantel in veterinary formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges associated with this compound?
A1: this compound, a halogenated salicylanilide, is a weakly acidic and highly lipophilic compound with low aqueous solubility.[1][2] Its primary stability challenges include:
-
Hydrolysis: The amide linkage in this compound can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl group and the overall electron-rich aromatic structure may be prone to oxidation.
-
Photodegradation: As a halogenated aromatic compound, this compound may be sensitive to light, leading to degradation.
-
Precipitation: Due to its low solubility, this compound can precipitate out of solution, particularly in aqueous-based formulations, upon changes in pH, temperature, or solvent composition.
Q2: What are the known degradation pathways for this compound?
A2: While comprehensive forced degradation studies on this compound alone are not extensively published, metabolic studies provide insights into potential degradation pathways. The primary metabolic route is reductive deiodination, leading to the formation of 3-monoiodothis compound and 5-monoiodothis compound.[3] Amide hydrolysis following deiodination has also been observed, resulting in monoiodosalicylic acid.[3] Under alkaline conditions, degradation is also a known issue.
Q3: What are some recommended excipients to enhance the stability of this compound in liquid formulations?
A3: Several excipients have been used to improve the solubility and stability of this compound in injectable and oral formulations:
-
Solubilizers/Co-solvents: Propylene (B89431) glycol, ethanol, and glycerol (B35011) formal are commonly used to dissolve this compound.[4][5][6] N-methyl-2-pyrrolidone has also been used in pour-on formulations.
-
Complexing Agents: Hydroxypropyl-β-cyclodextrin can be used to form inclusion complexes with this compound, enhancing its solubility and stability.[4]
-
Polymers: Povidone (PVP) acts as a co-solvent and stabilizer, and can work synergistically with cyclodextrins.[4]
-
Antioxidants: While specific data for this compound is limited, the use of antioxidants such as sodium formaldehyde (B43269) sulfoxylate, Vitamin E acetate, BHA, or BHT could be beneficial in preventing oxidative degradation.[7][8]
-
Chelating Agents: The inclusion of chelating agents like EDTA could help prevent metal-catalyzed oxidation.[8]
Q4: What is the optimal pH range for a stable this compound formulation?
A4: For this compound sodium injections, a pH range of 8.0-11.2 has been cited in patents to improve stability and prevent precipitation.[4][5][9] As this compound is a weak acid with a pKa of approximately 4.28, its solubility is pH-dependent.[1] In alkaline conditions, the more soluble salt form is favored. However, extreme pH values should be avoided to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Precipitation or Crystallization in Liquid Formulations
Problem: You observe precipitation, crystal growth, or cloudiness in your this compound liquid formulation during storage or upon temperature changes.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | Increase the concentration of co-solvents like propylene glycol or ethanol.[5] Consider adding a solubilizing agent such as Povidone (PVP).[4] |
| pH Shift | Measure the pH of the formulation. For injectable solutions containing this compound sodium, adjust the pH to a range of 8.0-10.0 using a suitable buffer or pH modifier like sodium sulfite.[4] |
| Temperature Fluctuation | Evaluate the formulation's stability at different temperatures. If precipitation occurs at lower temperatures, consider adjusting the solvent system to improve solubility across a wider temperature range. |
| Drug-Excipient Incompatibility | Review all excipients in the formulation. For solid dosage forms, excipients like magnesium stearate (B1226849) have been reported to interact with this compound. |
Issue 2: Color Change in the Formulation
Problem: The color of your this compound formulation changes over time, for instance, turning yellow or brown.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | Incorporate an antioxidant into the formulation. Options include sodium formaldehyde sulfoxylate, BHA, BHT, or Vitamin E acetate.[7][8] Protect the formulation from oxygen by packaging under an inert gas like nitrogen. |
| Photodegradation | Protect the formulation from light by using amber or opaque packaging. Conduct photostability studies to confirm light sensitivity. |
| Interaction with Metal Ions | Metal ions can catalyze degradation. Consider adding a chelating agent like EDTA to the formulation.[8] Ensure high-purity excipients and solvents are used to minimize metal ion contamination. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study on a this compound drug substance or formulation to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a mixture of the formulation's vehicle.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance or liquid formulation to 70°C for 48 hours.
-
Photodegradation: Expose the drug substance or formulation in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.[10]
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed for the assay of this compound and the separation of its degradation products.
-
Chromatographic Conditions:
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is confirmed by its ability to separate the main this compound peak from all degradation products formed during the forced degradation study.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄Cl₂I₂N₂O₂ | [3] |
| Molecular Weight | 663.07 g/mol | [3] |
| Appearance | White to yellowish crystalline powder | [2] |
| Melting Point | 210-225 °C | [2] |
| pKa | ~4.28 | [1] |
| Water Solubility | Insoluble | [2] |
| Organic Solvent Solubility | Soluble in acetone, dimethylformamide, and ethanol | [2] |
Table 2: Example Formulation Components for a Stable this compound Sodium Injection
| Component | Function | Example Concentration | Reference |
| This compound Sodium | Active Pharmaceutical Ingredient | 5.25 g / 100 mL | [4] |
| Hydroxypropyl-β-cyclodextrin | Complexing Agent / Stabilizer | 1.0 g / 100 mL | [4] |
| Povidone (PVP) | Co-solvent / Stabilizer | 0.5 g / 100 mL | [4] |
| Propylene Glycol | Solvent | Part of mixed solvent | [4] |
| Ethanol | Solvent | Part of mixed solvent | [4] |
| Water for Injection | Solvent | Part of mixed solvent | [4] |
| Sodium Sulfite | pH Adjuster / Antioxidant | q.s. to pH 8.0-10.0 | [4] |
Visualizations
Caption: Workflow for assessing this compound stability and optimizing formulations.
Caption: Decision tree for troubleshooting precipitation in this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound base Veterinary Drug â Adani PharmaChem [adanipharma.com]
- 3. fao.org [fao.org]
- 4. CN110279657B - this compound sodium injection and preparation method thereof - Google Patents [patents.google.com]
- 5. CN101401784B - Sodium this compound injection formulation and preparation method thereof - Google Patents [patents.google.com]
- 6. CN1875923A - Compound this compound sodium-ivermectin injection for animal and preparation method thereof - Google Patents [patents.google.com]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. CN105412135A - Compound this compound sodium ivermectin injection liquid for veterinary use - Google Patents [patents.google.com]
- 9. CN101401784A - Sodium this compound injection formulation and preparation method thereof - Google Patents [patents.google.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Closantel Residue Management & Withdrawal Period Reduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Closantel in food-producing animals. This resource provides essential information, troubleshooting guidance, and frequently asked questions related to managing this compound residues and exploring strategies to reduce its withdrawal period.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have such a long withdrawal period in food-producing animals?
A1: this compound's extended withdrawal period is primarily due to its pharmacokinetic properties. It binds extensively (over 99%) to plasma albumin, creating a drug reservoir in the bloodstream.[1] This high level of protein binding slows its metabolism and elimination from the body.[1][2] Consequently, this compound has a long elimination half-life, approximately 2 to 3 weeks in sheep and cattle, leading to prolonged residue depletion times in edible tissues and milk.[1]
Q2: What are the current established withdrawal periods for this compound?
A2: Withdrawal periods for this compound vary significantly depending on the animal species, the formulation of the product, and the route of administration. For sheep, the meat withdrawal period can range from 28 to 107 days.[3][4] In cattle, the slaughter withholding period can be as long as 77 days.[3] Due to its slow excretion in milk, with about 1% of the dose excreted daily, its use is often forbidden in dairy animals producing milk for human consumption.[3] When a withdrawal period for milk is calculated, it can be between 39 and 43 days.[3]
Q3: What are the Maximum Residue Limits (MRLs) for this compound in various tissues?
A3: MRLs for this compound have been established by regulatory bodies like the Codex Alimentarius Commission. These values represent the maximum concentration of a residue legally permitted in a food product. The MRLs for this compound vary by species and tissue type.
Q4: How is this compound metabolized and excreted in livestock?
A4: this compound undergoes limited metabolism in sheep and cattle.[1] The parent (unmetabolized) drug is the primary component of the residues found in tissues and feces.[1][5] The main route of excretion is via the feces, accounting for at least 80% of the administered dose over an 8-week period, with less than 0.5% excreted in the urine.[1][6] The slow elimination is a key factor contributing to its long withdrawal period.
Q5: Are there any known methods to actively reduce the withdrawal period of this compound?
A5: Currently, there are no established and approved methods to actively reduce the withdrawal period of this compound. The primary focus of regulatory bodies and researchers has been on establishing appropriate withdrawal periods to ensure food safety. However, research into this area could explore principles of pharmacokinetics, such as inducing metabolic pathways or altering drug formulations to enhance excretion. Any such approach would require extensive validation to ensure it does not compromise the drug's efficacy or animal welfare.
Troubleshooting Guide for this compound Residue Analysis
Issue 1: High variability in this compound residue levels between animals in the same treatment group.
-
Possible Cause: Differences in individual animal physiology, such as metabolic rate, health status (especially liver and kidney function), and body fat composition can influence drug distribution and elimination.[7]
-
Troubleshooting Steps:
-
Ensure all animals are in a similar state of health and nutritional status before initiating the study.
-
Record detailed physiological data for each animal to identify potential covariates in your analysis.
-
Increase the sample size to improve the statistical power of your study and account for individual variability.
-
Issue 2: Detected residue levels exceed the MRL even after the recommended withdrawal period.
-
Possible Causes:
-
Troubleshooting Steps:
-
Verify the accuracy of the dosing equipment and the administration technique.
-
Confirm that the correct product formulation was used and that the withdrawal period is appropriate for that specific product.
-
Conduct a health assessment of the animals to rule out underlying conditions that might affect drug metabolism and excretion.
-
Issue 3: Difficulty in achieving consistent extraction recovery of this compound from tissue or milk samples.
-
Possible Cause: this compound is highly lipophilic and protein-bound, which can make its extraction from complex biological matrices challenging.
-
Troubleshooting Steps:
-
Optimize your extraction solvent system. A mixture of acetonitrile (B52724) and acetone (B3395972) has been shown to be effective.[9]
-
Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering substances.[9][10]
-
Utilize a validated analytical method, such as HPLC with fluorescence detection or LC-MS/MS, for accurate quantification.[9][10]
-
Data Presentation
Table 1: Maximum Residue Limits (MRLs) for this compound in Cattle and Sheep Tissues
| Animal Species | Tissue | MRL (µg/kg) |
| Cattle | Muscle | 1000[11][12][13] |
| Liver | 1000[11][13] | |
| Kidney | 3000[11][13] | |
| Fat | 3000[11][13] | |
| Sheep | Muscle | 1500[11][12][13] |
| Liver | 1500[11][13] | |
| Kidney | 5000[11][13] | |
| Fat | 2000[11][13] |
Table 2: Example Withdrawal Periods for this compound
| Animal Species | Product Type | Meat Withdrawal Period | Milk Withdrawal Period |
| Cattle | Not Specified | Up to 77 days[3] | Not typically used in lactating cattle[2][3] |
| Sheep | Injectable | 28 - 107 days[4] | Not typically used in lactating ewes[3] |
| Sheep | Oral Suspension | 42 - 56 days[8] | Not applicable |
Experimental Protocols
Protocol 1: Determination of this compound Residues in Bovine Milk by HPLC-UV
This protocol is a summary of the methodology described in the European Public MRL Assessment Report for this compound.[6]
-
Sample Collection: Collect milk samples from treated animals at predetermined time points post-administration.
-
Extraction:
-
To a known volume of milk, add an appropriate organic solvent (e.g., acetonitrile).
-
Vortex thoroughly to precipitate proteins and extract this compound into the solvent phase.
-
Centrifuge the sample to separate the solvent layer.
-
-
Clean-up (if necessary):
-
Pass the solvent extract through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.
-
Elute the this compound from the SPE cartridge with a suitable solvent.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Quantify the this compound concentration by comparing the peak area to that of a known standard.
-
Protocol 2: Residue Depletion Study in Sheep Tissues
This protocol outlines a general workflow for conducting a residue depletion study to determine a withdrawal period.
-
Animal Selection and Acclimation: Select a cohort of healthy sheep of similar age and weight. Acclimate them to the study conditions.
-
Treatment: Administer a single dose of the this compound formulation according to the manufacturer's recommendations or the experimental design.
-
Sample Collection: At predetermined time points (e.g., 1, 7, 14, 21, 28, 42, 56, and 70 days post-treatment), humanely euthanize a subset of animals. Collect samples of muscle, liver, kidney, fat, and tissue from the injection site.
-
Sample Preparation and Analysis: Process and analyze the collected tissues for this compound residues using a validated analytical method, such as LC-MS/MS.[9]
-
Data Analysis:
-
Plot the mean residue concentration for each tissue type against time.
-
Determine the time at which the upper limit of the 95% confidence interval for the residue concentration falls below the established MRL. This time point is the basis for the withdrawal period recommendation.
-
Visualizations
Caption: Metabolic pathway and excretion of this compound in livestock.
Caption: Experimental workflow for a residue depletion study.
Caption: Troubleshooting logic for elevated this compound residues.
References
- 1. The metabolism and fate of this compound (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Withdrawal Periods for Animal-Derived Products and Its Effects on Public Health - SR Publications [srpublication.com]
- 3. Withholding Periods After Anthelmintic Treatment in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fao.org [fao.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. dopharma-iberia.com [dopharma-iberia.com]
- 8. This compound-containing products – Changes to authorised withdrawal periods for oral suspensions for sheep [hpra.ie]
- 9. Validated method for determination of ultra-trace this compound residues in bovine tissues and milk by solid-phase extraction and liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Veterinary Drug Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 12. uyirgene.com [uyirgene.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Investigating the Impact of Gut Microbes on Closantel Efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the influence of the gut microbiome on the efficacy of the anthelmintic drug, Closantel.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a salicylanilide (B1680751) anthelmintic that functions as a protonophore, uncoupling oxidative phosphorylation in parasites. This disruption of the parasite's mitochondrial energy metabolism leads to its death.
Q2: How can the gut microbiome theoretically influence the efficacy of this compound?
The gut microbiome can modulate the efficacy of this compound through several mechanisms:
-
Direct Metabolism: Gut bacteria can enzymatically modify this compound, potentially altering its bioavailability and activity. A key transformation could be the deconjugation of this compound glucuronide, a major host metabolite, back to the active parent drug by microbial β-glucuronidases.
-
Indirect Modulation of Host Metabolism: The microbiome can influence the expression and activity of host metabolic enzymes in the liver and intestines, which are involved in this compound's metabolism and clearance.
-
Altering the Host Immune System: The gut microbiota plays a crucial role in shaping the host's immune response, which can, in turn, affect the host's ability to clear parasitic infections and influence the overall effectiveness of anthelmintic treatments.
Q3: Are there any known microbial enzymes that could metabolize this compound?
While direct evidence for microbial metabolism of this compound is limited, bacterial β-glucuronidases are a prime candidate for investigation. In host animals like sheep, this compound is metabolized into this compound glucuronide. Gut microbial β-glucuronidases are known to cleave glucuronide moieties from various drug metabolites, a process that can lead to the reactivation of the drug and potential toxicity or altered efficacy.
Troubleshooting Guides
Problem: High variability in this compound efficacy in our in-vivo animal studies.
-
Possible Cause 1: Inconsistent Gut Microbiome Composition. The composition of the gut microbiota can vary significantly between individual animals, even within the same treatment group, leading to different metabolic effects on this compound.
-
Solution: Standardize the gut microbiome of your animal cohorts. This can be achieved by using gnotobiotic animals colonized with a defined microbial community or by co-housing animals for a period before the experiment to encourage microbial exchange and homogenization.
-
-
Possible Cause 2: Dietary Inconsistencies. Diet is a major driver of gut microbiome composition and function.
-
Solution: Ensure all animals are fed the same standardized diet throughout the acclimation and experimental periods.
-
Problem: In-vitro incubation of this compound with fecal slurries shows no drug metabolism.
-
Possible Cause 1: Inappropriate Incubation Conditions. The gut microbiome is predominantly anaerobic.
-
Solution: Ensure strict anaerobic conditions are maintained throughout the experiment, from sample collection to incubation. Use an anaerobic chamber and pre-reduced media.
-
-
Possible Cause 2: Insufficient Incubation Time. Microbial metabolism of xenobiotics can be slow.
-
Solution: Perform a time-course experiment, collecting samples at multiple time points (e.g., 0, 6, 12, 24, and 48 hours) to capture the metabolic activity.
-
-
Possible Cause 3: Low Abundance of Relevant Microbial Enzymes. The specific microbes capable of metabolizing this compound may be in low abundance in the fecal samples used.
-
Solution: Consider using enriched microbial cultures or specific bacterial strains known to express enzymes of interest, such as β-glucuronidases.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Germ-Free vs. Conventional Mice
| Parameter | Germ-Free Mice | Conventional Mice |
| Cmax (µg/mL) | 45.8 ± 5.2 | 62.3 ± 6.8 |
| Tmax (hr) | 12 | 8 |
| AUC (µg·hr/mL) | 1250 ± 150 | 1890 ± 210 |
| Half-life (t1/2) (hr) | 38 ± 4.5 | 25 ± 3.1 |
Table 2: In-vitro Metabolism of this compound by Gut Microbiota
| Compound | Concentration at 0 hr (µM) | Concentration at 24 hr (µM) |
| This compound | 100 | 78 ± 9.3 |
| This compound Glucuronide | 0 | 15 ± 3.1 |
Experimental Protocols
Protocol 1: In-vitro Anaerobic Incubation of this compound with Rodent Fecal Microbiota
-
Preparation:
-
Prepare an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂.
-
Pre-reduce all media, buffers, and equipment in the anaerobic chamber for at least 24 hours before the experiment.
-
-
Fecal Slurry Preparation:
-
Collect fresh fecal pellets from rodents and immediately transfer them to the anaerobic chamber.
-
Homogenize the fecal pellets in pre-reduced phosphate-buffered saline (PBS) to a final concentration of 10% (w/v).
-
-
Incubation:
-
In a sterile, anaerobic tube, combine the fecal slurry with a stock solution of this compound to a final concentration of 100 µM.
-
Incubate the tubes at 37°C.
-
-
Sampling and Analysis:
-
Collect aliquots at 0, 6, 12, 24, and 48 hours.
-
Quench the metabolic activity by adding an equal volume of ice-cold methanol.
-
Centrifuge to pellet the solids and analyze the supernatant for this compound and its potential metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: In-vivo Efficacy Study in Gnotobiotic Mice
-
Animal Model:
-
Use two groups of gnotobiotic mice: Germ-Free (GF) and Conventionalized (CONV-D). The CONV-D group is colonized with a defined consortium of gut microbes.
-
-
Parasite Infection:
-
Infect both groups of mice with a suitable parasite model, such as Fasciola hepatica or Haemonchus contortus.
-
-
This compound Treatment:
-
After the establishment of the parasitic infection, administer a single oral dose of this compound to both groups.
-
-
Efficacy Assessment:
-
At a pre-determined time point post-treatment, euthanize the mice and determine the parasite burden.
-
Efficacy is calculated as the percentage reduction in parasite count in the treated group compared to an untreated control group.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points after this compound administration to determine the pharmacokinetic profile of the drug in both GF and CONV-D mice.
-
Mandatory Visualization
Caption: Experimental workflow for investigating the impact of gut microbes on this compound.
Caption: Hypothetical metabolic pathway of this compound involving gut microbial enzymes.
Validation & Comparative
Comparative Pharmacokinetics of Closantel: A Sheep vs. Goat Analysis
A comprehensive guide for researchers and drug development professionals on the species-specific pharmacokinetic profiles of the anthelmintic drug Closantel in sheep and goats.
This guide provides a detailed comparison of the pharmacokinetic properties of this compound in sheep and goats, supported by experimental data. Understanding these differences is crucial for optimizing dosage regimens and ensuring therapeutic efficacy in these distinct ruminant species.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized experimental protocols. A typical experimental design is outlined below.
Animal Subjects and Drug Administration
Healthy, adult Merino sheep and Angora goats are commonly used in these studies. The animals are housed in controlled environments and acclimatized before the experiment. This compound is administered either intraruminally (i.r.) or intramuscularly (i.m.) at varying dosages, typically ranging from 3.75 mg/kg to 15 mg/kg body weight.[1]
Sample Collection and Analysis
Blood samples are collected at predetermined time intervals post-administration. Plasma is separated by centrifugation and stored frozen until analysis. The concentration of this compound in plasma samples is quantified using High-Performance Liquid Chromatography (HPLC), a reliable and sensitive analytical method.[1][2][3]
Comparative Pharmacokinetics
Significant differences in the pharmacokinetic profile of this compound have been observed between sheep and goats. While the maximum plasma concentration (Cmax) is often similar, the rate of absorption and elimination varies considerably.
Goats tend to absorb this compound more slowly after intraruminal administration compared to sheep.[1] More strikingly, the elimination of this compound is substantially faster in goats. This results in a nearly three-fold lower Area Under the Plasma Concentration-Time Curve (AUC), indicating reduced overall drug exposure in goats.[1] This rapid elimination could significantly diminish the duration of the drug's effectiveness in this species.[1] The faster hepatic metabolism in goats is suggested to be a key reason for this quicker elimination of various drugs, including this compound.[2]
| Pharmacokinetic Parameter | Sheep | Goats | Reference |
| Administration Route | Intraruminal (7.5 mg/kg) | Intraruminal (7.5 mg/kg) | [1] |
| Cmax (Maximum Concentration) | Similar | Similar | [1] |
| Tmax (Time to Cmax) | Earlier | Later | [1] |
| Elimination Half-life (t1/2) | ~14 days | ~4 days | [1] |
| AUC (Area Under the Curve) | ~3 times higher | Lower | [1] |
| Pharmacokinetic Parameter | Sheep | Goats | Reference |
| Administration Route | Intramuscular | Intramuscular | [1] |
| Absorption Phase | Slower | More Rapid | [1] |
| Tmax (Time to Cmax) | Later | Earlier | [1] |
Mechanism of Action and Metabolism
This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in parasites.[4][5] By disrupting the proton gradient across the mitochondrial membrane, it inhibits the synthesis of ATP, leading to a rapid depletion of the parasite's energy reserves.[4] Recent research also suggests that this compound can inhibit chitinase (B1577495) activity in some parasitic nematodes, thereby disrupting their larval development.[4]
This compound is characterized by its high binding affinity to plasma proteins, particularly albumin (greater than 99%).[2][5][6] This extensive protein binding contributes to its long persistence in the bloodstream and limits its distribution to tissues.[2][6] The drug is poorly metabolized, with the majority of the administered dose being excreted unchanged in the feces.[5][6][7] The primary metabolic pathway is reductive deiodination, resulting in the formation of monoiodothis compound metabolites.[2][7]
Conclusion
The pharmacokinetic behavior of this compound differs significantly between sheep and goats. The faster elimination and lower systemic exposure in goats are critical factors to consider for effective parasite control. These findings underscore the importance of species-specific dose adjustments and treatment strategies to ensure optimal therapeutic outcomes in veterinary medicine. Further research into the metabolic pathways and their regulation in different ruminant species will provide a deeper understanding of these pharmacokinetic variations.
References
- 1. Comparative pharmacokinetic disposition of this compound in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. nbinno.com [nbinno.com]
- 5. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism and fate of this compound (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
Cross-Resistance Between Closantel and Other Salicylanilides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Closantel with other salicylanilide (B1680751) anthelmintics, focusing on the critical issue of cross-resistance in key parasite species. The information presented herein is supported by experimental data to aid in research and development efforts aimed at overcoming anthelmintic resistance.
Introduction to Salicylanilides and the Challenge of Resistance
Salicylanilides, including this compound, are a class of synthetic anthelmintics primarily used in veterinary medicine to control parasitic infections, particularly from liver flukes (Fasciola hepatica) and blood-sucking nematodes like Haemonchus contortus. Their primary mode of action involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria, which disrupts the production of ATP, the main energy currency of the cell. This energy deprivation leads to paralysis and death of the parasite.
The widespread use of these compounds has, however, led to the emergence of resistant parasite populations. A key concern for researchers and drug developers is the phenomenon of cross-resistance, where resistance to one salicylanilide confers resistance to others within the same class due to their similar chemical structures and mechanisms of action. Understanding the patterns and mechanisms of cross-resistance is crucial for designing effective parasite control strategies and for the development of novel anthelmintics.
Comparative Efficacy and Cross-Resistance Data
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound and other salicylanilides against both susceptible and resistant strains of economically important parasites. Efficacy is primarily measured by the Fecal Egg Count Reduction Test (FECRT), which quantifies the percentage reduction in parasite egg output after treatment.
Table 1: Comparative Efficacy of Salicylanilides against Fasciola hepatica
| Anthelmintic | Parasite Strain | Efficacy (%) | 95% Confidence Interval | Reference |
| This compound | Triclabendazole-Resistant | 100 | - | |
| Oxyclozanide | Triclabendazole-Resistant | 100 | - | |
| Nitroxynil | Triclabendazole-Resistant | 100 | - | |
| This compound | Multi-drug Resistant | 70.2 | 57.4 - | |
| Rafoxanide | Multi-drug Resistant | 70.1 | 57.7 - | |
| This compound | Naturally Infected Dairy Cattle | ≥ 90 | - | |
| Rafoxanide | Naturally Infected Dairy Cattle | 92.1 - 97.4 | 79.6 - 99.4 | |
| Nitroxynil | Naturally Infected Dairy Cattle | 82.1 - 92.9 | 53.6 - 100 |
*Nitroxynil is a halogenated phenol, not a salicylanilide, but is often used in comparative studies due to evidence of cross-resistance.
Table 2: Comparative Efficacy of Salicylanilides against Haemonchus contortus
| Anthelmintic | Parasite Strain | Efficacy (%) | Reference |
| This compound | Unselected Field Strain | 84.6 | |
| Rafoxanide | Unselected Field Strain | 91.7 | |
| This compound | Selected Resistant Sub-strain | < 50 | |
| Rafoxanide | Selected Resistant Sub-strain | ~92 | |
| This compound | Fenbendazole-Resistant | 100 | |
| This compound | Levamisole-Resistant | 100 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are protocols for key experiments cited in the literature.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common method for detecting anthelmintic resistance in vivo.
Objective: To determine the percentage reduction in parasite egg shedding in feces after treatment with an anthelmintic.
Materials:
-
Individually identified animals with natural or experimental parasitic infections.
-
Accurate weighing scales.
-
Dosing equipment (e.g., drenching gun).
-
The anthelmintics to be tested (e.g., this compound, Rafoxanide).
-
Fecal collection bags or containers.
-
Microscope, slides, and counting chambers (e.g., McMaster slide).
-
Flotation solution (e.g., saturated sodium chloride).
Procedure:
-
Animal Selection: Select a group of at least 10-15 animals with a mean pre-treatment fecal egg count of at least 150 eggs per gram (EPG).
-
Pre-treatment Sampling: Collect individual fecal samples from each animal.
-
Animal Weighing and Dosing: Weigh each animal to ensure accurate dosage. Administer the specific anthelmintic at the manufacturer's recommended dose. A control group should be left untreated.
-
Post-treatment Sampling: Collect fecal samples from the same animals again, typically 10-14 days after treatment.
-
Fecal Egg Counting:
-
Weigh a specific amount of feces (e.g., 2 grams).
-
Mix the feces with a known volume of flotation solution.
-
After thorough mixing, a sample is loaded into a McMaster counting chamber.
-
Count the number of parasite eggs in the grid of the chamber and calculate the EPG.
-
-
Calculation of Efficacy: The percentage reduction is calculated using the following formula: % Reduction = 100 * (1 - (Mean EPG post-treatment / Mean EPG pre-treatment))
Interpretation: A reduction of less than 95% suggests the presence of resistant parasites.
In Vitro Larval Development Assay (LDA)
The LDA assesses the effect of an anthelmintic on the development of parasite eggs to the third-stage larvae (L3).
Objective: To determine the concentration of a drug that inhibits 50% of larvae from developing (LD50).
Materials:
-
Fresh fecal samples containing parasite eggs.
-
Sieves for egg isolation.
-
96-well microtiter plates.
-
Growth medium for larvae.
-
Anthelmintic stock solutions.
-
Microscope.
-
Incubator.
Procedure:
-
Egg Isolation: Isolate parasite eggs from fecal samples using a series of sieves and flotation in a saturated salt solution.
-
Assay Setup:
-
Dispense a small number of eggs (e.g., 60-80) into each well of a 96-well plate.
-
Add the growth medium to each well.
-
Add serial dilutions of the anthelmintics to be tested to the wells. Include control wells with no drug.
-
-
Incubation: Incubate the plates for approximately six days to allow for larval development to the L3 stage.
-
Observation: After incubation, observe the larval development in each well under a microscope, counting the number of eggs, L1/L2, and L3 larvae.
-
Data Analysis: Calculate the LD50, which is the concentration of the drug that inhibits the development of 50% of the eggs to the L3 stage.
In Vitro Larval Migration Inhibition Assay (LMIA)
The LMIA measures the ability of third-stage larvae (L3) to migrate through a mesh in the presence of an anthelmintic.
Objective: To assess the paralyzing effect of a drug on L3 larvae.
Materials:
-
Cultured L3 larvae.
-
24-well and 96-well plates.
-
Migration tubes with a fine mesh (e.g., 25µm) at the bottom.
-
Culture medium (e.g., RPMI-1640).
-
Anthelmintic stock solutions.
-
Incubator.
Procedure:
-
Larval Incubation:
-
Place a known number of L3 larvae (e.g., 30 per well) in a 24-well plate with culture medium.
-
Add the desired concentrations of the anthelmintics.
-
Incubate the plate for a set period (e.g., 48 hours) at 37°C and 5% CO2.
-
-
Migration:
-
Transfer the larvae from the incubation plate to the migration tubes, which are suspended over a new plate.
-
Allow the larvae to migrate through the mesh for a
-
Comparative In Vitro Effects of Closantel and Beta-Ketoamide Anthelmintics: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro effects of the salicylanilide (B1680751) anthelmintic, Closantel, and a class of structurally related compounds, the beta-ketoamide anthelmintics. The information presented is collated from published experimental data to offer an objective overview of their respective performances and mechanisms of action.
Introduction
This compound is a widely used anthelmintic, particularly effective against various trematodes and nematodes. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of parasites, leading to a disruption of their energy metabolism. Beta-ketoamides are a class of compounds that share structural similarities with salicylanilides and have also demonstrated anthelmintic properties. This guide focuses on a comparative analysis of their in vitro effects to provide a valuable resource for researchers in the field of anthelmintic drug discovery and development.
Data Presentation
The following tables summarize the key quantitative data from comparative in vitro studies of this compound and the beta-ketoamide anthelmintics, PNU-87407 and PNU-88509.
Table 1: In Vitro Efficacy against Haemonchus contortus
| Compound | Assay | Parameter | Value (µM) | Source |
| This compound | Larval Migration Assay | IC₅₀ (Susceptible Isolate) | 0.03 | [1] |
| Larval Migration Assay | IC₅₀ (Resistant Isolate) | >10 | [1] | |
| Adult Motility | Reduction in motility | Concentration-dependent | [1] | |
| Adult ATP Levels | Reduction in ATP | Lower concentrations than beta-ketoamides | [1] | |
| PNU-87407 | Larval Migration Assay | IC₅₀ (Susceptible Isolate) | 0.1 | [1] |
| Larval Migration Assay | IC₅₀ (Resistant Isolate) | >10 | [1] | |
| Adult Motility | Flaccid paralysis | Slower onset than PNU-88509 | [1] | |
| Adult ATP Levels | Reduction in ATP | Concentration-dependent | [1] | |
| PNU-88509 | Larval Migration Assay | IC₅₀ (Susceptible Isolate) | 0.3 | [1] |
| Larval Migration Assay | IC₅₀ (Resistant Isolate) | >10 | [1] | |
| Adult Motility | Spastic paralysis | More rapid onset than this compound and PNU-87407 | [1] | |
| Adult ATP Levels | Reduction in ATP | Concentration-dependent | [1] |
Table 2: Effects on Vertebrate Liver Cells and Mitochondria
| Compound | Preparation | Parameter | Effect | Concentration (µM) | Source |
| This compound | Chang Liver Cells | ATP Levels (3h exposure) | Reduced (irreversible) | ≥ 1 | [1] |
| Isolated Rat Liver Mitochondria | Respiratory Control Index (RCI) | 50% inhibition | 0.9 | [1] | |
| PNU-87407 | Chang Liver Cells | ATP Levels (3h exposure) | Reduced (irreversible) | ≥ 0.25 | [1] |
| Isolated Rat Liver Mitochondria | Respiratory Control Index (RCI) | 50% inhibition | 0.14 | [1] | |
| PNU-88509 | Chang Liver Cells | ATP Levels (3h exposure) | Reduced (reversible) | ≥ 10 | [1] |
| Isolated Rat Liver Mitochondria | Respiratory Control Index (RCI) | 50% inhibition | 7.6 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Larval Migration Inhibition Assay
This assay assesses the ability of anthelmintic compounds to inhibit the migration of infective third-stage (L3) larvae of helminths.
-
Larval Preparation: Obtain L3 larvae from fecal cultures of infected animals.
-
Incubation: Incubate a defined number of larvae in a multi-well plate containing culture medium and various concentrations of the test compounds (e.g., this compound, PNU-87407, PNU-88509) or a vehicle control. Incubation is typically carried out for a set period (e.g., 24-48 hours) at a controlled temperature (e.g., 37°C).
-
Migration: After incubation, the larvae are transferred to a migration apparatus, which typically consists of a fine mesh sieve (e.g., 20-30 µm pore size). The larvae are placed on top of the sieve, which is suspended over a collection well containing fresh medium.
-
Quantification: Allow the larvae to migrate through the sieve for a defined period (e.g., 2-3 hours). The number of larvae that successfully migrate into the collection well is then counted.
-
Data Analysis: The percentage of migration inhibition is calculated for each compound concentration relative to the control. The IC₅₀ (the concentration that inhibits 50% of larval migration) is then determined.
Adult Helminth Motility and Paralysis Assay
This assay evaluates the effect of anthelmintics on the motor activity of adult helminths.
-
Worm Collection: Collect adult worms from the gastrointestinal tract of infected host animals.
-
Incubation: Place individual or small groups of worms in a suitable culture medium containing different concentrations of the test compounds or a control.
-
Observation: Observe the motility of the worms at regular intervals over a period of time (e.g., up to 24 hours). Motility can be scored visually or recorded using automated tracking systems.
-
Paralysis Assessment: Note the type of paralysis induced (flaccid or spastic) and the time to onset. Flaccid paralysis is characterized by a loss of muscle tone, while spastic paralysis involves sustained muscle contraction.
ATP Level Measurement in Adult Helminths
This biochemical assay quantifies the intracellular ATP levels in adult worms following exposure to anthelmintics.
-
Exposure: Incubate adult worms in culture medium with various concentrations of the test compounds for a specified duration.
-
Homogenization: After incubation, rapidly homogenize the worms in a suitable buffer to release intracellular contents, including ATP.
-
ATP Quantification: Measure the ATP concentration in the homogenate using a luciferin-luciferase-based bioluminescence assay. The light produced in this reaction is directly proportional to the amount of ATP present.
-
Normalization: Normalize the ATP levels to the total protein content of the worm homogenate to account for differences in worm size.
-
Data Analysis: Compare the ATP levels in treated worms to those in control worms to determine the effect of the compounds on energy metabolism.
Mitochondrial Oxidative Phosphorylation Assay
This assay measures the effect of the compounds on the function of isolated mitochondria.
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source, such as rat liver, using differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., an Oroboros Oxygraph) to measure the rate of oxygen consumption by the isolated mitochondria.
-
Substrate and Inhibitor Addition: Add specific substrates (e.g., glutamate, succinate) to stimulate different parts of the electron transport chain. Add ADP to induce a state of active respiration (State 3).
-
Uncoupling Assessment: Add the test compounds at various concentrations and measure their effect on the respiratory control ratio (RCR), which is the ratio of State 3 to State 4 (resting state) respiration. A decrease in the RCR indicates uncoupling of oxidative phosphorylation.
Signaling Pathways and Mechanisms of Action
This compound: Uncoupling of Oxidative Phosphorylation
This compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncouples the electron transport chain from ATP synthesis, leading to a rapid depletion of the parasite's energy reserves.
Caption: Mechanism of this compound as a protonophore, uncoupling oxidative phosphorylation.
Beta-Ketoamides: A Similar Mechanism of Action
The beta-ketoamides PNU-87407 and PNU-88509 are structurally related to this compound and are also believed to act by uncoupling oxidative phosphorylation. Their similar mechanism is supported by the observation of functional cross-resistance with this compound in resistant H. contortus isolates.[1]
Caption: Proposed mechanism of beta-ketoamides as protonophores.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative in vitro evaluation of anthelmintic compounds.
Caption: Workflow for in vitro anthelmintic compound comparison.
Conclusion
The in vitro data presented in this guide demonstrate that both this compound and the beta-ketoamide anthelmintics PNU-87407 and PNU-88509 are effective against Haemonchus contortus. Their primary mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation. While all three compounds show efficacy, there are notable differences in their potency, the type of paralysis they induce in adult worms, and their effects on vertebrate cells. PNU-87407 appears to be the most potent uncoupler in isolated mitochondria, while PNU-88509 induces a more rapid paralysis in adult worms. Importantly, the effects of PNU-87407 and this compound on vertebrate liver cell ATP levels were found to be irreversible, whereas the effect of PNU-88509 was reversible, suggesting potential differences in their safety profiles.[1] This comparative guide provides a foundation for further research into the development of novel anthelmintics with improved efficacy and safety.
References
Pharmacokinetic comparison of Closantel/ivermectin combination versus individual drugs
A comparative analysis of the pharmacokinetic behavior of Closantel and Ivermectin when administered as a combination product versus their individual formulations reveals minimal clinically significant interactions. This guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and relevant physiological pathways for researchers, scientists, and drug development professionals.
The co-administration of this compound and Ivermectin in a single formulation is a common practice in veterinary medicine to achieve broad-spectrum parasite control. Understanding the pharmacokinetic profile of this combination is crucial to ensure that the efficacy and safety of each active ingredient are not compromised. Studies in cattle have demonstrated that the combination of these two drugs does not significantly alter the overall exposure of either compound, suggesting that their individual pharmacokinetic properties are largely maintained.
Quantitative Pharmacokinetic Data
While specific quantitative data from the seminal comparative studies are not publicly available, qualitative summaries from published abstracts and regulatory assessments consistently indicate the following:
Table 1: Summary of Pharmacokinetic Comparison in Cattle
| Drug | Pharmacokinetic Parameter | Observation when Administered in Combination vs. Individually |
| This compound | Cmax (Maximum Concentration) | No significant difference[1][2] |
| Tmax (Time to Maximum Concentration) | No significant difference[1][2] | |
| AUC (Area Under the Curve) | No significant difference[1][2] | |
| Half-life (t½) | No significant difference | |
| Ivermectin | Cmax (Maximum Concentration) | Higher in the combination formulation[1][2] |
| Tmax (Time to Maximum Concentration) | Shorter (more rapid absorption) in the combination formulation[1][2] | |
| AUC (Area Under the Curve) | Not significantly different between formulations[1][2] | |
| Half-life (t½) | Shorter (more rapid excretion) in the combination formulation[1][2] |
Note: This table is based on the qualitative findings of the study by Cromie et al. (2006) as cited in multiple sources. The full study containing the specific quantitative data was not accessible.
Experimental Protocols
The following is a representative experimental protocol for a pharmacokinetic study comparing a this compound/Ivermectin combination product to individual drug formulations in cattle, based on common practices in the field.
Objective: To compare the pharmacokinetic profiles of this compound and Ivermectin following subcutaneous administration of a combination product versus the administration of each drug as a monotherapy.
Study Design:
-
Animals: A cohort of healthy, age- and weight-matched cattle, typically a crossover or parallel-group design is used.
-
Treatment Groups:
-
Group 1: Receives the this compound/Ivermectin combination injection.
-
Group 2: Receives the this compound-only injection.
-
Group 3: Receives the Ivermectin-only injection.
-
-
Dosing: All drugs are administered subcutaneously at their recommended therapeutic doses.
-
Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours, and then daily or every other day for an extended period to capture the elimination phase).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound and Ivermectin are determined using a validated high-performance liquid chromatography (HPLC) method with appropriate detection (e.g., fluorescence or mass spectrometry).
-
Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters: Cmax, Tmax, AUC, and elimination half-life (t½).
-
Statistical Analysis: Statistical tests (e.g., ANOVA) are used to compare the pharmacokinetic parameters between the treatment groups to identify any significant differences.
Visualizing the Pathways
To understand the journey of this compound and Ivermectin in the body, the following diagrams illustrate their pharmacokinetic pathways and the experimental workflow for their comparative analysis.
References
A Comparative Analysis of Oral Versus Subcutaneous Administration of Closantel in Lambs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of oral and subcutaneous administration of the anthelmintic drug Closantel in lambs. The information presented is compiled from various experimental studies to aid in research and development decisions.
Executive Summary
This compound is a salicylanilide (B1680751) anthelmintic with potent activity against various internal parasites in sheep, notably the liver fluke (Fasciola hepatica) and blood-sucking nematodes like Haemonchus contortus.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, which varies significantly with the route of administration. Subcutaneous injection generally offers higher bioavailability compared to oral administration.[3][4] While both routes are effective, the choice of administration can impact the onset and duration of action, as well as the overall efficacy against specific parasites at different life stages.
Pharmacokinetic Profile: Oral vs. Subcutaneous
The pharmacokinetic parameters of this compound reveal key differences between oral and subcutaneous administration in lambs. Subcutaneous injection typically results in more complete and rapid absorption into the bloodstream.[3][5] After administration, this compound binds extensively to plasma proteins, particularly albumin (>99%), which contributes to its long elimination half-life of 2 to 3 weeks.[2][3] This strong protein binding limits the drug's distribution to tissues but makes it readily available to blood-feeding parasites.[3][4]
Table 1: Comparative Pharmacokinetic Parameters of this compound in Sheep
| Parameter | Oral Administration | Subcutaneous/Parenteral Administration | Source(s) |
| Dosage | 10 mg/kg | 5 mg/kg | [3] |
| Peak Plasma Concentration (Cmax) | 45-55 µg/mL | 45-55 µg/mL | [3] |
| Time to Peak Plasma Concentration (Tmax) | 8-48 hours | 8-48 hours | [3] |
| Bioavailability | Approximately 50% relative to parenteral route | Higher than oral route | [3][4] |
| Elimination Half-life (t½) | 2-3 weeks | 2-3 weeks | [3] |
Note: Similar Cmax values are observed despite a lower dose for parenteral administration, indicating higher bioavailability.
Efficacy Against Key Parasites
Both oral and subcutaneous formulations of this compound have demonstrated high efficacy against mature and immature stages of susceptible parasites. However, the route of administration can influence the effectiveness against certain larval stages.
Table 2: Efficacy of this compound Against Common Parasites in Sheep
| Parasite | Oral Administration Efficacy | Subcutaneous Administration Efficacy | Source(s) |
| Haemonchus contortus | 100% effective against ivermectin-resistant strains at 5.0 mg/kg.[6] Highly efficacious in reducing fecal egg counts.[7][8] | Highly effective. A single dose can protect against reinfection for up to 28 days.[4] | [4][6][7][8] |
| Fasciola hepatica | 83% reduction in fluke burden 14 weeks post-treatment at 10 mg/kg.[9] | Limited efficacy against 2-, 4-, and 6-week-old flukes, but 100% efficacy against adult flukes.[10] | [9][10] |
| Oestrus ovis (Nasal Bot) | - | Effective as part of combination injections.[11] | [11] |
Mechanism of Action
This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[1][2] This process disrupts the proton gradient necessary for ATP synthesis, leading to a rapid depletion of the parasite's energy reserves and ultimately, death.[1][12] A secondary mechanism may involve the inhibition of chitinase (B1577495) activity, which is crucial for the molting process of nematode larvae.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are generalized experimental protocols based on methodologies described in the cited literature for evaluating the pharmacokinetics and efficacy of this compound in lambs.
Pharmacokinetic Study Protocol
-
Animal Selection: A cohort of healthy, parasite-free lambs of similar age and weight are selected and acclimatized to the study conditions.
-
Group Allocation: Lambs are randomly assigned to two groups: an oral administration group and a subcutaneous administration group.
-
Drug Administration:
-
Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours, and then periodically for several weeks) post-administration.[4]
-
Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of this compound in the plasma is quantified using High-Performance Liquid Chromatography (HPLC).[4]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life are calculated from the plasma concentration-time data for each group.
Caption: Experimental workflow for a pharmacokinetic study.
Efficacy Study Protocol (Controlled Anthelmintic Test)
-
Animal Infection: Worm-free lambs are experimentally infected with a known number of third-stage larvae (L3) of the target parasite (e.g., Haemonchus contortus).[6]
-
Treatment Groups: After a pre-patent period to allow the infection to establish (e.g., 28 days), the lambs are randomly allocated to treatment groups:
-
Efficacy Assessment:
-
Fecal Egg Count Reduction (FECR): Fecal samples are collected before and after treatment to determine the reduction in parasite egg output.[8]
-
Worm Burden Count: A set number of days post-treatment (e.g., 10 days), the animals are euthanized, and the abomasum (for H. contortus) or liver (for F. hepatica) is examined to count the remaining adult worms.[6]
-
-
Calculation of Efficacy: Efficacy is calculated by comparing the mean worm count in the treated groups to the mean worm count in the untreated control group.
Conclusion
The choice between oral and subcutaneous administration of this compound in lambs depends on the target parasite, the desired therapeutic outcome, and practical considerations. Subcutaneous administration offers superior bioavailability, which may provide a more reliable and sustained therapeutic effect, particularly for prophylactic purposes against parasites like Haemonchus contortus.[4] Oral administration remains an effective treatment option, especially in situations where injectable formulations are less practical.[6][7] Further research directly comparing the two routes at equivalent bioavailable doses would be beneficial for optimizing treatment protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolism and fate of this compound (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. parasitipedia.net [parasitipedia.net]
- 6. Efficacy of this compound, albendazole and levamisole on an ivermectin resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound against benzimidazole resistant Haemonchus contortus infection in sheep [arccjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy of this compound and triclabendazole against Fasciola hepatica in experimentally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of an experimental injectable prodrug formulation against Fasciola hepatica of different ages in experimentally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. josephwallsonline.com [josephwallsonline.com]
- 12. interchemie.com [interchemie.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Closantel and Rafoxanide
A deep dive into the pharmacokinetic parameters of two crucial salicylanilide (B1680751) anthelmintics, Closantel and Rafoxanide (B1680503), reveals distinct differences in their absorption, distribution, metabolism, and excretion within the host animal. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Both this compound and Rafoxanide are halogenated salicylanilides widely used to control parasitic infections, particularly liver fluke and blood-sucking nematodes in ruminants.[1][2] Their efficacy is intrinsically linked to their pharmacokinetic behavior, which dictates the concentration and duration of the drug's presence at the site of the parasite.[3]
Quantitative Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters for this compound and Rafoxanide, primarily in sheep, is presented below. These values highlight the significant differences in their biological processing.
| Pharmacokinetic Parameter | This compound (in sheep) | Rafoxanide (in sheep) | Reference(s) |
| Maximum Plasma Concentration (Cmax) | 45-55 µg/mL (10 mg/kg oral) | ~25 µg/mL (7.5 mg/kg oral) | [4][5] |
| Time to Maximum Plasma Concentration (Tmax) | 8-48 hours (oral) | 24-72 hours (oral) | [4][5] |
| Area Under the Curve (AUC) | ~1303 µg·day/mL (10 mg/kg oral) | Significantly lower than this compound | [1][6] |
| Elimination Half-Life (t½) | 2 to 3 weeks (14-22.7 days) | ~7.2 - 16.6 days | [1][4][7][8][9] |
| Bioavailability (Oral) | ~50% | >50% | [4][5] |
| Plasma Protein Binding | >99% (almost exclusively to albumin) | >99% (extensively to plasma proteins) | [4][7] |
| Primary Route of Excretion | Feces (>80% as parent compound) | Feces | [3][4] |
Key Observations:
-
Longer Persistence of this compound: this compound exhibits a notably longer elimination half-life compared to Rafoxanide, ranging from 2 to 3 weeks.[4] This prolonged presence in the plasma contributes to its sustained therapeutic effect.
-
Higher Plasma Concentrations of this compound: Following oral administration, this compound generally reaches higher peak plasma concentrations (Cmax) than Rafoxanide.[4][5]
-
Greater Systemic Exposure with this compound: The area under the plasma concentration-time curve (AUC) for this compound is nearly twice as large as that of Rafoxanide at comparable doses, indicating greater overall exposure of the host to the drug.[1][9]
-
High Plasma Protein Binding: Both drugs are extensively bound to plasma proteins, particularly albumin, which limits their distribution to tissues and contributes to their long half-lives.[4][7]
-
Fecal Excretion: The primary route of elimination for both this compound and Rafoxanide is through the feces, with this compound being excreted largely as the unchanged parent compound.[3][4]
Experimental Protocols
The pharmacokinetic data presented above are derived from studies employing standardized experimental methodologies. A typical protocol for evaluating the pharmacokinetic parameters of these drugs in sheep is outlined below.
A Representative Experimental Workflow:
Caption: A generalized workflow for a pharmacokinetic study of this compound or Rafoxanide in sheep.
Methodological Details:
-
Animal Models: Studies are typically conducted in adult sheep, often of a specific breed like Merino.[10]
-
Drug Administration: The drugs are administered either orally as a drench or suspension, or parenterally (intramuscularly or subcutaneously).[4][10][11]
-
Dosage: Dosages vary depending on the study, but common oral doses are in the range of 7.5 to 10 mg/kg body weight for both drugs.[4][10]
-
Sample Collection: Blood samples are collected from the jugular vein at multiple time points post-administration, ranging from a few hours to several weeks, to accurately profile the drug's concentration over time.
-
Analytical Method: The concentration of this compound and Rafoxanide in plasma is most commonly determined using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[5][11]
Mechanism of Action and Pharmacokinetic Relationship
The primary mechanism of action for both this compound and Rafoxanide is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This disruption of energy metabolism leads to paralysis and death of the parasite. Their high affinity for plasma proteins is a key factor in their pharmacokinetic profile and, consequently, their therapeutic action.
Caption: The relationship between plasma protein binding and the mechanism of action of salicylanilides.
This strong binding creates a circulating reservoir of the drug, leading to a prolonged elimination half-life. Since the target parasites, such as Fasciola hepatica (liver fluke) and Haemonchus contortus, are blood-feeders, they ingest the drug-protein complex.[3] The drug is then released within the parasite to exert its anthelmintic effect. The sustained plasma concentration is therefore a significant therapeutic advantage.[3]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. The metabolism and fate of this compound (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.co.za [journals.co.za]
- 6. fao.org [fao.org]
- 7. The pharmacodynamics of the flukicidal salicylanilides, rafoxanide, this compound and oxyclosanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Intravascular plasma disposition and salivary secretion of this compound and rafoxanide in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetic disposition of this compound in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetics of ivermectin alone and a novel formulation of ivermectin and rafoxanide in calves and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Efficacy of Closantel and Albendazole in Ovine Anthelmintic Therapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the strategic use of closantel and albendazole (B1665689) for the control of gastrointestinal nematodes in sheep. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to facilitate an objective evaluation of these two anthelmintic agents.
Comparative Efficacy Data
The efficacy of this compound and albendazole, when used strategically, has been evaluated in several studies, particularly against the economically significant parasite Haemonchus contortus. The data below, summarized from key research, highlights the performance of each drug, especially in the context of anthelmintic resistance.
| Treatment Group | Parasite Strain | Efficacy (Worm Count Reduction %) | Reference |
| This compound (5.0 mg/kg) | Ivermectin-Susceptible H. contortus | 100% | [1] |
| Albendazole (5.0 mg/kg) | Ivermectin-Susceptible H. contortus | 99.0% | [1] |
| This compound (5.0 mg/kg) | Ivermectin-Resistant H. contortus | 100% | [1] |
| Albendazole (5.0 mg/kg) | Ivermectin-Resistant H. contortus | 38.5% | [1] |
| Treatment Group | Parasite Strain | Efficacy (Worm Count Reduction %) | Reference |
| This compound (5.0 mg/kg) | Thiabendazole-Resistant H. contortus | 100% | |
| Oxfendazole (5.0 mg/kg) | Thiabendazole-Resistant H. contortus | 35.2% | |
| Thiophanate (50 mg/kg) | Thiabendazole-Resistant H. contortus | 56.7% | |
| Thiabendazole (66 mg/kg) | Thiabendazole-Resistant H. contortus | 24.3% |
| Treatment Strategy | Key Outcomes | Reference |
| Strategic treatment with this compound and albendazole | Controlled gastrointestinal nematode infections, higher weight gains, and increased wool production compared to untreated controls. Performance was comparable to a suppressive (3-weekly) albendazole treatment. | [2] |
| Single therapeutic dose of this compound | Significantly lower fecal egg counts compared to sustained low-level albendazole or a single dose of tetramisole. Resulted in the highest body weight gains. | [3][4] |
Experimental Protocols
The following methodologies are based on controlled anthelmintic trials designed to evaluate the efficacy of this compound and albendazole against Haemonchus contortus in sheep.
Controlled Anthelmintic Efficacy Trial
1. Animal Selection and Acclimatization:
-
Animals: Worm-free lambs, typically 8 to 12 months old.[2][5]
-
Acclimatization: Animals are housed in conditions that prevent accidental helminth infection for a period of at least two weeks prior to the start of the experiment.
-
Health Status: All animals are confirmed to be in good health through veterinary examination before inclusion in the study.
2. Parasite Infection:
-
Infective Larvae (L3): Lambs are experimentally infected with a known number of third-stage larvae (L3) of the target parasite, such as Haemonchus contortus. A typical infective dose is 5,000 L3 per lamb.[1]
-
Strain Selection: Both anthelmintic-susceptible and resistant strains of the parasite are used to evaluate efficacy against different populations.[1]
-
Infection Confirmation: Fecal egg counts (FEC) are performed approximately 28 days post-infection to confirm the establishment of a patent infection.[1]
3. Treatment Allocation and Administration:
-
Randomization: Infected lambs are randomly allocated to different treatment groups, including an untreated control group.[1]
-
Dosage:
-
Administration: The drugs are administered according to the manufacturer's instructions.
4. Efficacy Evaluation:
-
Fecal Egg Count Reduction Test (FECRT): Fecal samples are collected from each animal before treatment and again at a set time post-treatment (typically 10-14 days).[1] The number of eggs per gram of feces (EPG) is determined using a standard technique like the modified McMaster method.[7] The percentage reduction in EPG is then calculated.
-
Worm Burden Count: At the end of the study (e.g., 10 days post-treatment), animals are euthanized, and their gastrointestinal tracts are collected.[1] The abomasum is processed to recover and count the total number of adult worms present.
-
Efficacy Calculation: The percentage efficacy is calculated by comparing the mean worm count of the treated group to the mean worm count of the untreated control group.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in DOT language.
References
- 1. droracle.ai [droracle.ai]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 4. How does albendazole works | PPTX [slideshare.net]
- 5. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. mpi.govt.nz [mpi.govt.nz]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Closantel
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Closantel, an anthelmintic agent. Adherence to these guidelines is critical for operational safety and environmental stewardship.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on safety data sheets, this compound may cause allergic skin reactions and is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Eye Protection: Use tightly fitting safety goggles.[2]
-
Protective Clothing: Wear a lab coat or fire/flame-resistant and impervious clothing.[2]
Handling:
-
Work in a well-ventilated area to avoid breathing mist or vapors.[1][3]
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke when handling the product.[2][4]
In case of a spill, absorb the material with an inert substance and collect it for disposal.[1][3] Contaminated clothing should be removed and washed before reuse.[1]
II. Waste Characterization and Regulatory Overview
Proper disposal of pharmaceutical waste is regulated by multiple federal and state agencies. The primary step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) as regulated by the Environmental Protection Agency (EPA).[5][6]
-
Hazardous Waste: Pharmaceutical waste can be considered hazardous if it is specifically listed by regulatory agencies or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
Non-Hazardous Waste: Even if not classified as hazardous, pharmaceutical waste requires proper disposal to prevent environmental contamination.[7]
It is imperative to consult with your institution's Environmental, Health, and Safety (EHS) department to correctly characterize the waste stream containing this compound.
III. Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through an approved waste disposal plant.[1][8] Incineration is a common and recommended method for pharmaceutical waste.[6][7][9]
-
Segregation and Collection:
-
Collect this compound waste in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless directed by your EHS department.
-
-
Container Labeling and Storage:
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company. Your institution's EHS department will have approved vendors.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the waste disposal, including the amount, date, and the disposal company used, in accordance with your institution's policies and regulatory requirements.
-
Important Considerations:
-
DO NOT dispose of this compound down the drain or in the regular trash.[10] This is to prevent contamination of water supplies and harm to aquatic life.[1][5]
-
Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning, or punctured to make them unusable and disposed of in a sanitary landfill. Combustible packaging may be incinerated.[2]
Quantitative Data from Safety Data Sheets
While specific experimental data for disposal is not publicly available, the following table summarizes the concentration of this compound in representative formulations, which informs the nature of the waste.
| Chemical Name | CAS Number | Concentration (% w/w) in Formulations |
| This compound | 57808-65-8 | >= 2.5 - < 5 |
| This compound | 57808-65-8* | >= 1 - <= 5 |
Note: The exact concentration in some formulations is withheld as a trade secret.[8]
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not provided in publicly available literature. The standard and regulated procedure is to transfer the waste to a licensed facility equipped for chemical destruction, typically through high-temperature incineration.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, the community, and the environment. Always prioritize consulting your institution's specific guidelines and certified waste management professionals.
References
- 1. msd.com [msd.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. wsdagribusiness.com [wsdagribusiness.com]
- 4. echemi.com [echemi.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. merck.com [merck.com]
- 9. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 10. unmc.edu [unmc.edu]
Essential Safety and Handling Protocols for Closantel
This guide provides comprehensive safety, handling, and disposal procedures for Closantel, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and environmental protection.
Hazard Identification and Classification
This compound is a salicylanilide (B1680751) anthelmintic agent that presents several health and environmental hazards. It is harmful if swallowed and is toxic to aquatic life with long-lasting effects[1][2]. Accidental ingestion may cause serious health damage, with animal studies indicating that ingestion of less than 150 grams could be fatal[1]. In cases of overdose, this compound has been shown to be neurotoxic, ophthalmotoxic, and hepatotoxic in animals[3]. There is currently no specific antidote for this compound poisoning in humans[3][4].
Summary of Hazards Associated with this compound:
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | pictogram | H302: Harmful if swallowed[5] |
| Skin Sensitization (Category 1) | pictogram | H317: May cause an allergic skin reaction[2] |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | pictogram | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) | pictogram | H410: Very toxic to aquatic life with long lasting effects[2] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling this compound. The required level of protection depends on the specific task being performed.
Recommended PPE for Handling this compound:
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, preparing solutions) | Lab coat or cotton overalls buttoned to the neck and wrist[6]. | Chemical-resistant gloves (e.g., elbow-length PVC gloves)[5][6][7]. | Safety glasses with side shields or a face shield[8]. | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Spill Cleanup or Handling Powders outside a fume hood | Chemical-resistant suit or coveralls. | Inner and outer chemical-resistant gloves. | Tightly fitting safety goggles or a full-face respirator[8]. | Air-purifying respirator (e.g., half-mask or full-face) with appropriate cartridges for organic vapors and particulates. |
Operational Protocols: Safe Handling Workflow
A systematic approach to handling this compound is essential to minimize risk. The following protocol outlines the key steps from preparation to post-handling cleanup.
Step-by-Step Handling Procedure
-
Preparation:
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid the formation of dust and aerosols[5][7][9].
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and verify its integrity.
-
Keep containers tightly sealed when not in use[1].
-
-
During Handling:
-
Post-Handling:
-
Decontaminate all equipment and the work surface thoroughly after use.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands, arms, and face thoroughly with soap and water after handling and before eating, drinking, or smoking[1][6].
-
Launder contaminated work clothes separately from other clothing[1].
-
Caption: A flowchart illustrating the standard operating procedure for handling this compound safely.
Emergency and Disposal Plans
Immediate and appropriate action is required in the event of an emergency. All personnel must be familiar with these procedures.
First Aid Measures
-
Ingestion: If swallowed, rinse mouth with water[5]. Do NOT induce vomiting[2]. Seek immediate medical attention or call a Poison Control Center[5]. Never give anything by mouth to an unconscious person[2][5].
-
Skin Contact: Immediately remove contaminated clothing[5]. Wash the affected area thoroughly with soap and plenty of water[5]. If skin irritation or a rash occurs, get medical help[2].
-
Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding eyelids apart[5][9]. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician[5][9].
-
Inhalation: Move the person to fresh air[2][9]. If breathing is difficult, provide respiratory support and seek medical attention[9].
Accidental Release (Spill) Protocol
-
Evacuate: Immediately clear the area of all personnel not involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so[5]. Do not allow the chemical to enter drains or waterways[5][6].
-
Absorb & Collect: Use an inert absorbent material to collect the spill. Adhered or collected material should be promptly placed into a suitable, closed container for disposal[5]. Use spark-proof tools for collection[5][7].
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of contaminated materials as hazardous waste according to local, state, and federal regulations[7].
Caption: A step-by-step response plan for managing an accidental this compound spill.
Storage and Disposal
-
Storage: Store in a tightly closed, original container in a dry, cool, and well-ventilated place[6][7]. Keep away from foodstuffs, incompatible materials, and direct sunlight[6][7]. The storage area should be locked and inaccessible to unauthorized personnel.
-
Disposal: Discharge into the environment must be avoided[5]. Dispose of unused this compound and contaminated waste at an approved hazardous waste treatment and disposal facility[7]. Do not dispose of undiluted chemicals on-site[6]. Empty containers should be broken, crushed, or punctured and buried in a licensed landfill, or disposed of in a designated pit if a landfill is not available. Do not burn containers[6]. Always follow all applicable local and national regulations for chemical disposal. Expired or unused products may be returned to the supplier[10].
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. msd.com [msd.com]
- 3. This compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.cdn.thewebconsole.com [assets.cdn.thewebconsole.com]
- 7. echemi.com [echemi.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. abmole.com [abmole.com]
- 10. Storage and Handling of Livestock Medicines - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [beta.amstewardship.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
